molecular formula C12H14F5N3O4S B108660 Pyroxasulfone CAS No. 447399-55-5

Pyroxasulfone

Cat. No.: B108660
CAS No.: 447399-55-5
M. Wt: 391.32 g/mol
InChI Key: CASLETQIYIQFTQ-UHFFFAOYSA-N
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Description

Pyroxasulfone (CAS 447399-55-5) is a potent pre-emergence herbicide belonging to the isoxazoline chemical class, valued in agricultural research for its highly effective inhibition of very long-chain fatty acid (VLCFA) elongation . Its primary molecular mechanism involves the disruption of the biosynthesis of VLCFAs, which are essential components for the formation of cellular membranes and surface waxes in plants . By selectively inhibiting VLCFA elongases, this compound potently suppresses shoot elongation in susceptible grass and broadleaf weed species during early seedling development, while having minimal effect on seed germination itself . This makes it an excellent tool for studying plant growth processes and mechanisms of herbicide action. A key characteristic of this compound for researchers is its high level of activity at significantly lower application rates compared to other commercial VLCFA-inhibiting herbicides, such as S-metolachlor and acetochlor . It demonstrates excellent residual activity in soil, providing a prolonged window for studying weed control efficacy . Its physicochemical properties, including low water solubility and hydrolytic stability across a range of pH levels, contribute to its persistent presence in the soil profile and make it a relevant compound for environmental fate and behavior studies . This compound is effective against a wide spectrum of annual grasses and small-seeded broadleaf weeds, including key species like barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis), large crabgrass (Digitaria sanguinalis), pigweeds (Amaranthus spp.), and common lambsquarters (Chenopodium album) . Its utility in resistance management research is significant due to its classification by the Herbicide Resistance Action Committee (HRAC) as Group K3/Group 15, a mode of action distinct from those of glyphosate or ALS-inhibitors . This product is strictly for research purposes in laboratory or controlled environments. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole
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InChI

InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASLETQIYIQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14F5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058104
Record name Pyroxasulfone
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Molecular Weight

391.32 g/mol
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CAS No.

447399-55-5
Record name Pyroxasulfone
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Record name Pyroxasulfone [ISO]
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Record name Pyroxasulfone
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Record name pyroxasulfone
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Foundational & Exploratory

The Genesis and Synthesis of Pyroxasulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanism of action, and synthesis of the novel herbicide, Pyroxasulfone. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development and crop science.

This compound is a pre-emergence herbicide that has demonstrated significant efficacy in controlling a wide range of annual grasses and small-seeded broadleaf weeds.[1][2] Discovered and developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd., it represents a notable advancement in weed management technology.[1][2][3] This technical guide delves into the discovery process, its mechanism of action, and the chemical synthesis of this important agricultural tool.

Discovery and Development: A Journey of Optimization

The development of this compound was initiated with the goal of creating a novel pre-emergence herbicide for upland farming with improved stability and efficacy compared to existing compounds. The research was conceptually based on thiobencarb (B1683131), a rice herbicide, but aimed to overcome its limitations, such as the high dosage required (1,500–7,500 g a.i./ha) and the environmental instability of its active form, thiobencarb sulfoxide.

The discovery process involved a systematic structure-activity relationship (SAR) study. The initial design strategy focused on replacing the amide group in thiobencarb with a heterocyclic ring to create a more stable molecule. The 4,5-dihydro-1,2-oxazole ring was selected as a novel and synthetically accessible heterocyclic core.

Subsequent optimization efforts focused on the substituents of this core structure. Researchers found that a 5,5-dimethyl derivative of the 4,5-dihydro-1,2-oxazole ring exhibited promising pre-emergence herbicidal activity against key weeds like barnyardgrass (Echinochloa crus-galli) and green foxtail (Setaria viridis). Further modifications to the benzene (B151609) ring led to a compound with excellent herbicidal activity and minimal crop injury to corn and soybean. However, this benzene derivative's physicochemical properties, particularly its soil adsorption coefficient, were not ideal for an upland pre-emergence herbicide.

To address this, hetero-aromatic derivatives were designed to replace the benzene ring. A pyrazol-4-yl derivative demonstrated superior herbicidal activity against grasses and also showed efficacy against broadleaf weeds such as common lambsquarters (Chenopodium album) and velvetleaf (Abutilon theophrasti). The final step in the discovery process was the optimization of the substituents at the 1- and 5-positions of the pyrazole (B372694) ring, which ultimately led to the identification of this compound.

Logical Progression of this compound Discovery

Discovery_Progression Thiobencarb Lead Compound: Thiobencarb Limitations Limitations: - High dosage required - Environmental instability Thiobencarb->Limitations Strategy Design Strategy: Replace amide with heterocyclic ring Limitations->Strategy Heterocycle Selected Heterocycle: 4,5-dihydro-1,2-oxazole Strategy->Heterocycle Optimization1 Optimization of 4,5-dihydro-1,2-oxazole substituents Heterocycle->Optimization1 Optimization2 Optimization of benzene ring substituents Optimization1->Optimization2 Intermediate Active Intermediate: Benzene derivative with suboptimal physicochemical properties Optimization2->Intermediate Strategy2 Design Strategy: Replace benzene ring with hetero-aromatic ring Intermediate->Strategy2 Heterocycle2 Selected Heterocycle: Pyrazole Strategy2->Heterocycle2 Optimization3 Optimization of pyrazole ring substituents (1- and 5-positions) Heterocycle2->Optimization3 This compound Final Compound: This compound Optimization3->this compound

Figure 1. A flowchart illustrating the key stages in the discovery of this compound.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

This compound is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC). Its mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of various cellular structures, and their disruption leads to the failure of proper plant development.

Injury symptoms in weeds treated with this compound include a significant inhibition of shoot elongation in germinated seeds, with little to no effect on germination itself. These symptoms are characteristic of herbicides that inhibit very-long-chain fatty acid elongase (VLCFAE), the enzyme responsible for the elongation of fatty acid chains.

Biochemical studies have confirmed that this compound is a potent inhibitor of VLCFA biosynthesis. It specifically inhibits the elongation steps from C18:0 to C20:0, C20:0 to C22:0, C22:0 to C24:0, C24:0 to C26:0, and C26:0 to C28:0. This inhibition leads to a buildup of fatty acid precursors in the plant cells.

Signaling Pathway of this compound's Herbicidal Action

Mode_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Elongation Fatty Acid Elongation (C18 to C28) VLCFAE->Elongation Disruption Disruption VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongation->VLCFA PlantDevelopment Normal Plant Development VLCFA->PlantDevelopment Inhibition->VLCFAE InhibitedGrowth Inhibited Shoot Elongation Disruption->InhibitedGrowth

Figure 2. The mechanism of action of this compound, highlighting the inhibition of VLCFAE.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been described in several patents, with various routes developed to improve yield, cost-effectiveness, and environmental friendliness. A common approach involves the synthesis of two key intermediates: a substituted pyrazole and a 4,5-dihydro-1,2-oxazole derivative, which are then coupled and subsequently oxidized.

One representative synthesis pathway involves the following key steps:

  • Synthesis of the Pyrazole Intermediate: This typically starts from a simpler pyrazole derivative which undergoes a series of reactions, including hydroxylation, fluoromethylation, and chlorination, to yield the desired substituted pyrazole intermediate.

  • Synthesis of the Dihydroisoxazole (B8533529) Intermediate: This can be achieved through various methods, including the reaction of glyoxylic acid with a hydroxylamine (B1172632) compound, followed by bromination and cyclization.

  • Coupling Reaction: The pyrazole and dihydroisoxazole intermediates are then coupled to form a thioether.

  • Oxidation: The final step is the oxidation of the thioether to the corresponding sulfone, yielding this compound.

Different patents describe variations in the specific reagents, solvents, and reaction conditions used for each step, as well as alternative strategies for the formation of the key intermediates. For instance, some methods utilize a Mannich reaction to construct a key intermediate.

Generalized Synthesis Workflow for this compound

Synthesis_Workflow cluster_pyrazole Pyrazole Intermediate Synthesis cluster_isoxazole Dihydroisoxazole Intermediate Synthesis Start_P Pyrazole Starting Material Reactions_P Hydroxylation, Fluoromethylation, Chlorination Start_P->Reactions_P Intermediate_P Substituted Pyrazole Intermediate Reactions_P->Intermediate_P Coupling Coupling Reaction Intermediate_P->Coupling Start_I Glyoxylic Acid & Hydroxylamine Reactions_I Reaction, Bromination, Cyclization Start_I->Reactions_I Intermediate_I Dihydroisoxazole Intermediate Reactions_I->Intermediate_I Intermediate_I->Coupling Thioether Thioether Intermediate Coupling->Thioether Oxidation Oxidation Thioether->Oxidation Pyroxasulfone_Final This compound Oxidation->Pyroxasulfone_Final

Figure 3. A generalized workflow for the chemical synthesis of this compound.

Quantitative Data

The efficacy of this compound and the efficiency of its synthesis are supported by quantitative data from various studies.

Table 1: Herbicidal Efficacy of this compound
Weed SpeciesApplication Rate (g a.i./ha)Control Efficacy (%)Reference
Echinochloa crus-galli16>90
Setaria viridis16>90
Chenopodium album63>90
Abutilon theophrasti63>90
Table 2: Synthesis Yields for Key Steps (Example from Patent Literature)
Reaction StepStarting MaterialsProductYield (%)Reference
Mannich Reaction & Coupling1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, piperidine, 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazoleIntermediate A92.6
Oxidation3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazoleThis compound95.5

Experimental Protocols

Detailed experimental protocols are essential for the replication and further development of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound, based on information from published literature.

Representative Synthesis of a Key this compound Intermediate (Intermediate A)

This protocol is adapted from patent literature describing a Mannich reaction followed by coupling.

Materials:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (16.6 g)

  • Paraformaldehyde (3 g)

  • Piperidine (8.5 g)

  • 37% Hydrochloric acid aqueous solution (10 g)

  • Ethanol (B145695) (40 mL)

  • 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole (21.6 g)

  • Water (20 mL)

Procedure:

  • To a reaction vessel containing 40 mL of ethanol at room temperature, add 16.6 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 3 g of paraformaldehyde, 8.5 g of piperidine, and 10 g of 37% hydrochloric acid aqueous solution sequentially.

  • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the consumption of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol by HPLC.

  • Once the starting material is consumed, add 21.6 g of 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole to the reaction mixture.

  • Continue the reaction at 80°C for another 4 hours. Monitor the reaction progress by HPLC until the 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole is consumed.

  • After the reaction is complete, evaporate the ethanol under reduced pressure.

  • Add 20 mL of water to the residue to form a slurry and stir for 2 hours.

  • Collect the white solid precipitate by suction filtration.

  • Dry the solid to obtain Intermediate A (yield: 28.8 g, 92.6%). The purity can be confirmed by HPLC.

Greenhouse Herbicidal Activity Assay

This protocol provides a general framework for evaluating the pre-emergence herbicidal activity of this compound in a greenhouse setting.

Materials:

  • Pots filled with a suitable soil mix (e.g., sandy loam)

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria viridis, Chenopodium album, Abutilon theophrasti)

  • Seeds of crop species for selectivity testing (e.g., corn, soybean)

  • This compound formulated for application

  • Spray chamber or appropriate application equipment

  • Greenhouse with controlled environmental conditions

Procedure:

  • Fill pots with the soil mix and sow the seeds of the weed and crop species at an appropriate depth.

  • Prepare a series of dilutions of the this compound formulation to achieve the desired application rates (e.g., 16 g a.i./ha, 63 g a.i./ha).

  • Apply the this compound solutions to the soil surface of the pots using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.

  • Water the pots as needed to maintain adequate soil moisture for germination and growth.

  • Visually assess the herbicidal efficacy and crop injury at regular intervals (e.g., 21 days after application) by comparing the treated plants to the untreated controls. Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).

Conclusion

The discovery and development of this compound exemplify a successful, rational approach to herbicide design, building upon existing chemical scaffolds to create a more effective and stable product. Its specific mode of action, the inhibition of VLCFAE, makes it a valuable tool for managing a broad spectrum of weeds, including some that are resistant to other herbicide classes. The various synthetic routes developed for this compound demonstrate the ongoing innovation in agrochemical manufacturing, aiming for higher efficiency and improved environmental profiles. This technical guide provides a comprehensive overview of the core scientific principles behind this compound, offering valuable insights for researchers and professionals in the agricultural sciences.

References

An In-Depth Technical Guide to the Mechanism of Action of Pyroxasulfone on Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxasulfone is a pre-emergence herbicide belonging to the isoxazoline (B3343090) chemical class, recognized for its potent and long-lasting control of annual grasses and various broadleaf weeds.[1][2][3] Classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, its primary mechanism of action is the potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][4] This guide provides a comprehensive technical overview of the biochemical pathway affected by this compound, its specific molecular target, the kinetic aspects of its inhibitory action, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of VLCFA Elongation

This compound exerts its herbicidal effects by disrupting the elongation of very-long-chain fatty acids, which are crucial components for plant development, particularly in the formation of cell membranes, cuticular waxes, and suberin. The herbicide is primarily absorbed by the roots and emerging shoots of germinating seedlings, where it inhibits growth and development before the weed emerges from the soil.

The molecular target of this compound is the VLCFA elongase (VLCFAE) complex , a multi-enzyme system located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units to a growing fatty acyl-CoA chain, typically starting from C16 or C18 precursors.

This compound specifically inhibits the first and rate-limiting step of this elongation cycle, which is catalyzed by 3-ketoacyl-CoA synthase (KCS) . By blocking the KCS enzyme, this compound prevents the condensation of malonyl-CoA with the acyl-CoA primer. This leads to a drastic reduction in the synthesis of VLCFAs (C20 and longer) and a subsequent accumulation of shorter-chain fatty acid precursors (e.g., C14:0 and C16:0). The inhibition affects multiple elongation steps, including the production of C20, C22, C24, C26, and C28 fatty acids.

The inhibition kinetics of this compound appear to be enzyme-specific. For instance, its inhibition of the Arabidopsis elongase FAE1 is time-dependent, whereas its inhibition of the rice elongase Q6F365 and other microsomal VLCFAEs is time-independent and reversible. This potent inhibition occurs at nanomolar concentrations, highlighting the high affinity of this compound for its target site.

Visualization of the Inhibitory Pathway

The following diagrams illustrate the biochemical pathway of VLCFA synthesis and the specific point of inhibition by this compound, as well as typical experimental workflows.

VLCFA_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) FAS Fatty Acid Synthase (FAS) LCFA Long-Chain Fatty Acids (C16-C18 Acyl-ACP) FAS->LCFA Acyl_CoA C18:0-CoA LCFA->Acyl_CoA Export & Activation KCS 1. Condensation (3-Ketoacyl-CoA Synthase - KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR 2. Reduction (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3. Dehydration (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR 4. Reduction (ECR) Enoyl_CoA->ECR VLCFA_CoA VLCFA-CoA (C20:0) ECR->VLCFA_CoA Elongation_Cycle Further Elongation Cycles VLCFA_CoA->Elongation_Cycle Final_Products Final Products (Waxes, Suberin, Sphingolipids) VLCFA_CoA->Final_Products This compound This compound This compound->KCS INHIBITION

Fig. 1: this compound inhibits the KCS enzyme in the VLCFA pathway.

Quantitative Data on this compound Activity

While specific enzyme inhibition constants (IC₅₀ or Kᵢ) for this compound against isolated KCS enzymes are not widely published, its potent activity has been quantified at the organismal level. The following tables summarize dose-response data from various studies.

Table 1: ED₅₀ Values for this compound Growth Inhibition in Various Weed Species ED₅₀ (Effective Dose, 50%) refers to the herbicide concentration causing a 50% reduction in a measured growth parameter (e.g., biomass).

SpeciesSoil TypeGrowth ParameterED₅₀ (g a.i./ha)Reference
Setaria faberi (Giant Foxtail)Soil Clod Size <5 mmVisual Growth Inhibition6.2
Setaria faberi (Giant Foxtail)Soil Clod Size 5-15 mmVisual Growth Inhibition10.2
Setaria faberi (Giant Foxtail)Soil Clod Size >15 mmVisual Growth Inhibition14.3
Lolium multiflorum (Italian Ryegrass)Not SpecifiedShoot Biomass Reduction<50
Echinochloa crus-galliNot Specified>90% Control16

Table 2: LD₅₀ Values for this compound in Susceptible vs. Resistant Lolium rigidum LD₅₀ (Lethal Dose, 50%) refers to the herbicide dose required to kill 50% of the plant population.

Lolium rigidum PopulationResistance StatusLD₅₀ (g a.i./ha)Resistance Fold-IncreaseReference
SLR4 / VLR1Susceptible~10-15-
375-14Resistant~20014.9
198-15Resistant~18013.5
EP162Resistant~160>10

Experimental Protocols

Protocol for Quantification of VLCFA Profile in Plant Tissue

This protocol details the extraction, derivatization, and analysis of fatty acids from plant tissue to determine the inhibitory effects of this compound.

Objective: To quantify changes in the very-long-chain fatty acid profile of plants following this compound treatment.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Steps:

  • Plant Treatment and Tissue Collection:

    • Grow susceptible plants (e.g., Lolium, Echinochloa) in a controlled environment.

    • Apply this compound at various concentrations (including a no-treatment control) at the pre-emergence stage.

    • Harvest shoot or root tissue from young seedlings at a defined time point post-treatment. Immediately freeze in liquid nitrogen and store at -80°C.

  • Lipid Extraction:

    • Homogenize ~200 mg of frozen plant tissue.

    • Add 3 mL of isopropanol (B130326) containing 0.01% (w/v) butylated hydroxytoluene (BHT) to the homogenized tissue.

    • Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • After cooling, add 1.5 mL of 2.5% H₂SO₄ in methanol (B129727) to the extract.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

    • Incubate at 80°C for 1 hour.

  • FAME Extraction:

    • Allow the sample to cool to room temperature.

    • Add 1.5 mL of deionized water and 1 mL of hexane (B92381).

    • Vortex vigorously for 1 minute, then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

    • Carefully collect the upper hexane phase, which contains the FAMEs, into a clean GC vial.

  • GC-MS Analysis:

    • Inject 1-2 µL of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or similar).

    • Use a temperature program designed to separate FAMEs from C14 to C30.

    • Identify individual FAMEs by comparing their mass spectra and retention times with authentic standards.

    • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

GCMS_Workflow A 1. Plant Cultivation & this compound Treatment B 2. Harvest Tissue (Freeze in Liquid N₂) A->B C 3. Homogenize & Inactivate Enzymes (Hot Isopropanol + BHT) B->C D 4. Transmethylation (H₂SO₄/Methanol + Internal Std) C->D E 5. FAME Extraction (Hexane/Water) D->E F 6. GC-MS Analysis E->F G 7. Data Processing (Peak ID & Quantification) F->G H 8. Compare VLCFA Levels (Treated vs. Control) G->H

Fig. 2: Workflow for analyzing this compound's effect on VLCFA levels.
Protocol for In Vitro VLCFAE Inhibition Assay

This protocol describes how to measure the direct inhibitory effect of this compound on VLCFAE activity using microsomal fractions isolated from plants.

Objective: To determine the in vitro inhibitory potency of this compound on the total VLCFA elongase activity from a specific plant species.

Methodology: Radiometric enzyme assay using microsomal fractions.

Steps:

  • Plant Material:

    • Germinate seeds of the target plant (e.g., rice, wheat, Italian ryegrass) in the dark for 5-7 days to obtain etiolated seedlings, which have high VLCFAE activity.

  • Microsome Isolation:

    • Harvest and chop ~50 g of etiolated shoots on ice.

    • Homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, and protease inhibitors).

    • Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a small volume of storage buffer and determine the protein concentration (e.g., using a Bradford assay).

  • VLCFAE Activity Assay:

    • Prepare a reaction mixture containing: assay buffer (e.g., 100 mM HEPES-KOH pH 7.2), ATP, CoA, NADPH, and a radiolabeled substrate, typically [¹⁴C]malonyl-CoA.

    • Add a non-radiolabeled acyl-CoA primer (e.g., C18:0-CoA).

    • Add various concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

    • Initiate the reaction by adding a specific amount of microsomal protein (e.g., 50-100 µg).

    • Incubate at 30°C for 30-60 minutes.

  • Stopping the Reaction and Product Extraction:

    • Stop the reaction by adding a strong base (e.g., 2 M KOH in 50% ethanol) and incubate at 80°C for 1 hour to saponify the fatty acyl-CoAs.

    • Acidify the mixture with concentrated HCl.

    • Extract the resulting free fatty acids with hexane.

    • Wash the hexane phase with water to remove any remaining [¹⁴C]malonyl-CoA.

  • Quantification:

    • Evaporate the hexane and redissolve the fatty acid residue in a scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Enzyme_Assay_Workflow A 1. Grow Etiolated Seedlings B 2. Isolate Microsomal Fraction (Homogenization & Ultracentrifugation) A->B C 3. Set up Reaction Mixture ([¹⁴C]malonyl-CoA, Acyl-CoA primer, Cofactors, this compound) B->C D 4. Initiate Reaction (Add Microsomes & Incubate) C->D E 5. Stop & Saponify (KOH, 80°C) D->E F 6. Acidify & Extract Fatty Acids (HCl, Hexane) E->F G 7. Measure Radioactivity (Liquid Scintillation Counting) F->G H 8. Calculate % Inhibition & IC₅₀ G->H

Fig. 3: Workflow for in vitro VLCFAE inhibition assay.

Conclusion

This compound is a highly effective herbicide that acts through the specific and potent inhibition of 3-ketoacyl-CoA synthase (KCS), a critical enzyme in the very-long-chain fatty acid biosynthesis pathway. This targeted disruption leads to a cascade of metabolic failures in developing weeds, preventing their emergence and establishment. The differences in sensitivity of KCS enzymes between weed and crop species contribute to this compound's selectivity. The detailed methodologies provided herein offer a robust framework for researchers to investigate the nuanced interactions of this compound and other potential inhibitors with the plant VLCFA elongase system.

References

Pyroxasulfone: A Technical Guide to its Herbicidal Activity Against Grass and Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide that provides broad-spectrum control of annual grasses and small-seeded broadleaf weeds.[1] Discovered and developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd., it is a next-generation herbicide belonging to the isoxazoline (B3343090) class of chemistry.[1][2] this compound is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC).[1][3] Its unique mode of action, inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), makes it a valuable tool for managing herbicide-resistant weeds. This technical guide provides an in-depth overview of this compound's herbicidal activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal effect stems from its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of cell membranes and are essential for various physiological processes, including cell division and the formation of viable root and shoot systems in developing seedlings.

The primary target of this compound is the enzyme system known as VLCFA elongases (VLCFAEs). By blocking the activity of these enzymes, this compound disrupts the synthesis of VLCFAs, leading to an accumulation of fatty acid precursors and a drastic reduction in the production of fatty acids with 20 or more carbons. This disruption of VLCFA biosynthesis ultimately inhibits the growth of germinating weeds, particularly the elongation of shoots and roots, causing the seedlings to die before they can emerge from the soil.

The following diagram illustrates the inhibition of the VLCFA biosynthesis pathway by this compound.

VLCFA_Pathway_Inhibition cluster_0 VLCFA Elongation Cycle Malonyl_CoA Malonyl-CoA Condensation Condensation Malonyl_CoA->Condensation Acyl_CoA Acyl-CoA (C18:0) Acyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA VLCFAE Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (C20:0) Reduction2->Elongated_Acyl_CoA This compound This compound VLCFAE VLCFA Elongase (Condensing Enzyme) This compound->VLCFAE

Caption: Inhibition of the VLCFA elongation cycle by this compound.

Herbicidal Activity and Weed Control Spectrum

This compound demonstrates potent pre-emergence herbicidal activity against a wide range of annual grass and broadleaf weeds at lower application rates compared to other commercial herbicides. It is particularly effective on small-seeded broadleaf species.

Quantitative Efficacy Data

The following tables summarize the herbicidal efficacy of this compound against various weed species from greenhouse and field studies.

Table 1: Efficacy of Pre-emergence this compound on Grass Weeds

Weed SpeciesApplication Rate (g a.i./ha)% Control (Days After Treatment)Reference
Echinochloa crus-galli (Barnyardgrass)100≥80% (28 DAT)
Chloris elata100Effective Control
Digitaria horizontalis (Crabgrass)100Effective Control
Digitaria insularis100Effective Control
Eleusine indica (Goosegrass)100Effective Control
Lolium perenne ssp. multiflorum (Italian Ryegrass)100Effective Control
Panicum maximum100Effective Control
Urochloa decumbens100Effective Control
Seven Grass Species16>90%
Urochloa platyphylla, Sorghum halepense, Eriochloa villosa32>90%

Table 2: Efficacy of Pre-emergence this compound on Broadleaf Weeds

Weed SpeciesApplication Rate (g a.i./ha)% Control (Days After Treatment)Reference
Amaranthus viridis (Slender Amaranth)100Effective Control
Amaranthus spp. (Pigweed)32>90%
Conyza spp. (Horseweed)5099% (42 DAT)
Raphanus raphanistrum (Wild Radish)100Effective Control
Spermacoce latifolia100Effective Control
Spermacoce verticillata100Effective Control
Chenopodium album (Common Lambsquarters)63-125>90%
Abutilon theophrasti (Velvetleaf)63-125>90%

Table 3: Comparative Efficacy of this compound, S-metolachlor, and Trifluralin (B1683247) on Conyza spp.

HerbicideApplication Rate (g a.i./ha)% Control at 28 DAT% Control at 42 DATReference
This compound5010099
This compound100100-
This compound150100-
This compound200100-
This compound250100-
S-metolachlor960<96-
S-metolachlor1920100-
Trifluralin562.5<96-
Trifluralin1125<96-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for evaluating the herbicidal activity of this compound.

Greenhouse Efficacy Study

This protocol is designed to assess the pre-emergence efficacy of this compound on various weed species under controlled greenhouse conditions.

Greenhouse_Workflow cluster_0 Preparation cluster_1 Herbicide Application cluster_2 Incubation & Evaluation cluster_3 Data Analysis Potting Fill 5.0 dm³ pots with dystrophic Red Latosol Seeding Sow seeds of target weed species Potting->Seeding Treatment_Prep Prepare this compound solutions (50, 100, 150, 200, 250 g/ha) Seeding->Treatment_Prep Application Apply treatments pre-emergence to the soil surface Treatment_Prep->Application Incubation Maintain pots in greenhouse with controlled conditions Application->Incubation Controls Include untreated control and commercial standards (S-metolachlor, trifluralin) Controls->Application Visual_Assessment Visually assess weed control (%) at 14, 28, and 42 DAT Incubation->Visual_Assessment Biomass_Measurement Collect and weigh shoot biomass at 42 DAT Visual_Assessment->Biomass_Measurement Analysis Analyze data using appropriate statistical methods (e.g., ANOVA) Biomass_Measurement->Analysis

Caption: Workflow for a typical greenhouse efficacy study of this compound.

Methodology Details:

  • Experimental Setup: The experiment is typically conducted in a greenhouse using a completely randomized design with multiple replications (e.g., six). Pots (e.g., 5.0 dm³) are filled with a suitable soil type, such as dystrophic Red Latosol.

  • Weed Species: A range of grass and broadleaf weed species are selected for evaluation.

  • Herbicide Treatments: this compound is applied at various doses (e.g., 50, 100, 150, 200, and 250 g a.i./ha). For comparison, commercial standards like S-metolachlor (e.g., 960 and 1920 g a.i./ha) and trifluralin (e.g., 562.5 and 1125 g a.i./ha) are included, along with an untreated control.

  • Application: Herbicides are applied as a pre-emergence treatment to the soil surface.

  • Evaluation: Weed control is visually assessed at regular intervals (e.g., 14, 28, and 42 days after treatment) using a scale of 0% (no control) to 100% (complete control). At the final evaluation, the fresh or dry weight of the weed shoots is measured to quantify biomass reduction.

Field Efficacy Trial

Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.

Methodology Details:

  • Site Selection: The trial is established in a field with a natural or seeded infestation of the target weed species.

  • Experimental Design: A randomized complete block design is commonly used with multiple replications.

  • Treatments and Application: this compound is applied at various rates, often in comparison to other registered herbicides and an untreated check. Application is typically done pre-emergence.

  • Data Collection: Weed density and biomass are assessed at different time points after application. Crop injury, if applicable, is also visually rated.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion

This compound is a highly effective pre-emergence herbicide with a broad spectrum of activity against key annual grass and broadleaf weeds. Its novel mode of action, the inhibition of VLCFA biosynthesis, provides an essential tool for weed resistance management. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working in the field of weed science and herbicide development. With its high efficacy at low application rates and long residual activity, this compound is poised to play a significant role in sustainable weed management strategies in various cropping systems.

References

The Environmental Fate and Toxicological Profile of Pyroxasulfone and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicology of the herbicide pyroxasulfone and its principal metabolites. The information is compiled from regulatory agency assessments and scientific literature, offering a detailed resource for professionals in environmental science and toxicology.

Environmental Fate

This compound is a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds.[1] Its environmental behavior is characterized by moderate to high persistence in soil and mobility, which, along with its metabolites, dictates its potential for environmental exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight391.3 g/mol [2]
Water Solubility3.49 mg/L (at 20°C)[2][3]
Vapor Pressure2.4 x 10⁻⁶ Pa (at 25°C)[3]
Octanol-Water Partition Coefficient (log Kow)2.39 (at 25°C)
Environmental Dissipation

This compound dissipates in the environment primarily through microbial-mediated degradation. It is stable to hydrolysis.

Table 2: Environmental Fate of this compound

ParameterValueConditionsReference
Soil
Aerobic Half-life (DT₅₀)142 - 533 daysLaboratory
Anaerobic Half-life (DT₅₀)145 - 156 daysLaboratory
Field Dissipation Half-life (DT₅₀)16 - 134 daysField
Soil Organic Carbon-Water Partitioning Coefficient (Koc)57 - 119 L/kg
Aquatic
Aquatic Field Dissipation Half-life (DT₅₀) - Water0.58 - 0.67 daysField
Aquatic Field Dissipation Half-life (DT₅₀) - Sediment2.5 - 3.2 daysField
Metabolites

The primary degradation products of this compound in the environment are M-1 (5-difluoromethoxy-1H-pyrazol-4-yl methanesulfonic acid), M-3 (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), and M-25. The metabolite M-1 has been shown to be very persistent in laboratory studies, with a half-life ranging from 8 to 65 years.

Toxicology

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. However, repeated exposure can lead to adverse effects in several target organs.

Mammalian Toxicology

Table 3: Summary of Toxicological Endpoints for this compound

StudySpeciesNOAELLOAELKey EffectsReference
Acute OralRat->2000 mg/kg bw-
Acute DermalRat->2000 mg/kg bw-
Acute InhalationRat->6.56 mg/L-
90-Day OralDog2 mg/kg/day10 mg/kg/dayAxonal/myelin degeneration in the sciatic nerve, inflammation of skeletal muscle, impaired limb function.
1-Year ChronicDog2 mg/kg/day10 mg/kg/dayImpaired hind limb function, ataxia, tremors, axonal/myelin degeneration of the sciatic nerve and spinal cord sections.
CarcinogenicityRat--Urinary bladder transitional cell papillomas in males at high doses. Classified as "Not Likely to be Carcinogenic to Humans" at doses that do not cause urinary tract calculi.
Developmental NeurotoxicityRat100 mg/kg/day300 mg/kg/dayDecreased brain weight and morphometric changes in offspring.

The metabolites M-1 and M-3 exhibit low acute oral toxicity in rats (LD50 >2000 mg/kg).

Ecotoxicology

Table 4: Ecotoxicological Profile of this compound

OrganismTestEndpointValueReference
Rainbow Trout96-hr AcuteLC₅₀>2.2 mg/L
Daphnia magna48-hr AcuteEC₅₀>4.4 mg/L
Green Algae96-hr AcuteEbC₅₀0.00038 mg/L
Bobwhite QuailAcute OralLD₅₀>2250 mg/kg bw
Honeybee48-hr Acute ContactLD₅₀>100 µ g/bee

Experimental Protocols

The environmental fate and toxicology studies for this compound have generally been conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Soil samples are collected, sieved, and characterized (pH, organic carbon content, texture, etc.).

  • Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobiosis.

  • Sampling: At predetermined intervals, replicate soil samples are taken for analysis.

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its transformation products.

  • Data Analysis: The dissipation half-lives (DT₅₀ and DT₉₀) of this compound and the formation and decline of major metabolites are calculated.

Chronic Toxicity Study in Dogs (Following principles of OECD 452)

Objective: To determine the potential adverse effects of long-term, repeated oral exposure to this compound in a non-rodent species.

Methodology:

  • Test Animals: Beagle dogs are typically used. Animals are acclimatized to laboratory conditions before the study begins.

  • Dose Administration: this compound is administered daily, often in capsules, for a period of at least 12 months. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues from all major organs are examined microscopically.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined based on statistically significant treatment-related effects.

Analytical Method for Residue Analysis in Soil and Water

Objective: To quantify the residues of this compound and its metabolites in environmental matrices.

Methodology:

  • Sample Preparation:

    • Soil: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. Soil samples are extracted with an organic solvent like acetonitrile. The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with a combination of sorbents to remove interfering matrix components.

    • Water: Water samples are typically fortified with the analytes and may undergo solid-phase extraction (SPE) for concentration and cleanup.

  • Instrumental Analysis: The final extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the detection and quantification of this compound and its metabolites.

  • Quantification: Quantification is achieved by comparing the response of the analytes in the sample to a calibration curve prepared with analytical standards of known concentrations.

Mandatory Visualizations

Pyroxasulfone_Metabolism This compound This compound Conjugation Conjugation This compound->Conjugation Cleavage of methyl sulfone bridge Oxidation Oxidation This compound->Oxidation Demethylation Demethylation This compound->Demethylation Metabolite_M1 M-1 Metabolite_M3 M-3 Metabolite_M25 M-25 Other_Metabolites Other Minor Metabolites Conjugation->Metabolite_M1 Conjugation->Metabolite_M25 Oxidation->Metabolite_M3 Demethylation->Other_Metabolites

This compound Metabolic Pathway in Plants.

Experimental_Workflow_Soil_Residue cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil Sample Collection Extraction QuEChERS Extraction (Acetonitrile) Soil_Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Quantification Quantification LCMSMS->Quantification

Workflow for this compound Residue Analysis in Soil.

VLCFA_Inhibition This compound This compound VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) This compound->VLCFAE Weed_Growth_Inhibition Weed Growth Inhibition Fatty_Acid_Elongation Fatty Acid Elongation (C18 -> >C18) VLCFAE->Fatty_Acid_Elongation Catalyzes Cell_Membrane_Synthesis Cell Membrane Synthesis Fatty_Acid_Elongation->Cell_Membrane_Synthesis Shoot_Elongation Shoot Elongation Cell_Membrane_Synthesis->Shoot_Elongation

This compound's Mode of Action: Inhibition of VLCFA Elongase.

References

A Technical Deep Dive into Pyroxasulfone's Journey in Plants: Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide widely employed for the control of annual grasses and various broadleaf weeds in a range of crops, including wheat, corn, and soybean.[1] Its efficacy is rooted in its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a mode of action that places it in the Herbicide Resistance Action Committee (HRAC) Group K3.[2] This technical guide provides an in-depth exploration of the absorption, translocation, and metabolic fate of this compound within plants, offering valuable insights for researchers in weed science, crop protection, and herbicide development.

Absorption: The Gateway into the Plant

This compound is primarily absorbed from the soil by the roots of emerging seedlings.[2] Its soil-applied nature means that its journey into the plant begins in the subterranean environment. The efficiency of root uptake can be influenced by various soil properties and environmental conditions. Once absorbed by the roots, this compound enters the plant's vascular system to be transported to its sites of action.

Translocation: Movement Through the Vascular Highway

Following root absorption, this compound is translocated throughout the plant primarily via the xylem, the principal water-conducting tissue. This apoplastic movement carries the herbicide upwards from the roots to the shoots and leaves, where it can exert its inhibitory effects on VLCFA synthesis.[2] The extent and rate of translocation can vary between plant species and are critical factors in determining the herbicide's selectivity and efficacy.

Metabolism: The Plant's Detoxification Machinery

The ability of a plant to metabolize this compound is a key determinant of its tolerance or susceptibility to the herbicide. Tolerant crops like wheat can rapidly detoxify this compound, while susceptible weeds metabolize it at a much slower rate.[1] The primary metabolic pathway involves the cleavage of the methyl sulfone bridge of the parent compound.

In wheat, this process is initiated by glutathione (B108866) conjugation, leading to the formation of a cysteine conjugate of the isoxazoline (B3343090) ring (M-26). This is followed by deamination to form M-29, which is then conjugated with glucose to produce M-29-glc. In other crops such as corn and soybean, as well as in rotational crops, a similar cleavage of the methyl sulfone bridge occurs, yielding metabolites like M-1 and M-25 from the pyrazole (B372694) portion and M-3 through further reactions.

Quantitative Data Summary

The following tables summarize the quantitative data on the metabolism of this compound in wheat and the susceptible weed, rigid ryegrass.

Plant SpeciesTime After Treatment (Days)Parent this compound (%)M-26 (%)M-29 (%)M-29-glc (%)Total Main Metabolites (%)
Wheat 120.025.412.317.254.9
212.118.710.928.357.9
46.910.28.542.160.8
Rigid Ryegrass 146.415.34.12.521.9
235.820.15.94.730.7
425.123.58.27.639.3
Plant SpeciesTime After Treatment (Days)Parent this compound (µg eq./g)Total Main Metabolites (µg eq./g)
Wheat 10.742.03
20.582.78
40.635.59
Rigid Ryegrass 11.070.50
20.990.85
41.031.61

Experimental Protocols

Radiolabeled Herbicide Metabolism Study in Seedlings

This protocol outlines the general procedure for investigating the metabolism of this compound in plants using a radiolabeled compound.

  • Plant Material and Growth Conditions: Wheat (Triticum aestivum) and rigid ryegrass (Lolium rigidum) seeds are sown in pots containing a suitable growth medium. Seedlings are grown in a controlled environment with defined temperature, humidity, and light cycles.

  • Radiolabeled Compound: [Isoxazoline-3-¹⁴C]this compound with a specific radioactivity of 1.7 MBq/mg and a radiochemical purity of over 99% is used.

  • Herbicide Application: A solution of ¹⁴C-pyroxasulfone is applied to the leaves of seedlings at a specific growth stage (e.g., 3 to 4 leaf stage).

  • Sample Collection: At designated time points after treatment (e.g., 1, 2, and 4 days), the treated seedlings are harvested.

  • Extraction: The plant material is homogenized and extracted with an appropriate solvent system (e.g., acetonitrile (B52724)/water) to isolate the parent herbicide and its metabolites.

  • Analysis:

    • Thin-Layer Chromatography (TLC): The extracts are spotted on TLC plates and developed in a suitable solvent system to separate the different radioactive compounds. The distribution of radioactivity on the plate is visualized and quantified using a bio-imaging analyzer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of metabolites, the radioactive spots from the TLC plate are scraped, eluted, and analyzed by LC-MS. This allows for the determination of the mass-to-charge ratio of the metabolites, aiding in their structural elucidation.

  • Quantification: The amount of radioactivity in the parent compound and each metabolite is quantified to determine their relative proportions at each time point. The total amount of absorbed radioactivity is also measured to calculate the concentration of this compound and its metabolites in the plant tissue.

Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its key metabolites (M-1, M-3, M-25) in plant matrices.

  • Sample Preparation and Extraction:

    • Plant samples (e.g., straw, grain) are homogenized.

    • For the extraction of this compound and metabolite M-3, an acetone/water mixture is used. The extract is then subjected to liquid-liquid extraction with ethyl acetate (B1210297) for this compound and a subsequent liquid-liquid extraction after acidification for M-3. The extracts are purified using solid-phase extraction (SPE).

    • For the extraction of metabolite M-1, water is used as the extraction solvent. The extract is then purified using SPE.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC/MS/MS) is used for analysis.

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column, such as a C18 column, is used for separation.

      • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid) is typically employed.

      • Flow Rate: A constant flow rate is maintained throughout the analysis.

      • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to detect the different analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

  • Quantification: Calibration curves are generated using certified reference standards of this compound and its metabolites. The concentration of each analyte in the plant samples is determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_plant_prep Plant Preparation & Treatment cluster_sampling_extraction Sampling & Extraction cluster_analysis Analysis & Quantification PlantGrowth Plant Growth in Controlled Environment HerbicideApp Application of ¹⁴C-Pyroxasulfone PlantGrowth->HerbicideApp Harvest Harvesting at Specific Time Points HerbicideApp->Harvest Extraction Homogenization & Solvent Extraction Harvest->Extraction TLC TLC Separation Extraction->TLC LCMS LC-MS/MS Identification TLC->LCMS Quantification Quantification of Radioactivity TLC->Quantification

Caption: Experimental workflow for studying this compound in plants.

absorption_translocation cluster_soil Soil Environment cluster_plant Plant System Pyroxasulfone_Soil This compound in Soil Roots Root System Pyroxasulfone_Soil->Roots Absorption Xylem Xylem Roots->Xylem Shoots_Leaves Shoots & Leaves Xylem->Shoots_Leaves

Caption: Absorption and translocation pathway of this compound in plants.

metabolism_pathway This compound This compound Cleavage Cleavage of Methyl Sulfone Bridge This compound->Cleavage Isoxazoline_Ring Isoxazoline Ring Fragment Cleavage->Isoxazoline_Ring Pyrazole_Ring Pyrazole Ring Fragment Cleavage->Pyrazole_Ring Glutathione_Conj Glutathione Conjugation Isoxazoline_Ring->Glutathione_Conj Oxidation_Demethylation Oxidation/ Demethylation Pyrazole_Ring->Oxidation_Demethylation M26 M-26 (Cysteine Conjugate) Glutathione_Conj->M26 Deamination Deamination M26->Deamination M29 M-29 Deamination->M29 Glucose_Conj Glucose Conjugation M29->Glucose_Conj M29_glc M-29-glc Glucose_Conj->M29_glc M1_M25 M-1 & M-25 Oxidation_Demethylation->M1_M25 Further_Metabolism Further Metabolism M1_M25->Further_Metabolism M3 M-3 Further_Metabolism->M3

Caption: Metabolic pathway of this compound in plants.

References

An In-depth Technical Guide on the Initial Effects of Pyroxasulfone on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific findings regarding the impact of the pre-emergent herbicide Pyroxasulfone on soil microbial communities. It synthesizes quantitative data, details common experimental protocols, and visualizes key workflows to support further research and development.

Executive Summary

This compound is a widely used herbicide that inhibits the biosynthesis of very-long-chain fatty acids in weeds.[1] Its persistence in soil, however, raises concerns about its non-target effects on crucial soil microbial communities.[2][3][4][5] Initial studies indicate that this compound application can lead to a temporary reduction in both microbial populations and enzymatic activities. The extent of this impact and the subsequent recovery are influenced by factors such as application rate, soil type, and environmental conditions. Notably, dehydrogenase activity and bacterial counts have been identified as particularly sensitive indicators of this compound's effects. While long-term risks may be minimal as the microbial community often recovers, the short-term disruptions warrant careful consideration in agricultural practices.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key soil microbial parameters as reported in initial studies.

Table 2.1: Effects of this compound on Soil Enzyme Activities

EnzymeThis compound ConcentrationSoil TypeObserved EffectDuration of EffectReference
Dehydrogenase (DHA)76.5 to 255 g ha⁻¹Not SpecifiedInitial reduction; most sensitive enzymeShort-lived, transitory
Alkaline Phosphatase (APA)76.5 to 255 g ha⁻¹Not SpecifiedInitial reductionShort-lived, transitory
Urease76.5 to 255 g ha⁻¹Not SpecifiedInitial reductionInhibition recovered over time
UreaseNot SpecifiedNot SpecifiedNon-significant effectNot Specified

Table 2.2: Effects of this compound on Soil Microbial Populations

Microbial GroupThis compound ConcentrationSoil TypeObserved EffectDuration of EffectReference
Bacteria76.5 to 255 g ha⁻¹Not SpecifiedHighest reduction in abundanceRecovered over time
Fungi76.5 to 255 g ha⁻¹Not SpecifiedInitial reductionRecovered over time
Actinomycetes76.5 to 255 g ha⁻¹Not SpecifiedInitial reductionRecovered over time
Various PhylaVarious dosesSugarcane RhizosphereAltered bacterial diversity and compositionSignificant after 30 days

Table 2.3: Biodegradation of this compound by Specific Microbial Species

Microbial SpeciesThis compound ConcentrationIncubation TimeBiodegradation Efficiency (Parameter)Reference
Bacillus thuringiensis750 ppm7 days91% (COD), 88% (BOD5), 90% (TOC)
Fusarium fujikuroi750 ppm7 days93% (COD), 83% (BOD5), 86% (TOC)
Bacillus simplex750 ppm7 days70-80% (COD, BOD5, TOC)
Bacillus megaterium750 ppm7 days70-80% (COD, BOD5, TOC)
Clostridium tetani750 ppm7 days55% (COD), 61% (BOD5), 60% (TOC)

COD: Chemical Oxygen Demand; BOD5: Biochemical Oxygen Demand (5-day); TOC: Total Organic Carbon

Experimental Protocols

This section details the methodologies commonly employed in studies assessing the impact of this compound on soil microbial communities.

3.1 Field Study Protocol for Assessing Microbial Activity

This protocol is synthesized from multi-year field studies examining this compound's impact.

  • Site Selection and Experimental Design:

    • Establish field plots in a suitable agricultural setting.

    • Use a split-plot or randomized block design.

    • Treatments should include a control (no herbicide) and multiple this compound application rates (e.g., 76.5 g ha⁻¹, 127.5 g ha⁻¹, 255 g ha⁻¹).

  • Herbicide Application:

    • Apply this compound as a pre-emergence herbicide to the soil surface using calibrated spraying equipment to ensure uniform distribution.

  • Soil Sampling:

    • Collect soil samples at predetermined intervals (e.g., 0, 7, 15, 30, 60, and 90 days) after application.

    • From each plot, collect multiple soil cores (e.g., 0-15 cm depth) and composite them to form a representative sample.

    • Store samples at 4°C for microbial analysis.

  • Enumeration of Microbial Populations:

    • Use serial dilution and plate count methods on appropriate selective media.

      • Bacteria: Nutrient Agar or Tryptic Soy Agar.

      • Fungi: Rose Bengal Agar or Martin's Medium.

      • Actinomycetes: Starch Casein Agar.

    • Incubate plates under appropriate conditions (e.g., 28-30°C) and count colony-forming units (CFUs).

  • Soil Enzyme Assays:

    • Dehydrogenase Activity (DHA): Measure the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF). Incubate soil with TTC solution and measure the absorbance of the extracted TPF spectrophotometrically.

    • Alkaline Phosphatase Activity (APA): Use p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Incubate soil with pNPP solution and measure the p-nitrophenol released spectrophotometrically.

    • Urease Activity: Quantify the ammonia (B1221849) released after incubating the soil with a urea (B33335) solution.

3.2 Laboratory Biodegradation Protocol

This protocol is based on liquid culture experiments designed to assess the biodegradation potential of specific microbial isolates.

  • Microorganism Isolation and Culture:

    • Isolate bacteria and fungi from soil samples, potentially from areas with no prior exposure to this compound.

    • Identify the isolates using standard microbiological and molecular techniques.

    • Grow pure cultures in a suitable liquid medium to achieve a specific cell density (e.g., 10⁷ CFU/ml).

  • Experimental Setup:

    • In sterile Erlenmeyer flasks, add a defined liquid mineral salts medium.

    • Spike the medium with a known concentration of this compound (e.g., 750 ppm).

    • Inoculate the flasks with the prepared microbial cultures. Include uninoculated flasks as controls.

  • Incubation:

    • Incubate the flasks on an orbital shaker (e.g., 130 rpm) at a constant temperature (e.g., 27°C) for a set period (e.g., 8-14 days).

  • Analysis of Biodegradation:

    • Collect samples from the flasks daily.

    • Filter the samples to remove microbial biomass.

    • Analyze the filtrate for:

      • Total Organic Carbon (TOC): To measure the overall decrease in organic carbon.

      • Chemical Oxygen Demand (COD): To quantify the amount of oxidizable organic material.

      • Biochemical Oxygen Demand (BOD5): To assess the amount of biodegradable organic matter.

    • The percentage reduction in these parameters over time indicates the extent of biodegradation.

Visualizations: Workflows and Logical Relationships

4.1 Standard Experimental Workflow for Field Assessment

The following diagram illustrates the typical workflow for a field study investigating the effects of this compound on soil microbial communities.

G cluster_field Field Phase cluster_lab Laboratory Analysis Phase cluster_analysis Analyses cluster_data Data Interpretation start Plot Establishment (Control & Treatment Groups) app This compound Application start->app sampling Periodic Soil Sampling (0, 7, 15, 30, 60 days) app->sampling storage Sample Storage (4°C) sampling->storage extraction Microbial & Chemical Extraction storage->extraction enzyme Enzyme Assays (DHA, Urease, APA) extraction->enzyme counts Microbial Enumeration (CFU Counts) extraction->counts dna_seq DNA Sequencing (e.g., 16S rRNA) extraction->dna_seq stats Statistical Analysis enzyme->stats counts->stats dna_seq->stats report Results & Conclusion stats->report G app This compound Application to Soil direct Direct Toxicity to Susceptible Microbes app->direct indirect Altered Plant Physiology (Weed Control) app->indirect biomass Initial Decrease in Microbial Biomass & Abundance direct->biomass enzyme Inhibition of Soil Enzyme Activities (e.g., Dehydrogenase) direct->enzyme exudates Changes in Root Exudate Composition & Quantity indirect->exudates community Shift in Microbial Community Structure biomass->community func_change Altered Soil Functions (e.g., Nutrient Cycling) enzyme->func_change exudates->community recovery Recovery & Adaptation (Degradation by resistant species) community->recovery community->func_change recovery->community Feedback Loop

References

Elucidating the Mode of Action of Pyroxasulfone in Inhibiting Shoot Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxasulfone is a potent pre-emergent herbicide that effectively controls a wide range of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits shoot elongation. It details the targeted enzymatic pathways, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for key assays used to study its mode of action. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a member of the isoxazoline (B3343090) class of herbicides and is classified under the Herbicide Resistance Action Committee (HRAC) Group K3.[1][2] It is a soil-applied herbicide that is absorbed by the roots and emerging shoots of germinating weeds.[3][4] The primary molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme system located in the endoplasmic reticulum.[5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the biosynthesis of various cellular components, including cuticular waxes, suberin, and sphingolipids, all of which are vital for cell membrane integrity, cell division, and ultimately, plant growth. By inhibiting VLCFAE, this compound disrupts the production of these crucial molecules, leading to a cascade of events that culminate in the cessation of shoot and root elongation and eventual seedling death.

Molecular Mechanism of Action

This compound's herbicidal activity stems from its specific and potent inhibition of VLCFA elongases. This inhibition disrupts the multi-enzyme complex responsible for the sequential addition of two-carbon units to fatty acid chains.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The biosynthesis of VLCFAs involves a four-step elongation cycle catalyzed by a membrane-bound enzyme complex in the endoplasmic reticulum. This compound specifically inhibits the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which is the first and rate-limiting step of the elongation cycle. This inhibition has been shown to be potent and can be either reversible or irreversible depending on the specific elongase and plant species. This compound has been demonstrated to inhibit multiple elongation steps in the VLCFA biosynthesis pathway, including the conversion of C18:0 to C20:0, C20:0 to C22:0, C22:0 to C24:0, C24:0 to C26:0, and C26:0 to C28:0. This broad inhibition of VLCFA synthesis leads to a significant reduction in the pool of these essential fatty acids and an accumulation of their C16 and C18 precursors.

Downstream Effects on Plant Development

The depletion of VLCFAs has profound consequences on plant development, particularly during the critical stages of germination and seedling establishment.

  • Disruption of Cell Membrane Integrity: VLCFAs are integral components of sphingolipids and other complex lipids that are essential for the structure and function of cellular membranes. Inhibition of VLCFA synthesis compromises membrane integrity, leading to impaired cell function and viability.

  • Inhibition of Cell Division and Elongation: The proper formation of new cells and their subsequent expansion are heavily reliant on a steady supply of VLCFAs for membrane biogenesis. This compound-induced depletion of VLCFAs directly interferes with cell division and elongation in the apical meristems of both shoots and roots, resulting in stunted growth.

  • Impaired Cuticle Formation: The plant cuticle, a protective waxy layer on the epidermis, is primarily composed of VLCFA derivatives. A deficient cuticle, resulting from this compound action, leads to increased water loss and susceptibility to environmental stresses.

The following diagram illustrates the signaling pathway of this compound's mode of action.

Pyroxasulfone_Mode_of_Action This compound This compound This compound->Inhibition VLCFAE VLCFA Elongase (KCS enzyme) VLCFA_Biosynthesis VLCFA Biosynthesis VLCFAE->VLCFA_Biosynthesis Catalyzes VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Biosynthesis->VLCFAs Produces Membrane_Integrity Cell Membrane Integrity VLCFAs->Membrane_Integrity Maintains Cell_Division Cell Division & Elongation VLCFAs->Cell_Division Required for Shoot_Elongation Shoot Elongation Membrane_Integrity->Shoot_Elongation Supports Cell_Division->Shoot_Elongation Drives Inhibition->VLCFAE

Caption: this compound inhibits VLCFA elongase, disrupting VLCFA biosynthesis and subsequent processes.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound in inhibiting shoot elongation and VLCFAE activity has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Shoot Elongation by this compound in Various Plant Species

Plant SpeciesParameterValueReference
Sugar beet (Beta vulgaris)GR50 (µg/kg soil)32.5 - 130
Canola (Brassica napus)ED50 (µg/kg soil)6 - 53
Wheat (Triticum aestivum)ED50 (µg/kg soil)> 100
Italian ryegrass (Lolium multiflorum)ED50 (µg/kg soil)< 10
Barnyardgrass (Echinochloa crus-galli)ED90 (g ai/ha)16
Redroot pigweed (Amaranthus retroflexus)ED50 (g ai/ha)170
Common lambsquarters (Chenopodium album)ED50 (g ai/ha)219

GR50: Concentration causing 50% growth reduction. ED50/ED90: Effective dose causing 50%/90% inhibition.

Table 2: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase Activity by this compound

Plant SpeciesAssay TypeIC50 ValueReference
Rice (Oryza sativa)Microsomal VLCFAE activityNot specified, potent inhibition at nM concentrations
Italian ryegrass (Lolium multiflorum)Microsomal VLCFAE activityNot specified, potent inhibition
Wheat (Triticum aestivum)Microsomal VLCFAE activityLess sensitive than susceptible species
Corn (Zea mays)Microsomal VLCFAE activityLess sensitive than susceptible species

IC50: Concentration causing 50% inhibition of enzyme activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Seedling Shoot Elongation Inhibition Bioassay

This bioassay is used to determine the dose-dependent effect of this compound on the shoot growth of susceptible plant species.

Workflow Diagram:

Seedling_Bioassay_Workflow Start Start Prepare_Media Prepare Growth Media with Varying this compound Concentrations Start->Prepare_Media Plating Plate Seeds on Media Prepare_Media->Plating Sterilize_Seeds Surface Sterilize Seeds Sterilize_Seeds->Plating Incubation Incubate under Controlled Conditions (Light/Temp) Plating->Incubation Measurement Measure Shoot Length after a Defined Period Incubation->Measurement Analysis Data Analysis (Dose-Response Curve) Measurement->Analysis End End Analysis->End

Caption: Workflow for the seedling shoot elongation inhibition bioassay.

Materials:

  • Petri dishes (9 cm diameter)

  • Agar (B569324) or Gelrite

  • Hoagland's No. 2 basal salt mixture

  • This compound stock solution (in acetone)

  • Seeds of a susceptible indicator species (e.g., sugar beet, Italian ryegrass)

  • 70% ethanol (B145695)

  • 1% sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare an appropriate growth medium (e.g., 0.8% agar with 1/2 strength Hoagland's solution). Autoclave to sterilize. Cool the medium to approximately 50°C.

  • Herbicide Incorporation: Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Also, prepare a control medium with acetone (B3395972) only. Pour the media into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization: Surface sterilize the seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Plating: Aseptically place a defined number of sterilized seeds (e.g., 10-15) on the surface of the solidified medium in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Measurement: After a specified period (e.g., 7-10 days), measure the shoot length of the seedlings from the coleoptile node to the tip of the longest leaf.

  • Data Analysis: Calculate the average shoot length for each concentration and express it as a percentage of the control. Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the GR50 or ED50 value.

In Vitro VLCFA Elongase Activity Assay

This assay directly measures the inhibitory effect of this compound on the VLCFAE enzyme complex using isolated plant microsomes.

Workflow Diagram:

VLCFAE_Assay_Workflow Start Start Homogenize Homogenize Plant Tissue (e.g., etiolated seedlings) Start->Homogenize Centrifuge1 Differential Centrifugation (low speed) Homogenize->Centrifuge1 Centrifuge2 Ultracentrifugation (high speed) Centrifuge1->Centrifuge2 Microsomes Isolate Microsomal Pellet Centrifuge2->Microsomes Assay Perform Enzyme Assay with Substrates, Cofactors & this compound Microsomes->Assay Extraction Extract and Derivatize Fatty Acids Assay->Extraction Analysis Analyze VLCFA Products (GC-MS) Extraction->Analysis End End Analysis->End

Caption: Workflow for the in vitro VLCFA elongase activity assay.

Materials:

  • Etiolated plant seedlings (e.g., rice, wheat)

  • Homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT)

  • Reaction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM ATP, 0.5 mM CoA, 1 mM NADPH, 1 mM NADH)

  • [1-14C]Malonyl-CoA (radioactive substrate)

  • Acyl-CoA substrate (e.g., C18:0-CoA)

  • This compound stock solution (in DMSO)

  • Reagents for fatty acid extraction and derivatization (e.g., methanol, chloroform, HCl)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Microsome Isolation:

    • Homogenize etiolated seedlings in ice-cold homogenization buffer using a mortar and pestle or a blender.

    • Filter the homogenate through layers of cheesecloth or Miracloth.

    • Perform differential centrifugation: first at a low speed (e.g., 10,000 x g for 10 min) to pellet cell debris, chloroplasts, and mitochondria.

    • Collect the supernatant and subject it to ultracentrifugation at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes.

    • Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), the acyl-CoA substrate, and varying concentrations of this compound (or DMSO for the control).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the radioactive substrate, [1-14C]Malonyl-CoA.

    • Incubate the reaction for a defined time (e.g., 30-60 minutes) with gentle shaking.

    • Stop the reaction by adding a strong acid or base (e.g., 10% KOH in methanol).

  • VLCFA Analysis:

    • Saponify the lipids by heating the reaction mixture.

    • Extract the fatty acids using an organic solvent (e.g., hexane).

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.

    • Analyze the FAMEs by GC-MS to separate and quantify the elongated fatty acid products. The amount of radioactivity incorporated into the VLCFA peaks is measured to determine the enzyme activity.

  • Data Analysis:

    • Calculate the rate of VLCFA synthesis for each this compound concentration.

    • Express the activity as a percentage of the control and plot against the this compound concentration to determine the IC50 value.

Conclusion

This compound's mode of action is a well-defined process centered on the inhibition of VLCFA elongases. This targeted disruption of a fundamental biosynthetic pathway leads to a cascade of events that effectively halt the growth of susceptible weed seedlings, particularly the elongation of their shoots. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and the optimization of weed control strategies in agricultural systems. The provided quantitative data and visual diagrams serve as valuable resources for researchers and professionals in the field.

References

Toxicological profile of Pyroxasulfone in mammals and aquatic organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxasulfone is a pre-emergence herbicide effective against a broad spectrum of annual grasses and certain broadleaf weeds. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant cell growth and development. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals and aquatic organisms, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information compiled is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. In mammals, this compound exhibits low acute toxicity. However, repeated exposure can lead to effects on the liver, heart, kidney, skeletal muscle, and peripheral nerves. Dogs have been identified as the most sensitive species to the neurotoxic effects of this compound. In aquatic ecosystems, this compound is particularly toxic to aquatic plants, especially algae.

Mammalian Toxicology

The toxicological profile of this compound in mammals has been evaluated through a comprehensive set of studies on various species, including rats, mice, rabbits, and dogs.

Acute Toxicity

This compound demonstrates low acute toxicity via oral, dermal, and inhalation routes of exposure in rats. It is minimally irritating to the skin and eyes of rabbits and is not considered a skin sensitizer (B1316253) in mice[1][2]. However, some formulated products containing this compound have been shown to be skin sensitizers in guinea pigs[1][2].

Table 1: Acute Toxicity of this compound in Mammals

Study TypeSpeciesRouteValueToxicity CategoryReference(s)
Acute Oral LD50RatOral>2000 mg/kg bwLow[1]
Acute Dermal LD50RatDermal>2000 mg/kg bwLow
Acute Inhalation LC50RatInhalation>5.8 - >6.56 mg/L (4h)Low
Skin IrritationRabbitDermalNon-irritating to minimally irritatingIV
Eye IrritationRabbitOcularMinimally irritating to slight irritantIV
Skin SensitizationMouse/Guinea PigDermalNot a sensitizer (mouse); Sensitizer (guinea pig, formulation)-
Subchronic and Chronic Toxicity

Repeated dose studies have identified several target organs for this compound toxicity in mammals, including the liver, heart, kidneys, skeletal muscle, and the nervous system. Dogs appear to be the most sensitive species, with neurotoxicity being a key effect observed.

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals (NOAEL/LOAEL)

Study DurationSpeciesRouteNOAELLOAELKey EffectsReference(s)
28-DayRatDermal100 mg/kg/day1000 mg/kg/dayCardiac myofiber degeneration and local inflammation
90-DayRatOral (diet)50 ppm-Increased AST, liver and kidney weight increases, cardiomyopathy, centrilobular hepatocellular hypertrophy, hyperplastic urinary bladder mucosa
90-DayDogOral (capsule)2.0 mg/kg/day10 mg/kg/dayDegeneration of muscle fiber, hyperplasia of satellite cells, nerve fiber degeneration
1-YearDogOral (diet)2 mg/kg/day10 mg/kg/dayImpaired hind limb function, ataxia, tremors, axonal/myelin degeneration of the sciatic nerve and spinal cord
Developmental and Reproductive Toxicity

This compound did not show developmental toxicity in rats at high doses. In rabbits, slight developmental effects were observed at the limit dose. A developmental neurotoxicity study in rats indicated that offspring may be more sensitive to the neurotoxic effects of this compound than adult animals. No primary reproductive toxicity was observed in a two-generation rat study.

Table 3: Developmental and Reproductive Toxicity of this compound in Mammals (NOAEL)

Study TypeSpeciesRouteNOAEL (Maternal)NOAEL (Developmental/Offspring)Key EffectsReference(s)
Developmental ToxicityRatOral>1000 mg/kg/day>1000 mg/kg/dayNo developmental toxicity observed
Developmental ToxicityRabbitOral1000 mg/kg/day500 mg/kg/dayReduced fetal weight and increased resorptions at 1000 mg/kg/day
Developmental NeurotoxicityRatOral900 mg/kg/day300 mg/kg/dayDecreased brain weight and morphometric changes in offspring
Two-Generation ReproductionRatOral (diet)100 ppm (6.94-11.76 mg/kg/day)250 ppmReduced pup weight at maternally toxic doses
Carcinogenicity

This compound is classified as "Not Likely to be Carcinogenic to Humans" at doses that do not cause the formation of urinary bladder calculi. In a two-year study, urinary bladder transitional cell papillomas were observed in male rats at high doses, which were considered secondary to the formation of urinary bladder calculi, a non-genotoxic mode of action with a clear threshold.

Aquatic Toxicology

This compound's potential impact on aquatic ecosystems has been assessed through studies on fish, aquatic invertebrates, and aquatic plants. The results indicate that this compound is highly toxic to aquatic plants, particularly algae.

Table 4: Acute Ecotoxicity of this compound to Aquatic Organisms

OrganismSpeciesDurationEndpointValue (mg/L)Reference(s)
FishRainbow Trout (Oncorhynchus mykiss)96 hoursLC50>2.2
FishBluegill Sunfish (Lepomis macrochirus)96 hoursLC50>2.8
InvertebrateWater Flea (Daphnia magna)48 hoursEC50>4.4
Aquatic PlantGreen Algae (Pseudokirchneriella subcapitata)72-96 hoursEC500.00038 - 0.00079
Aquatic PlantDuckweed (Spirodela polyrhiza)7 daysEC500.0055

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data generated.

Mammalian Toxicity Testing
  • Repeated Dose 90-Day Oral Toxicity Study (OECD 408 & 409): This study is designed to evaluate the adverse effects of a substance following repeated oral administration for 90 days in both rodent (OECD 408) and non-rodent (OECD 409) species. The test substance is administered daily in graduated doses to several groups of animals, one dose per group. During the study, animals are observed for signs of toxicity, and at the end of the study, a comprehensive examination of tissues and organs is performed.

  • Prenatal Developmental Toxicity Study (OECD 414): This guideline outlines the procedure to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation. The test substance is administered to pregnant females, typically from implantation to the day before caesarean section.

  • Two-Generation Reproduction Toxicity Study (OECD 416): This study is designed to provide information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.

  • Carcinogenicity Studies (OECD 451): These long-term studies, typically conducted over 18-24 months in rodents, are designed to identify the carcinogenic potential of a substance after prolonged exposure.

Aquatic Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This guideline is used to determine the effects of a substance on the growth of freshwater microalgae. The test measures the inhibition of growth over a 72-hour period to determine the EC50.

Mechanism of Action and Signaling Pathways

This compound's herbicidal activity stems from its inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer cuticle of plants. The elongation of fatty acids is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase. This compound specifically targets and inhibits the β-ketoacyl-CoA synthase (KCS) enzyme within this complex, which is responsible for the initial condensation step of the elongation cycle.

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl-CoA (C16/C18) Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA synthase (KCS) Acyl-CoA (C16/C18)->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD β-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA-CoA (C>18) VLCFA-CoA (C>18) ECR->VLCFA-CoA (C>18) Reduction Waxes, Sphingolipids, etc. Waxes, Sphingolipids, etc. VLCFA-CoA (C>18)->Waxes, Sphingolipids, etc. This compound This compound This compound->KCS Inhibition

Caption: Simplified pathway of VLCFA synthesis and the inhibitory action of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key toxicological studies, based on OECD guidelines.

Ninety_Day_Oral_Toxicity_Study Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing (90 days) Dosing (90 days) Randomization->Dosing (90 days) Clinical Observations Clinical Observations Dosing (90 days)->Clinical Observations Body Weight & Food Consumption Body Weight & Food Consumption Dosing (90 days)->Body Weight & Food Consumption Hematology & Clinical Chemistry Hematology & Clinical Chemistry Dosing (90 days)->Hematology & Clinical Chemistry Necropsy & Histopathology Necropsy & Histopathology Dosing (90 days)->Necropsy & Histopathology Data Analysis & Reporting Data Analysis & Reporting Necropsy & Histopathology->Data Analysis & Reporting

Caption: General workflow for a 90-day oral toxicity study.

Aquatic_Toxicity_Test_Workflow Test Organism Culture & Acclimatization Test Organism Culture & Acclimatization Exposure Period (48-96h) Exposure Period (48-96h) Test Organism Culture & Acclimatization->Exposure Period (48-96h) Preparation of Test Solutions Preparation of Test Solutions Preparation of Test Solutions->Exposure Period (48-96h) Observation (e.g., mortality, immobilization, growth) Observation (e.g., mortality, immobilization, growth) Exposure Period (48-96h)->Observation (e.g., mortality, immobilization, growth) Data Collection Data Collection Observation (e.g., mortality, immobilization, growth)->Data Collection Endpoint Calculation (LC50/EC50) Endpoint Calculation (LC50/EC50) Data Collection->Endpoint Calculation (LC50/EC50) Final Report Final Report Endpoint Calculation (LC50/EC50)->Final Report

Caption: General workflow for an acute aquatic toxicity test.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pyroxasulfone by HPLC and LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyroxasulfone is a selective, pre-emergence herbicide used to control annual grasses and various broadleaf weeds in a range of crops such as corn, soybeans, and wheat.[1] It functions by inhibiting the biosynthesis of very-long-chain fatty acids in plants.[1][2] Given its widespread agricultural use, robust and sensitive analytical methods are essential for monitoring its residues in environmental samples (soil, water) and food commodities to ensure environmental safety and regulatory compliance. This document provides detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Method 1: Determination of this compound by HPLC-UV

This method is suitable for the quantification of this compound in technical materials and formulations, as well as for residue analysis in less complex matrices like water and soil.

1.1. Principle

This compound is separated from other sample components on a reverse-phase HPLC column and detected by a UV detector.[3][4] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard (external standard method).

1.2. Experimental Protocol

1.2.1. Apparatus and Reagents

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column: XBridge® C18 or L-Column ODS, 150 x 4.6 mm, 5 µm particle size, or equivalent

  • Electronic integrator or data acquisition system

  • Ultrasonic bath

  • Volumetric flasks, pipettes, and syringes

  • This compound analytical standard of known purity

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (for soil extraction)

1.2.2. Standard Solution Preparation

  • Stock Solution: Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.

  • Add about 20 mL of acetonitrile and sonicate for 2 minutes to dissolve.

  • Allow the solution to cool to ambient temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve.

1.2.3. Sample Preparation

  • For Formulations (e.g., Technical Concentrates):

    • Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Follow steps 1.2.2.2 to 1.2.2.4.

    • Filter an aliquot through a 0.45 µm filter prior to injection.

  • For Soil and Water Residue:

    • Water Samples: this compound residues can be extracted from water using acetonitrile.

    • Soil Samples: this compound residues in soil are typically extracted with acetonitrile or dichloromethane.

1.3. Chromatographic Conditions

ParameterValue
Instrument HPLC with UV Detector
Column XBridge® C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (e.g., 45:55 v/v or 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 225 nm or 226 nm
Injection Volume 10 µL
Run Time ~20 min
Retention Time ~8.7 - 9.3 min

1.4. Data Presentation: Method Performance

ParameterMatrixValue
Linearity (r) Water & Soil0.9999
Recovery Water92.5% - 107.0%
RSD Water2.9% - 3.2%
Recovery Soil76.3% - 88.0%
RSD Soil0.2% - 4.3%

Method 2: Determination of this compound and its Metabolites by UPLC-MS/MS

This method offers high sensitivity and selectivity for the simultaneous determination of this compound and its metabolites (e.g., M1, M3, M25, M28) in complex matrices such as grains, plant-derived foods, and environmental samples.

2.1. Principle

The target analytes are first extracted from the sample matrix, often using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. After cleanup, the extract is analyzed by UPLC-MS/MS. The compounds are separated on a C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Quantification is performed using a matrix-matched external standard method to compensate for matrix effects.

2.2. Experimental Protocol

2.2.1. Apparatus and Reagents

  • UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex API 3000)

  • Analytical column: BEH-C18 or equivalent

  • Centrifuge, vortex mixer

  • This compound and metabolite analytical standards (M1, M3, M25, M28)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid

  • Ethyl Acetate

  • QuEChERS extraction salts and cleanup sorbents (e.g., MgSO₄, C18, Graphitized Carbon Black (GCB), Primary-Secondary Amine (PSA))

2.2.2. Standard Solution Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and its metabolites in acetonitrile (e.g., at 1.00 mg/mL).

  • Working Solutions: Prepare combined working standard solutions by diluting the stock solutions in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions to achieve concentrations ranging from approximately 0.0005 to 0.05 mg/L.

2.2.3. Sample Preparation (QuEChERS Protocol)

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add the extraction solvent. Options include:

      • Acetonitrile with 2% (v/v) formic acid.

      • Ethyl acetate.

    • Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate).

    • Vortex vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Transfer it to a dSPE tube containing a mixture of cleanup sorbents. Common sorbents include:

      • Anhydrous MgSO₄ to remove excess water.

      • C18 to remove non-polar interferences.

      • PSA to remove sugars and fatty acids.

      • GCB to remove pigments and sterols (use with caution as it can adsorb planar analytes).

    • Vortex for 30 seconds and centrifuge at high speed.

  • Final Extract:

    • Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

2.3. UPLC and Mass Spectrometry Conditions

2.3.1. UPLC Conditions

ParameterValue
Instrument UPLC/HPLC System
Column BEH-C18 or Michrom Magic AQ C-18 (150 x 2.0 mm, 5µm)
Mobile Phase A: Water with 5mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid B: Acetonitrile/Methanol with 5mM ammonium formate and 0.1% formic acid (Gradient elution is typically used)
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 µL

2.3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 400 - 450°C
Capillary Voltage 3500 - 5500 V

2.4. Data Presentation: MRM Transitions and Method Performance

2.4.1. MRM Transitions for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (CE)Product Ion (m/z) (Qualifier)Collision Energy (CE)
This compound 39222923 V17945 V
Metabolite M1 309259-195-
Metabolite M3 259215-12 V165-20 V

(Note: Specific collision energies for M1 and M3 may need to be optimized on the specific instrument used).

2.4.2. Method Performance in Various Matrices

ParameterMatrixValue
Linearity (r) Grains (Maize, Soybean, Wheat)> 0.99
Linear Range Plant-derived foods0.0005 - 0.05 mg/L
LOQ Grains0.01 mg/kg
LOQ Plant-derived foods0.001 mg/kg
LOQ Water0.005 mg/L
Recovery Grains76% - 96%
RSD Grains8.8% - 9.9%
Recovery Plant-derived foods83.8% - 104.3%
RSD Plant-derived foods2.6% - 6.7%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Homogenize Homogenization Sample->Homogenize Extract Extraction (Acetonitrile / QuEChERS) Homogenize->Extract Cleanup Cleanup / dSPE Extract->Cleanup HPLC HPLC-UV or LC-MS/MS Separation Cleanup->HPLC Detect Detection (UV or Mass Spec) HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (External / Matrix-Matched Standard) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 1. Weigh 10g Sample into 50mL tube Solvent 2. Add Extraction Solvent (e.g., Acetonitrile + Formic Acid) Sample->Solvent Salts 3. Add QuEChERS Salts (e.g., MgSO4) Solvent->Salts Vortex1 4. Vortex & Centrifuge Salts->Vortex1 Supernatant 5. Transfer Aliquot of Supernatant Vortex1->Supernatant dSPE 6. Add to dSPE Tube (MgSO4, PSA, C18) Supernatant->dSPE Vortex2 7. Vortex & Centrifuge dSPE->Vortex2 Final 8. Collect Supernatant for LC-MS/MS Analysis Vortex2->Final

Caption: Logical steps of the QuEChERS sample preparation method.

References

Application Notes and Protocols for Pyroxasulfone Residue Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of pyroxasulfone and its primary metabolites (M-1 and M-3) in soil and water samples. The methodologies are based on established analytical techniques, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection, ensuring high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document. These values are compiled from validation studies and demonstrate the methods' suitability for residue analysis.[1][2][3]

Table 1: Method Performance in Soil Samples

AnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
This compound0.00270 - 120≤ 200.002
0.0270 - 120≤ 20
Metabolite M-10.00270 - 120≤ 200.002
0.0270 - 120≤ 20
Metabolite M-30.00270 - 120≤ 200.002
0.0270 - 120≤ 20

Recovery data is based on fortified sandy clay loam, coarse loamy sand, loam, and clay soil types.[1][3]

Table 2: Method Performance in Water Samples

AnalyteFortification Level (mg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/L)
This compound0.00592.5 - 107.02.9 - 3.20.005
0.0592.5 - 107.02.9 - 3.2
Metabolite M-10.00592.5 - 107.02.9 - 3.20.005
0.0592.5 - 107.02.9 - 3.2
Metabolite M-30.00592.5 - 107.02.9 - 3.20.005
0.0592.5 - 107.02.9 - 3.2

Data based on fortified freshwater samples.

Experimental Protocols

Analysis of this compound and Metabolites in Soil

Two primary methods are presented for the extraction of this compound and its metabolites from soil: a traditional solvent extraction followed by Solid Phase Extraction (SPE) cleanup, and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

This method is robust and suitable for a wide range of soil types. It involves an initial extraction with an organic solvent mixture, followed by purification using SPE cartridges.

Materials:

  • Soil sample (air-dried and sieved)

  • Reagent-grade acetone, acetonitrile (B52724), and ethyl acetate (B1210297)

  • Deionized water

  • SPE cartridges: e.g., DSC-NH2 and ENVI-Carb for this compound and M-3; HLB for M-1.

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • For this compound and M-3: Add 20 mL of a 1:1 (v/v) acetone/water mixture to the soil sample.

    • For M-1: Add 20 mL of deionized water to the soil sample.

  • Shaking: Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Decant the supernatant into a clean tube.

  • Cleanup (SPE):

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

    • Elution: Elute the analytes with 10 mL of ethyl acetate or another suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 30:70 (v/v) acetonitrile/water mixture.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Soil_SPE_Workflow A 1. Weigh 10g Soil B 2. Add Extraction Solvent (e.g., Acetone/Water) A->B C 3. Shake for 30 min B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Collect Supernatant D->E F 6. SPE Cleanup (Condition, Load, Wash, Elute) E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in ACN/Water G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for Soil Sample Analysis using Solvent Extraction and SPE.

The QuEChERS approach offers a faster and simpler extraction and cleanup process.

Materials:

  • Soil sample (hydrated, ~70% water content, or air-dried with water added)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • QuEChERS dispersive SPE (dSPE) tubes (e.g., containing PSA and C18 sorbents)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Sample Weighing and Hydration: Weigh 10 g of hydrated soil into a 50 mL centrifuge tube. (Alternatively, use 3 g of dry soil and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes).

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction: Add the appropriate QuEChERS extraction salt packet. Cap the tube immediately and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the tube at ≥ 5000 rcf for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the cleanup sorbents.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥ 5000 rcf for 2 minutes.

  • Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.

Soil_QuEChERS_Workflow A 1. Weigh 10g Hydrated Soil B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts & Shake B->C D 4. Centrifuge (≥5000 rcf, 5 min) C->D E 5. Transfer Supernatant to dSPE Tube D->E F 6. Vortex & Centrifuge E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow for Soil Sample Analysis using the QuEChERS Method.

Analysis of this compound and Metabolites in Water

For water samples, particularly freshwater, a direct analysis approach is often sufficient due to lower matrix complexity.

Materials:

  • Water sample

  • Acetonitrile

  • Volumetric flasks (5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Collection: Collect water samples in clean glass containers.

  • Fortification (for QC/validation): For quality control or validation, fortify a known volume of the water sample with a standard solution of this compound and its metabolites to the desired concentration (e.g., LOQ and 10x LOQ).

  • Sample Preparation:

    • Place a 5 mL aliquot of the water sample into a volumetric flask.

    • If necessary, based on expected concentrations, dilute with deionized water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter directly into an autosampler vial. This step removes any particulates that could interfere with the LC-MS/MS system.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system.

Water_Analysis_Workflow A 1. Collect Water Sample B 2. Aliquot 5mL Sample A->B C 3. Filter through 0.22µm Syringe Filter B->C D 4. Collect in Autosampler Vial C->D E 5. Direct LC-MS/MS Analysis D->E

Caption: Workflow for Direct Analysis of Water Samples.

Instrumental Analysis: LC-MS/MS Parameters

The following parameters are recommended for the analysis of this compound and its metabolites using a triple quadrupole mass spectrometer.

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 Reverse Phase (e.g., 150 x 2.0 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for analyte separation (e.g., start at 30% B, ramp to 95% B)
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3500 V
Gas Temperature450°C
Ion Source GasNitrogen
Dwell Time100-200 ms

Table 4: MRM Transitions for this compound and Metabolites

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
This compound (KIH-485) Positive392229 (Quantifier)23
392179 (Qualifier)45
Metabolite M-1 Positive392229 (Quantifier)23
392179 (Qualifier)45
Metabolite M-3 Negative259215 (Quantifier)-12
259165 (Qualifier)-20

Instrument parameters, particularly collision energies, may require optimization based on the specific mass spectrometer used.

References

Application of Pyroxasulfone as a Pre-emergence Herbicide in Major Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Pyroxasulfone is a selective, pre-emergence herbicide used for the control of annual grasses and various small-seeded broadleaf weeds.[1] Developed in the early 2000s, it offers a solution for managing herbicide-resistant weeds due to its distinct mode of action.[2] It is registered for use in major crops such as corn, soybeans, wheat, and cotton.[2][3][4] this compound's efficacy at low application rates and its long residual activity make it a valuable tool in modern agricultural systems.

Mechanism of Action

This compound is classified as a Herbicide Resistance Action Committee (HRAC) Group K3 herbicide. Its primary mode of action is the inhibition of very-long-chain fatty acid elongase (VLCFAE), a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components for building and maintaining cell membranes. By inhibiting their production, this compound disrupts cell division and shoot elongation in germinating weed seedlings, leading to their death before they can emerge from the soil.

cluster_herbicide This compound Application cluster_pathway Biochemical Pathway cluster_effect Physiological Effect This compound This compound (Absorbed by roots/shoots) VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Enzyme This compound->VLCFAE Inhibits VLCFA_Synth VLCFA Synthesis (C18:0 -> C20:0 -> C22:0+) VLCFAE->VLCFA_Synth Catalyzes Inhibition Inhibition of Cell Division & Elongation VLCFAE->Inhibition Leads to Cell_Membranes Cell Membrane & Cuticle Formation VLCFA_Synth->Cell_Membranes Required For Death Weed Seedling Death (Pre-emergence) Inhibition->Death

Caption: this compound's mode of action via inhibition of the VLCFAE enzyme.

Application Notes

1. Target Crops and Weeds:

  • Major Crops: Corn (field, sweet, popcorn), Soybeans, Wheat, and Cotton. Potential use in sunflowers and potatoes is also noted.

  • Target Weeds: Highly effective against annual grasses such as foxtail species (Setaria spp.), barnyardgrass (Echinochloa crus-galli), and Italian ryegrass (Lolium multiflorum). It also controls key broadleaf weeds including pigweed species (Amaranthus spp.), common lambsquarters (Chenopodium album), and waterhemp.

2. Application Timing and Methods:

  • Timing: this compound must be applied before weed seeds germinate. Common application windows include:

    • Fall Application: Can be applied in the fall before the ground freezes for control of winter and early spring annuals.

    • Early Pre-plant (EPP): Applied 15-45 days before planting.

    • Pre-plant Incorporated (PPI): Applied and incorporated into the top 1-2 inches of soil up to 14 days before planting.

    • Pre-emergence (PRE): Applied to the soil surface after planting but before crop emergence. For soybeans, this is typically within 3 days of planting.

3. Soil Conditions and Activation:

  • Activation: Moisture is essential to activate this compound. The herbicide is most effective when 0.5 to 1 inch of rainfall or irrigation occurs within 7-10 days of application.

  • Soil Preparation: For optimal performance, apply to a well-prepared seedbed that is firm and free of clods and heavy residue, which can interfere with uniform distribution.

4. Tank Mixing:

  • This compound is frequently tank-mixed with other herbicides to provide burndown of existing vegetation and to broaden the spectrum of weed control.

  • Common tank-mix partners include glyphosate, glufosinate, atrazine, flumioxazin, and 2,4-D.

  • Always perform a jar test to ensure compatibility before mixing products in the spray tank. Follow the most restrictive label instructions of all products in a tank mix.

Data Presentation

Table 1: Recommended Application Rates (g a.i./ha) by Soil Texture

Soil Texture GroupSoil Textures IncludedOrganic Matter ≤3%Organic Matter >3%
Coarse Sand, Loamy Sand, Sandy Loam100 - 125 g/ha125 - 166 g/ha
Medium Loam, Silt Loam, Silt, Sandy Clay Loam166 - 208 g/ha208 - 250 g/ha
Fine Sandy Clay, Silty Clay Loam, Silty Clay, Clay Loam, Clay208 - 250 g/ha247 - 300 g/ha

Note: Rates are generalized. Users must consult specific product labels for crop-specific rates and restrictions. Do not use on peat or muck soils or those with organic matter content >10%.

Table 2: Weed Control Efficacy with this compound

Weed SpeciesCommon NameEfficacy (% Control)Application Rate (g a.i./ha)
Setaria faberiGiant Foxtail86 - 91%146
Echinochloa crus-galliBarnyardgrass>98% (up to 63 DAA*)200
Amaranthus spp.Pigweed/Waterhemp>90%32 - 63
Chenopodium albumCommon Lambsquarters86 - 91%146
Lolium multiflorumItalian Ryegrass>90%100 - 250
Urochloa platyphyllaBroadleaf Signalgrass>90%32

DAA: Days After Application

Experimental Protocols

Protocol 1: Field Trial for Efficacy and Crop Tolerance

This protocol outlines a standard method for evaluating the pre-emergence efficacy of this compound and assessing crop tolerance under field conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 3 meters wide by 10 meters long to accommodate standard application and harvesting equipment.

  • Treatments:

    • Untreated Weedy Control

    • Weed-Free Control (maintained by hand weeding)

    • This compound at three rates (e.g., 125, 185, 250 g a.i./ha)

    • Commercial Standard Herbicide (e.g., S-metolachlor) at its labeled rate.

2. Site Selection and Preparation:

  • Select a field with uniform soil type and a known, consistent history of target weed infestation.

  • Prepare the seedbed according to local best management practices for the selected crop.

3. Application:

  • Calibrate a CO2-pressurized backpack sprayer or tractor-mounted boom sprayer to deliver a consistent volume (e.g., 150-200 L/ha).

  • Apply treatments after planting the crop but before emergence. Record environmental conditions (temperature, wind speed, soil moisture) at the time of application.

4. Data Collection:

  • Weed Control: Visually assess percent weed control by species at 14, 28, and 56 days after treatment (DAT), comparing to the untreated control plots.

  • Crop Injury: Visually assess percent crop injury (stunting, chlorosis, stand reduction) at 14 and 28 DAT.

  • Weed Density and Biomass: At 56 DAT, count weed density and collect above-ground biomass from two 0.25 m² quadrats per plot. Dry biomass to a constant weight.

  • Crop Yield: Harvest the center rows of each plot at crop maturity and adjust yield to a standard moisture content.

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA). If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD at P ≤ 0.05) to compare treatment means.

Site_Selection 1. Site Selection (Uniform Soil, Weed History) Plot_Layout 2. Plot Layout (Randomized Complete Block) Site_Selection->Plot_Layout Crop_Planting 3. Crop Planting Plot_Layout->Crop_Planting Herbicide_App 4. Pre-Emergence Herbicide Application Crop_Planting->Herbicide_App Data_Collection 5. Data Collection (Weed Control, Crop Injury) Herbicide_App->Data_Collection 14, 28, 56 DAT Yield_Harvest 6. Crop Harvest & Yield Measurement Data_Collection->Yield_Harvest Data_Analysis 7. Statistical Analysis (ANOVA) Yield_Harvest->Data_Analysis Report 8. Final Report Data_Analysis->Report

Caption: A typical experimental workflow for a pre-emergence herbicide field trial.

Protocol 2: Greenhouse Bioassay for Weed Sensitivity (Dose-Response)

This protocol determines the concentration of this compound required to achieve 50% (GR₅₀) and 90% (GR₉₀) growth reduction in target weed species.

1. Plant Material and Growth Conditions:

  • Grow target weed species in trays filled with a commercial potting mix in a greenhouse set to 25/18°C day/night temperatures with a 16-hour photoperiod.

  • Collect seeds from a single, well-characterized population to ensure genetic uniformity.

2. Experimental Procedure:

  • Fill 10 cm diameter pots with a standard soil mix (e.g., sandy loam).

  • Plant 20 seeds of the target weed species in each pot and cover lightly with soil.

  • Prepare a serial dilution of this compound to create a range of 7-9 concentrations, including an untreated control. Rates should bracket the expected GR₅₀ value (e.g., 0, 8, 16, 32, 64, 125, 250 g a.i./ha).

  • Apply the herbicide solutions to the soil surface using a laboratory track sprayer calibrated to deliver 200 L/ha.

  • Arrange pots in a completely randomized design with four replications. Water lightly to activate the herbicide.

3. Data Collection and Analysis:

  • After 21 days, count the number of emerged seedlings in each pot.

  • Harvest all above-ground biomass, place in paper bags, and dry in an oven at 70°C for 72 hours.

  • Weigh the dry biomass for each pot.

  • Convert biomass data to a percentage of the untreated control.

  • Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to calculate the GR₅₀ and GR₉₀ values.

start Start soil_texture Determine Soil Texture (Coarse, Medium, Fine) start->soil_texture coarse Rate: 100-125 g/ha soil_texture->coarse Coarse medium Rate: 166-208 g/ha soil_texture->medium Medium fine Rate: 208-250 g/ha soil_texture->fine Fine om_check Organic Matter > 3%? coarse->om_check medium->om_check fine->om_check increase_rate Increase Rate by ~25-30% within Range om_check->increase_rate Yes apply Apply Recommended Rate om_check->apply No increase_rate->apply

Caption: Decision tree for selecting this compound application rate.

References

Application Notes and Protocols for Determining Pyroxasulfone Efficacy in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide highly effective for the control of annual grasses and various broadleaf weeds in a range of crops, including corn, soybeans, and wheat.[1][2][3][4] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) elongase, a critical enzyme in plant development.[5] This inhibition disrupts the formation of cell membranes and waxy cuticles in developing plant tissues, ultimately leading to the cessation of shoot and root elongation in germinating weeds.

The efficacy of this compound is significantly influenced by soil properties such as texture, organic matter content, and pH. Therefore, determining its bioactivity in different soil types is crucial for optimizing application rates and ensuring effective weed management. These application notes provide detailed protocols for conducting bioassays to evaluate the efficacy of this compound in various soil matrices.

Signaling Pathway: this compound's Mode of Action

This compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, targeting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential for various cellular functions in plants. The herbicidal activity of this compound stems from its potent inhibition of VLCFA elongases, the enzymes responsible for the stepwise addition of two-carbon units to extend the fatty acid chain. This disruption of VLCFA biosynthesis leads to an accumulation of fatty acid precursors and a depletion of the final VLCFA products, severely impacting plant growth and development, particularly during germination and early seedling stages.

Pyroxasulfone_Mode_of_Action cluster_0 VLCFA Elongation Cycle cluster_1 Downstream Effects Fatty_Acid_Precursors Fatty Acid Precursors (e.g., C18:0) Condensation Condensation (KCS) Fatty_Acid_Precursors->Condensation Malonyl-CoA Reduction1 1st Reduction (KCR) Condensation->Reduction1 Dehydration Dehydration (HCD) Reduction1->Dehydration Reduction2 2nd Reduction (ECR) Dehydration->Reduction2 Elongated_VLCFA Elongated VLCFA (e.g., C20:0) Reduction2->Elongated_VLCFA + 2 Carbons Reduced_VLCFAs Reduced VLCFA Levels This compound This compound VLCFA_Elongases VLCFA Elongases (Enzyme Complex) This compound->VLCFA_Elongases Impaired_Membrane Impaired Cell Membrane and Cuticle Formation Reduced_VLCFAs->Impaired_Membrane Inhibition_Growth Inhibition of Shoot and Root Elongation Impaired_Membrane->Inhibition_Growth Weed_Death Weed Seedling Death Inhibition_Growth->Weed_Death Bioassay_Workflow cluster_0 Preparation Phase cluster_1 Bioassay Execution cluster_2 Data Collection & Analysis Soil_Collection 1. Soil Sample Collection (0-10 cm depth) Soil_Processing 2. Air-dry, Sieve (2mm), and Characterize Soils Soil_Collection->Soil_Processing Soil_Treatment 4. Treat Soil Samples with This compound Concentrations Soil_Processing->Soil_Treatment Herbicide_Prep 3. Prepare this compound Stock and Dilution Series Herbicide_Prep->Soil_Treatment Potting 5. Transfer Treated Soil to Bioassay Containers (e.g., pots) Soil_Treatment->Potting Seeding 6. Sow Indicator Species Seeds (e.g., Italian Ryegrass) Potting->Seeding Incubation 7. Incubate under Controlled Conditions (Light, Temp., Moisture) Seeding->Incubation Measurement 8. Measure Plant Growth Parameters (e.g., Shoot/Root Length, Biomass) Incubation->Measurement Dose_Response 9. Generate Dose-Response Curves Measurement->Dose_Response ED50_ED90 10. Calculate ED₅₀ and ED₉₀ Values Dose_Response->ED50_ED90

References

Methodologies for Studying Pyroxasulfone Tank Mixtures with Other Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide that effectively controls annual grasses and small-seeded broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFA), placing it in Group 15 of the Herbicide Resistance Action Committee (HRAC) classification.[1][2][3] To broaden the spectrum of weed control and manage herbicide resistance, this compound is frequently studied and applied in tank mixtures with other herbicides.[1][4] This document provides detailed application notes and protocols for researchers and scientists studying the efficacy, synergy, antagonism, and crop safety of this compound tank mixtures.

I. Application Notes: Key Considerations for Study Design

When designing experiments to evaluate this compound tank mixtures, several factors must be considered to ensure robust and reliable data.

1. Compatibility Testing: Before any field application, a physical compatibility test (jar test) is crucial to ensure the herbicides can be mixed and applied uniformly without forming precipitates, scum, or separating.

2. Herbicide Selection: The choice of tank-mix partners depends on the target weed spectrum and the crop. Common partners for this compound include herbicides with different modes of action to enhance efficacy and mitigate resistance development. Examples include atrazine, flumioxazin, sulfentrazone, and glyphosate.

3. Application Timing and Methods: this compound is primarily a pre-emergence herbicide, meaning it is most effective when applied before weed emergence. Tank mixtures can be applied pre-plant incorporated (PPI), pre-emergence (PRE), or in some cases, early post-emergence (EPE). The application method should be consistent across all treatments.

4. Soil Characteristics and Environmental Conditions: The efficacy of soil-applied herbicides like this compound can be influenced by soil type, organic matter content, and moisture. Adequate soil moisture is necessary to activate this compound. These factors should be recorded and reported for each study.

5. Crop Safety Evaluation: Assessing potential crop injury is a critical component of tank mixture studies. This is typically done through visual ratings of stunting, chlorosis, or other phytotoxic effects at various intervals after application.

6. Efficacy Assessment: Weed control efficacy is evaluated by measuring parameters such as weed density (number of weeds per unit area) and weed biomass (dry weight of weeds per unit area). Visual control ratings are also commonly used.

7. Synergy and Antagonism Analysis: To determine if the interaction between this compound and a tank-mix partner is synergistic, antagonistic, or additive, Colby's method is a widely accepted approach.

II. Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol outlines the procedure for conducting a compatibility test before mixing herbicides in a spray tank.

Materials:

  • Glass jars with lids (1-quart or 1-liter)

  • Water from the intended spray source

  • Pipettes or measuring spoons

  • The herbicide formulations to be tested (e.g., this compound 85 WG)

  • Adjuvants (if applicable)

Procedure:

  • Add 1 pint (or 500 ml) of water to a jar.

  • Add the proportionate amount of each herbicide to the jar in the proper mixing order. For wettable powders (like this compound 85 WG), pre-slurry the product in a small amount of water before adding to the jar.

  • Secure the lid and invert the jar 10 times.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitation, or clumping.

  • If adjuvants are to be used, repeat the test with the addition of the adjuvant in the correct order.

Protocol 2: Field Efficacy and Crop Safety Trial

This protocol describes a typical field experiment to evaluate the efficacy and crop safety of this compound tank mixtures.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Adequate to minimize edge effects (e.g., 3m x 10m).

  • Treatments:

    • Untreated control (weedy check).

    • This compound applied alone at various rates.

    • Tank-mix partner herbicide applied alone at various rates.

    • This compound in tank mixture with the partner herbicide at various rate combinations.

    • Weed-free control (hand-weeded) for crop safety comparison.

2. Herbicide Application:

  • Equipment: Calibrated backpack sprayer or research plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Timing: Apply at the desired growth stage (e.g., pre-emergence to the crop and weeds).

  • Application Volume: Typically 15-20 gallons per acre (or equivalent).

3. Data Collection:

  • Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis) at 7, 14, 28, and 60 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = crop death).

  • Weed Control:

    • Visually rate weed control for each species at 14, 28, and 60 DAT using a 0-100% scale (0 = no control, 100 = complete control).

    • At a specified time point (e.g., 60 DAT), count the number of weeds per unit area (e.g., 0.25 m²) to determine weed density.

    • Harvest the above-ground weed biomass from the same area, dry it in an oven, and weigh it to determine weed biomass.

  • Crop Yield: Harvest the crop from the center of each plot and determine the yield.

4. Data Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

  • Calculate synergy or antagonism using Colby's method if applicable.

Protocol 3: Analysis of Synergy and Antagonism using Colby's Method

This protocol details the calculation for determining the nature of the interaction between two herbicides in a tank mixture.

Formula: Expected weed control (E) = X + Y - (XY / 100)

Where:

  • X = Percent weed control with herbicide A (e.g., this compound) alone.

  • Y = Percent weed control with herbicide B alone.

Interpretation:

  • If the observed weed control from the tank mixture is significantly greater than the expected value (E), the interaction is synergistic .

  • If the observed weed control is significantly less than the expected value (E), the interaction is antagonistic .

  • If the observed weed control is not significantly different from the expected value (E), the interaction is additive .

Protocol 4: Determination of this compound Content by HPLC

This protocol provides a method for quantifying the amount of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

1. Principle: this compound content is determined by comparing the peak area of the sample to that of a known standard using an external standard method.

2. Apparatus and Reagents:

  • HPLC system with a UV detector.

  • C18 column (e.g., XBridge® C18, 150 × 4.6 mm, 5 µm).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • This compound analytical standard of known purity.

3. HPLC Conditions (Typical):

  • Mobile Phase: Acetonitrile:Water (45:55 v/v).

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 35°C.

  • Detector Wavelength: 225 nm.

  • Injection Volume: 10 µl.

4. Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh a sample expected to contain this compound, dissolve it in acetonitrile, and dilute to a concentration within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

III. Data Presentation

Quantitative data from field trials should be summarized in clearly structured tables for easy comparison.

Table 1: Efficacy of this compound Tank Mixtures on Various Weed Species

TreatmentRate (g a.i./ha)Weed Species 1 (% Control)Weed Species 2 (% Control)Weed Species 3 (% Control)
Untreated Control-000
This compound127.5857065
Herbicide BX608075
This compound + Herbicide B127.5 + X959290
Reference:

Table 2: Crop Safety of this compound Tank Mixtures

TreatmentRate (g a.i./ha)Crop Injury (%) at 14 DATCrop Injury (%) at 28 DATCrop Yield ( kg/ha )
Untreated Control-001500
This compound127.5202500
Herbicide BX312400
This compound + Herbicide B127.5 + X522600
Hand-weeded Control-002800
Reference:

IV. Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_application Application Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Compatibility_Test Jar Test for Tank-Mix Compatibility Field_Preparation Field Selection and Plot Layout (RCBD) Herbicide_Application Calibrated Sprayer Application (PRE/PPI) Field_Preparation->Herbicide_Application Crop_Injury_Assessment Visual Crop Injury Rating (7, 14, 28, 60 DAT) Herbicide_Application->Crop_Injury_Assessment Weed_Efficacy_Assessment Weed Control Rating, Density, and Biomass Herbicide_Application->Weed_Efficacy_Assessment Statistical_Analysis ANOVA and Means Separation Crop_Injury_Assessment->Statistical_Analysis Weed_Efficacy_Assessment->Statistical_Analysis Synergy_Analysis Colby's Method Calculation Weed_Efficacy_Assessment->Synergy_Analysis Yield_Measurement Crop Harvest and Yield Determination Yield_Measurement->Statistical_Analysis Conclusion Conclusion on Efficacy, Safety, and Interaction Statistical_Analysis->Conclusion Synergy_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound tank mixtures.

Colby_Method_Logic Start Start: Assess Herbicide Interaction Input Input Data: - % Control Herbicide A (X) - % Control Herbicide B (Y) - Observed % Control of Mixture (Obs) Start->Input Calculate_E Calculate Expected Control (E): E = X + Y - (XY/100) Input->Calculate_E Compare Compare Observed (Obs) vs. Expected (E) Calculate_E->Compare Synergistic Synergistic Interaction (Obs > E) Compare->Synergistic Obs > E Antagonistic Antagonistic Interaction (Obs < E) Compare->Antagonistic Obs < E Additive Additive Interaction (Obs ≈ E) Compare->Additive Obs ≈ E

Caption: Logical flow for determining herbicide interaction using Colby's method.

References

Evaluating Pyroxasulfone in Genetically Modified Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for evaluating the application of the herbicide pyroxasulfone in genetically modified (GM) crops. The following sections offer guidance on analyzing this compound residues, assessing its weed control efficacy, and evaluating the tolerance of GM crops to this herbicide.

Analysis of this compound Residues

The determination of this compound and its metabolites in various matrices is crucial for regulatory approval and ensuring food safety. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) is the preferred method for accurate and sensitive quantification.[1]

Key Metabolites of this compound

In plants, this compound undergoes metabolic detoxification, primarily through glutathione (B108866) conjugation.[2][3][4][5] This process leads to the cleavage of the methylenesulfonyl linkage. The primary residues of concern for analysis in crops include the parent compound and its key metabolites: M-1, M-3, M-25, and M-28. The main metabolites identified in plant metabolism studies are a cysteine conjugate (M-26), a deaminated form of M-26 (M-29), and a glucose conjugate of M-29.

Experimental Protocol: this compound Residue Analysis in Plant Tissues

This protocol outlines the extraction and analysis of this compound and its metabolites from genetically modified crop samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges

  • HPLC-MS/MS system

  • Analytical standards of this compound and its metabolites (M-1, M-3, M-25, M-28)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane, HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation: Homogenize a representative sample of the GM crop tissue (e.g., leaves, grain, roots).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of acetonitrile.

    • Combine the supernatants.

  • Clean-up (Solid Phase Extraction):

    • Condition an SPE cartridge with 5 mL of acetonitrile.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of acetonitrile/water (10:90 v/v).

    • Elute the analytes with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile/water (50:50 v/v) for LC/MS/MS analysis.

  • LC/MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-product ion transitions for this compound and its metabolites.

  • Quantification:

    • Prepare a calibration curve using the analytical standards.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve. The validated limit of quantitation (LOQ) for each analyte in plant commodities is typically 0.01 ppm.

Data Presentation: this compound Residue Levels
Sample MatrixAnalyteConcentration (ppm)
GM Soybean LeafThis compound0.05
M-10.02
M-30.08
GM Corn GrainThis compound<0.01
M-1<0.01
M-30.02

Efficacy of this compound in Weed Control

Evaluating the efficacy of this compound is essential to determine its effectiveness in managing target weed species in GM crop systems.

Experimental Protocol: Greenhouse and Field Efficacy Trials

This protocol describes the methodology for assessing the weed control efficacy of this compound.

Materials:

  • This compound formulation (e.g., 85 WG)

  • Sprayer calibrated for small plot applications

  • Pots or designated field plots

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)

  • GM crop seeds

  • Data collection tools (e.g., quadrats, visual rating scales)

Procedure:

  • Experimental Design:

    • Greenhouse: Use a completely randomized design with 4-5 replications.

    • Field: Use a randomized complete block design with 4 replications.

  • Treatment Application:

    • Plant weed and GM crop seeds in pots or field plots.

    • Apply this compound at various rates (e.g., 50, 100, 150 g a.i./ha) pre-emergence to the soil surface.

    • Include an untreated control and a standard herbicide treatment (e.g., S-metolachlor) for comparison.

  • Data Collection:

    • Visually assess weed control at 14, 28, and 42 days after application (DAA) using a scale of 0% (no control) to 100% (complete control).

    • Count the number of emerged weeds per unit area (e.g., per quadrat).

    • Harvest the above-ground weed biomass at the end of the experiment and determine the dry weight.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Data Presentation: Weed Control Efficacy
Herbicide TreatmentRate (g a.i./ha)Amaranthus retroflexus Control (%) at 28 DAASetaria faberi Control (%) at 28 DAA
Untreated Control000
This compound508590
This compound1009899
This compound150100100
S-metolachlor10009295

Tolerance of Genetically Modified Crops to this compound

Assessing the tolerance of GM crops to this compound is critical to ensure that the herbicide does not cause significant injury or yield loss.

Experimental Protocol: Crop Tolerance Evaluation

This protocol outlines the steps to evaluate the tolerance of GM crops to this compound application.

Materials:

  • This compound formulation

  • Sprayer

  • GM crop seeds

  • Data collection tools (e.g., visual injury rating scale, yield measurement equipment)

Procedure:

  • Experimental Design:

    • Use a randomized complete block design with 4 replications in the field.

  • Treatment Application:

    • Plant the GM crop.

    • Apply this compound at 1x and 2x the recommended field use rate.

    • Apply the herbicide at different growth stages (e.g., pre-emergence, early post-emergence) to assess stage-specific tolerance.

    • Include an untreated control plot.

  • Data Collection:

    • Visually assess crop injury at 7, 14, and 28 days after application (DAA) on a scale of 0% (no injury) to 100% (plant death). Injury symptoms may include stunting, chlorosis, or necrosis.

    • Measure plant height at various time points.

    • At maturity, harvest the crop from the center rows of each plot and determine the yield.

  • Data Analysis:

    • Analyze the data using ANOVA.

    • Compare treatment means using a mean separation test.

Data Presentation: Crop Injury and Yield
Herbicide TreatmentApplication TimingRateCrop Injury (%) at 14 DAAYield ( kg/ha )
Untreated Control--03500
This compoundPre-emergence1x23450
This compoundPre-emergence2x83300
This compoundEarly Post-emergence1x53400
This compoundEarly Post-emergence2x153150

Visualizations

This compound Metabolic Pathway in Plants

Pyroxasulfone_Metabolism This compound This compound Cleavage Cleavage of Methylenesulfonyl Linkage This compound->Cleavage Glutathione Glutathione (GSH) GST Glutathione S-transferase (GST) Glutathione->GST GST->Cleavage Catalyzes M26 M-26 (Cysteine Conjugate) Cleavage->M26 M29 M-29 (Deaminated M-26) M26->M29 Oxidative Deamination M29_glc M-29-glc (Glucose Conjugate) M29->M29_glc Glucose Conjugation Detoxification Detoxification M29_glc->Detoxification

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Workflow for Residue Analysis

Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Crop Sample Extraction 2. Extract with Acetonitrile Homogenization->Extraction SPE 3. Solid Phase Extraction (SPE) Extraction->SPE LCMS 4. LC/MS/MS Analysis SPE->LCMS Quantification 5. Quantification LCMS->Quantification

Caption: Workflow for this compound residue analysis in crops.

Logical Flow for Efficacy and Tolerance Trials

Efficacy_Tolerance_Logic cluster_efficacy Efficacy Assessment cluster_tolerance Crop Tolerance Assessment start Start: Experimental Design application Herbicide Application (this compound & Controls) start->application weed_control Visual Weed Control Rating application->weed_control crop_injury Visual Crop Injury Rating application->crop_injury weed_biomass Weed Biomass Measurement weed_control->weed_biomass data_analysis Data Analysis (ANOVA) weed_biomass->data_analysis crop_yield Crop Yield Measurement crop_injury->crop_yield crop_yield->data_analysis conclusion Conclusion on Efficacy and Crop Safety data_analysis->conclusion

Caption: Logical flow of efficacy and tolerance evaluation.

References

Investigating Pyroxasulfone's Impact on Very-Long-Chain Fatty Acid Elongases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for investigating the effects of the herbicide pyroxasulfone on very-long-chain fatty acid (VLCFA) elongases. This compound is a potent inhibitor of VLCFA biosynthesis, a critical pathway in plants, making it an effective herbicide.[1][2][3] Understanding its mechanism of action is crucial for developing new herbicides and managing herbicide resistance.

Introduction to this compound and VLCFA Elongases

This compound is a pre-emergence herbicide that effectively controls grass and broadleaf weeds by inhibiting the biosynthesis of VLCFAs.[2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which play vital roles in plant development and stress responses.[4]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the VLCFA elongase or Fatty Acid Elongase (FAE). This complex consists of four key enzymes:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA, determining the substrate specificity for the chain length.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer.

This compound specifically targets and inhibits the KCS enzyme, leading to a depletion of VLCFAs and the accumulation of their C18 precursors. This disruption of VLCFA synthesis ultimately leads to seedling growth inhibition and death.

Quantitative Data: this compound Inhibition of VLCFA Elongases

The inhibitory activity of this compound against VLCFA elongases can be quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC50). These values can vary between different plant species and specific elongase enzymes.

Target Enzyme/OrganismAssay TypeSubstrate(s)IC50 (nM)Reference(s)
Microsomal VLCFAE from Rice (Oryza sativa)In vitroC18:0-CoA, Malonyl-CoA~10
Microsomal VLCFAE from Italian Ryegrass (Lolium multiflorum)In vitroC18:0-CoA, Malonyl-CoA~5
Microsomal VLCFAE from Barnyard Millet (Echinochloa crus-galli)In vitroC18:0-CoA, Malonyl-CoA~8
Microsomal VLCFAE from Wheat (Triticum aestivum)In vitroC18:0-CoA, Malonyl-CoA>100
Microsomal VLCFAE from Corn (Zea mays)In vitroC18:0-CoA, Malonyl-CoA>100
Recombinant Arabidopsis FAE1 (KCS18) expressed in yeastIn vitroC18:1-CoA, Malonyl-CoA~20
Recombinant Arabidopsis KCS1 expressed in yeastIn vitroC16:0-CoA, Malonyl-CoA~50

Experimental Protocols

This section provides detailed protocols for in vivo and in vitro assays to investigate the effect of this compound on VLCFA elongases.

In Vivo Analysis of this compound's Effect on Plant Growth and VLCFA Profile

This protocol describes how to assess the impact of this compound on whole plants, measuring both phenotypic changes and alterations in the VLCFA composition.

Objective: To determine the in vivo efficacy of this compound and its effect on the VLCFA profile in a target plant species.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, rice, or a weed species of interest)

  • This compound analytical standard

  • Acetone (B3395972) (for stock solution)

  • Growth medium (e.g., Murashige and Skoog)

  • Petri dishes or pots with soil

  • Growth chamber or greenhouse with controlled conditions

  • Equipment for lipid extraction and GC-MS analysis (see Protocol 3.4)

Procedure:

  • Prepare this compound Treatment Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of working solutions by diluting the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final acetone concentration is consistent across all treatments and is at a non-phytotoxic level (e.g., <0.1%).

  • Plant Treatment:

    • For agar-based assays: Sterilize seeds and place them on Petri dishes containing the growth medium supplemented with the different concentrations of this compound.

    • For soil-based assays: Sow seeds in pots and apply this compound as a pre-emergence treatment by spraying the soil surface with the respective treatment solutions.

  • Plant Growth and Observation:

    • Place the Petri dishes or pots in a growth chamber or greenhouse under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Monitor and record phenotypic effects such as germination rate, root and shoot length, and overall seedling vigor at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Harvesting and Sample Preparation:

    • After the treatment period, harvest the plant material (e.g., whole seedlings, shoots, or roots).

    • Record the fresh weight of the samples.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until lipid analysis.

  • VLCFA Analysis:

    • Perform lipid extraction, transmethylation to fatty acid methyl esters (FAMEs), and GC-MS analysis as described in Protocol 3.4.

Isolation of Microsomes for In Vitro Elongase Assays

This protocol details the preparation of microsomal fractions from plant tissues, which contain the membrane-bound VLCFA elongase complexes.

Objective: To isolate the microsomal fraction from plant tissues for use in in vitro VLCFA elongase activity assays.

Materials:

  • Plant tissue (e.g., etiolated seedlings, developing seeds)

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 10 mM KCl, 1 mM MgCl2, 1 mM EDTA, 5 mM DTT, and 1 mM PMSF)

  • Homogenizer (e.g., mortar and pestle, blender)

  • Miracloth or cheesecloth

  • Ultracentrifuge and appropriate rotor

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenization:

    • Harvest fresh plant tissue and perform all subsequent steps at 4°C.

    • Homogenize the tissue in ice-cold extraction buffer (e.g., 3 mL of buffer per gram of tissue).

  • Filtration and Centrifugation:

    • Filter the homogenate through several layers of Miracloth or cheesecloth to remove cell debris.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet mitochondria and chloroplasts.

  • Microsome Pelleting:

    • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.

  • Washing and Resuspension:

    • Discard the supernatant and gently wash the microsomal pellet with extraction buffer without DTT and PMSF.

    • Resuspend the pellet in a minimal volume of a suitable assay buffer (see Protocol 3.3).

  • Protein Quantification:

    • Determine the protein concentration of the microsomal fraction using a Bradford assay.

    • The microsomes can be used immediately or stored at -80°C.

In Vitro Microsomal VLCFA Elongase Activity Assay

This protocol describes how to measure the activity of VLCFA elongases in isolated microsomes and assess the inhibitory effect of this compound.

Objective: To determine the in vitro activity of VLCFA elongases and the IC50 value of this compound.

Materials:

  • Isolated plant microsomes (from Protocol 3.2)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH, 1 mM MgCl2)

  • [2-14C]Malonyl-CoA (radiolabeled substrate)

  • Acyl-CoA substrates (e.g., C18:0-CoA, C20:0-CoA)

  • This compound

  • Reaction termination solution (e.g., 10% KOH in 80% methanol)

  • Hexane (B92381)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, acyl-CoA substrate (e.g., 10 µM), and the desired concentration of this compound (or solvent control).

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Add the microsomal protein (e.g., 50-100 µg) to the mixture.

  • Initiation of the Reaction:

    • Start the reaction by adding [2-14C]Malonyl-CoA (e.g., 20 µM).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Saponification:

    • Stop the reaction by adding the reaction termination solution.

    • Saponify the lipids by heating the mixture at 80°C for 1 hour.

  • Extraction of Fatty Acids:

    • Acidify the reaction mixture with an acid (e.g., HCl).

    • Extract the radiolabeled fatty acids by adding hexane and vortexing.

    • Centrifuge to separate the phases and collect the upper hexane phase.

  • Quantification:

    • Transfer the hexane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the incorporation of [14C] into the fatty acid fraction.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Heterologous Expression of VLCFA Elongases in Yeast and Inhibition Assay

This protocol provides a method for expressing a specific plant KCS enzyme in yeast to study its activity and inhibition by this compound in a simplified system.

Objective: To express a plant VLCFA elongase (KCS) in yeast and assess its sensitivity to this compound.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Yeast strain (e.g., Saccharomyces cerevisiae INVSc1)

  • cDNA of the target plant KCS gene

  • Yeast transformation reagents

  • Yeast growth media (selective and induction media)

  • This compound

  • Equipment for lipid extraction and GC-MS analysis

Procedure:

  • Cloning of KCS into Yeast Expression Vector:

    • Clone the full-length coding sequence of the plant KCS gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the yeast strain with the KCS-containing vector or an empty vector control using a standard yeast transformation protocol.

    • Select for transformants on appropriate selective media.

  • Expression and this compound Treatment:

    • Grow the transformed yeast cells in a medium containing a non-inducing carbon source (e.g., raffinose).

    • Induce the expression of the KCS gene by transferring the cells to a medium containing galactose.

    • Simultaneously, treat the induced cultures with different concentrations of this compound.

  • Harvesting and Lipid Analysis:

    • After a period of induction and treatment (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

    • Wash the cell pellet and freeze it for subsequent lipid analysis.

    • Perform lipid extraction, FAME preparation, and GC-MS analysis as described in Protocol 3.4. The production of new VLCFA species not present in the empty vector control confirms the activity of the expressed KCS. The reduction of these VLCFAs in the presence of this compound demonstrates its inhibitory effect.

Lipid Extraction and GC-MS Analysis of VLCFAs

This protocol outlines the steps for extracting lipids from plant or yeast samples and analyzing the VLCFA content by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the VLCFA profile in biological samples.

Materials:

  • Frozen plant or yeast tissue

  • Internal standard (e.g., C17:0 or C23:0 fatty acid)

  • Solvents: isopropanol (B130326), chloroform (B151607), hexane, methanol

  • 5% (v/v) sulfuric acid in methanol

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Lipid Extraction:

    • Homogenize the frozen tissue in hot isopropanol (75°C) to inactivate lipases.

    • Add chloroform and water, vortex, and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform under a stream of nitrogen.

    • Add the internal standard and 5% sulfuric acid in methanol.

    • Incubate at 85°C for 2-3 hours to convert fatty acids to FAMEs.

  • FAME Extraction:

    • After cooling, add water and hexane, vortex, and centrifuge.

    • Collect the upper hexane phase containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

    • The mass spectrometer will identify and quantify the individual FAMEs by comparing their mass spectra and retention times to known standards.

Visualization of Pathways and Workflows

Signaling Pathway: VLCFA Biosynthesis and Inhibition by this compound

VLCFA_Biosynthesis_Inhibition Acyl_CoA Long-Chain Acyl-CoA (C18) KCS KCS (β-ketoacyl-CoA synthase) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA +2C KCR KCR Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD HCD Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA Enoyl-CoA HCD->Enoyl_CoA ECR ECR Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (C20) ECR->VLCFA_CoA This compound This compound This compound->KCS

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound on the KCS enzyme.

Experimental Workflow: In Vivo Analysis

InVivo_Workflow start Start treatment Plant Treatment with this compound (various concentrations) start->treatment growth Plant Growth and Phenotypic Observation treatment->growth harvest Harvest Plant Material growth->harvest lipid_extraction Lipid Extraction harvest->lipid_extraction fame_prep FAME Preparation lipid_extraction->fame_prep gcms GC-MS Analysis of VLCFAs fame_prep->gcms data_analysis Data Analysis (Growth inhibition & VLCFA profile) gcms->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo investigation of this compound's effects on plants.

Experimental Workflow: In Vitro Microsomal Assay

InVitro_Microsomal_Workflow start Start homogenization Plant Tissue Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 Ultracentrifugation centrifugation1->centrifugation2 microsomes Isolated Microsomes centrifugation2->microsomes assay In Vitro Elongase Assay with [14C]Malonyl-CoA and this compound microsomes->assay extraction Extraction of Radiolabeled Fatty Acids assay->extraction quantification Scintillation Counting extraction->quantification ic50 IC50 Determination quantification->ic50 end End ic50->end

Caption: Workflow for the in vitro microsomal VLCFA elongase assay and this compound inhibition analysis.

References

Application Notes and Protocols for Assessing Pyroxasulfone's Residual Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing a field study to evaluate the residual weed control efficacy of Pyroxasulfone. The protocols outlined below are intended to ensure robust and reliable data collection for assessing the performance of this pre-emergent herbicide.

Introduction to this compound

This compound is a selective, pre-emergent herbicide used for the control of annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, and wheat.[1][2][3] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for the development of young seedlings.[2][4] This inhibition disrupts cell division and the formation of viable root systems in germinating weeds, preventing their emergence and competition with the crop. This compound is known for its long residual activity in the soil, providing extended weed control for several weeks after application.

Field Study Objectives

The primary objectives of this field study are:

  • To determine the effective application rate of this compound for residual control of key weed species.

  • To evaluate the duration of residual weed control provided by different rates of this compound.

  • To assess the crop safety of this compound at various application rates.

  • To compare the efficacy of this compound with a standard commercial herbicide and an untreated control.

Experimental Design and Treatments

A randomized complete block design (RCBD) is recommended for this study to minimize the effects of field variability. The trial should be replicated at least four times.

Treatments will include:

  • Untreated Weedy Check: No herbicide application.

  • Weed-Free Check: Maintained weed-free by hand weeding to determine the crop's yield potential without weed competition.

  • This compound Treatment 1: Application at a low rate (e.g., 100 g a.i./ha).

  • This compound Treatment 2: Application at a medium rate (e.g., 150 g a.i./ha).

  • This compound Treatment 3: Application at a high rate (e.g., 200 g a.i./ha).

  • Standard Commercial Herbicide: A registered pre-emergent herbicide with a similar weed control spectrum for comparison.

Experimental Protocols

Site Selection and Preparation
  • Site History: Select a field with no history of this compound application to avoid confounding residual effects. The site should have a uniform soil type and a known history of moderate to heavy infestation of the target weed species.

  • Soil Analysis: Conduct a comprehensive soil analysis to determine soil texture, organic matter content, pH, and nutrient levels. Application rates of this compound can be influenced by soil characteristics.

  • Field Preparation: Prepare the field according to standard agronomic practices for the selected crop. Ensure a uniform and clod-free seedbed to facilitate accurate herbicide application and weed emergence.

Plot Establishment
  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects and allow for representative sampling. A recommended size is 3 meters wide by 10 meters long.

  • Layout: Arrange the plots according to the randomized complete block design. Clearly mark the corners of each plot with durable stakes.

Herbicide Application
  • Timing: Apply this compound as a pre-emergence treatment, typically within three days of planting the crop and before weed emergence.

  • Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform application. A CO2-pressurized backpack sprayer is often suitable for small plot research.

  • Calibration: Calibrate the sprayer before application to deliver the intended volume of spray solution per unit area.

  • Application Conditions: Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and soil moisture.

Data Collection and Assessment
  • Visual Ratings: Visually assess weed control at regular intervals (e.g., 14, 28, 42, and 56 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete control) for each target weed species, comparing the treated plots to the untreated weedy check.

  • Weed Density: Count the number of individual weed plants of each target species within randomly placed quadrats (e.g., 0.25 m²) in each plot at each assessment timing.

  • Weed Biomass: At a key assessment timing (e.g., 42 DAT), harvest all the above-ground weed biomass from the quadrats. Dry the samples in an oven until a constant weight is achieved and record the dry weight.

  • Visual Injury Ratings: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Symptoms may include stunting, chlorosis, or necrosis.

  • Crop Stand Counts: Count the number of crop plants in a designated length of row in each plot to assess any impact on emergence.

  • Crop Height: Measure the height of a representative number of crop plants in each plot.

  • At crop maturity, harvest the central rows of each plot to determine the crop yield. For grain crops, adjust the yield to a standard moisture content.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Weed Control Efficacy - Visual Ratings (%)

TreatmentRate (g a.i./ha)14 DAT28 DAT42 DAT56 DAT
Untreated Weedy Check-0000
This compound100
This compound150
This compound200
Standard Herbicide[Rate]

Table 2: Weed Density (plants/m²) at 42 DAT

TreatmentRate (g a.i./ha)Weed Species 1Weed Species 2Total Weeds
Untreated Weedy Check-
This compound100
This compound150
This compound200
Standard Herbicide[Rate]

Table 3: Weed Biomass (g/m²) at 42 DAT

TreatmentRate (g a.i./ha)Weed Species 1Weed Species 2Total Weed Biomass
Untreated Weedy Check-
This compound100
This compound150
This compound200
Standard Herbicide[Rate]

Table 4: Crop Injury and Yield

TreatmentRate (g a.i./ha)Crop Injury (%) - 14 DATCrop Stand (plants/m)Crop Height (cm)Yield ( kg/ha )
Untreated Weedy Check-0
Weed-Free Check-0
This compound100
This compound150
This compound200
Standard Herbicide[Rate]

Experimental Workflow Diagram

G cluster_0 Phase 1: Pre-Trial Activities cluster_1 Phase 2: Trial Establishment & Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Final Evaluation & Analysis SiteSelection Site Selection - Uniform Soil - Weed History SoilAnalysis Soil Analysis - Texture, OM, pH SiteSelection->SoilAnalysis FieldPrep Field Preparation - Tillage - Seedbed SoilAnalysis->FieldPrep PlotLayout Plot Layout - RCBD - 4 Replications FieldPrep->PlotLayout CropPlanting Crop Planting PlotLayout->CropPlanting HerbicideApp Herbicide Application - Pre-emergence CropPlanting->HerbicideApp WeedAssess Weed Assessment - Visual Ratings - Density - Biomass HerbicideApp->WeedAssess CropSafety Crop Safety - Visual Injury - Stand Count - Height HerbicideApp->CropSafety CropYield Crop Yield - Harvest WeedAssess->CropYield CropSafety->CropYield DataAnalysis Data Analysis - ANOVA CropYield->DataAnalysis FinalReport Final Report - Summarize Findings DataAnalysis->FinalReport

Caption: Experimental workflow for assessing this compound's residual weed control.

Statistical Analysis

All collected data should be subjected to Analysis of Variance (ANOVA). A protected Fisher's LSD or Tukey's HSD test at a significance level of p ≤ 0.05 can be used to separate treatment means. This statistical analysis will help to determine if the observed differences between treatments are statistically significant.

References

Methods for determining Pyroxasulfone residues in processed crop commodities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Methods for Determining Pyroxasulfone Residues in Processed Crop Commodities

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pre-emergence herbicide used to control grass and broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] As these raw agricultural commodities undergo processing, it is crucial to understand the distribution and concentration of this compound and its metabolites in processed products intended for human consumption and animal feed. This document provides a detailed protocol for the determination of this compound and its primary metabolites (M1, M3, M25, and M28) in processed crop commodities using a QuEChERS-based extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Principle

The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[2][3] This process involves two main steps:

  • Extraction: A homogenized sample is extracted with an organic solvent (typically acetonitrile) in the presence of high-salt concentrations. The salts induce a phase separation between the aqueous and organic layers, partitioning the analytes of interest into the acetonitrile (B52724) layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is further purified by mixing it with a combination of sorbents. These sorbents are selected to remove specific matrix interferences such as fats, pigments, and sugars, thereby improving the accuracy and longevity of the analytical instruments.[4]

Following cleanup, the final extract is analyzed using LC-MS/MS, which provides high selectivity and sensitivity for the quantification of this compound and its metabolites.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-speed blender or homogenizer

    • Analytical balance (accurate to 0.01 g)

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps

    • Centrifuge capable of reaching at least 4,000 rpm

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE or nylon)

    • Autosampler vials (2 mL)

    • LC-MS/MS system (e.g., triple quadrupole)

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Ethyl Acetate (B1210297), HPLC grade

    • Water, ultrapure (18 MΩ·cm)

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • C18 (octadecylsilane) sorbent

    • Graphitized Carbon Black (GCB) - for pigmented samples

    • Analytical reference standards of this compound and its metabolites (M1, M3, M25, M28)

Sample Preparation and Extraction
  • Homogenization: Process a representative portion of the crop commodity (e.g., flour, meal, potato chips) into a fine, uniform powder or paste. For wet commodities like potato peels, homogenization can be done directly.

  • Weighing: Weigh 10 g (or 15 g for some protocols) of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. For certain matrices, ethyl acetate can also be used as the extraction solvent.

  • Extraction Shake: Cap the tube tightly and shake vigorously for 1 minute, either manually or using a mechanical shaker. This ensures thorough mixing of the sample with the extraction solvent.

  • Salt Addition: Add the extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Second Shake & Centrifugation: Immediately cap and shake vigorously for another minute. Centrifuge the tube at ≥ 4,000 rpm for 5 minutes. This will separate the sample debris from the acetonitrile supernatant.

Dispersive SPE (dSPE) Cleanup
  • Transfer Supernatant: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

  • dSPE Tube Composition: The composition of the dSPE tube depends on the sample matrix:

    • General & Low-Fat Matrices (e.g., flour, potato flakes): 150 mg MgSO₄ and 50 mg PSA.

    • High-Fat Matrices (e.g., soybean meal, oils): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Pigmented Matrices (e.g., commodities with high chlorophyll): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB.

  • Cleanup Shake & Centrifugation: Cap the dSPE tube, vortex for 30 seconds, and then centrifuge at high speed for 2-5 minutes.

  • Final Extract: Transfer the cleaned supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary, for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be required to detect all analytes optimally.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for each analyte should be optimized.

Data Presentation

Method Performance Parameters

The following tables summarize the typical performance characteristics of the described method for the analysis of this compound and its metabolites in various processed crop commodities.

Table 1: LC-MS/MS MRM Transitions for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierPolarity
This compound392.0229.0179.0Positive
M1309.0259.0195.0Negative
M3259.0215.0165.0Negative
M25VariesVariesVariesVaries
M28VariesVariesVariesVaries

Note: Specific ion transitions for M25 and M28 should be determined empirically using analytical standards as they are less commonly reported in routine monitoring methods.

Table 2: Quantitative Performance Data in Processed Commodities

Commodity TypeAnalyteSpiked Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Wheat Grain/FlourThis compound & Metabolites0.01 - 0.176 - 968.8 - 9.90.01
Soybean Grain/MealThis compound & Metabolites0.01 - 0.176 - 968.8 - 9.90.01
Corn Grain/MealThis compound & Metabolites0.01 - 0.176 - 968.8 - 9.90.01
Potato (Processed)This compound & Metabolites0.01Typical 70-120< 200.01
Various Plant FoodsThis compoundMultiple Levels83.8 - 104.32.6 - 6.70.001

RSD: Relative Standard Deviation; LOQ: Limit of Quantitation. Recovery and RSD values are generally expected to be within 70-120% and ≤20%, respectively, for regulatory acceptance.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the determination of this compound residues in processed crop commodities.

Pyroxasulfone_Analysis_Workflow Workflow for this compound Residue Analysis cluster_dSPE Dispersive SPE Cleanup start Start: Receive Processed Commodity Sample homogenize 1. Homogenize Sample (e.g., grinding, blending) start->homogenize weigh 2. Weigh 10g of Homogenized Sample into 50 mL tube homogenize->weigh extract 3. Add 10 mL Acetonitrile & Shake for 1 min weigh->extract add_salts 4. Add QuEChERS Salts (4g MgSO₄, 1g NaCl) extract->add_salts centrifuge1 5. Shake (1 min) & Centrifuge (5 min at 4000 rpm) add_salts->centrifuge1 transfer 6. Transfer 1 mL of Supernatant to 2 mL dSPE tube centrifuge1->transfer cleanup 7. dSPE Tube contains: 150mg MgSO₄, 50mg PSA, +/- C18/GCB transfer->cleanup centrifuge2 8. Vortex (30s) & Centrifuge (2 min at high speed) cleanup->centrifuge2 filter 9. Filter Supernatant (0.22 µm) into Autosampler Vial centrifuge2->filter analyze 10. LC-MS/MS Analysis filter->analyze end End: Report Results analyze->end

Caption: General workflow for QuEChERS extraction and LC-MS/MS analysis.

References

Troubleshooting & Optimization

Investigating mechanisms of Pyroxasulfone resistance in annual ryegrass (Lolium rigidum)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanisms of pyroxasulfone resistance in annual ryegrass (Lolium rigidum).

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of this compound resistance in Lolium rigidum?

A1: The predominant mechanism of this compound resistance in Lolium rigidum is enhanced metabolism of the herbicide.[1][2][3][4] This is primarily achieved through the increased activity of glutathione (B108866) transferases (GSTs), which detoxify this compound by conjugating it with glutathione.[1] Studies have shown that resistant populations exhibit an over-expression of specific GST genes.

Q2: Are there other potential mechanisms of this compound resistance in this species?

A2: While GST-mediated metabolism is the most well-documented mechanism, the involvement of other enzyme families, such as cytochrome P450s (P450s), has also been investigated. However, the current body of evidence strongly points towards GSTs playing the primary role in the evolved resistance to this compound in Lolium rigidum.

Q3: How is this compound resistance in Lolium rigidum inherited?

A3: Studies suggest that this compound resistance in Lolium rigidum is likely governed by semi-dominant allele(s) at a single major locus.

Q4: Can this compound resistance evolve rapidly in the field?

A4: Research has shown that this compound resistance can be selected for in Lolium rigidum populations through recurrent exposure to low doses of the herbicide over several generations. This highlights the potential for resistance to evolve in field situations where herbicide application rates are not sufficient to control all individuals.

Troubleshooting Guides

Issue 1: Inconsistent or unclear results in whole-plant dose-response assays.
  • Question: I am not observing a clear difference in survival or growth inhibition between my suspected resistant and known susceptible Lolium rigidum populations after this compound application. What could be the issue?

  • Possible Causes and Solutions:

    • Inappropriate Dose Range: The selected this compound concentrations may be too high for both populations or too low to differentiate them. It is crucial to perform a preliminary dose-range finding experiment.

    • Seed Dormancy: If using freshly harvested seeds, dormancy can lead to staggered germination and inconsistent plant sizes at the time of treatment. Consider using after-ripened seeds or employing methods to break dormancy.

    • Environmental Conditions: Sub-optimal growing conditions (e.g., temperature, light, soil moisture) can affect plant health and their response to herbicides. Ensure consistent and appropriate environmental conditions for all experimental units.

    • Herbicide Application: Uneven application of the herbicide can lead to high variability. Ensure your application method provides uniform coverage. For soil-applied pre-emergence herbicides like this compound, proper incorporation and watering are critical.

Issue 2: Difficulty in confirming metabolism-based resistance.
  • Question: My whole-plant assays suggest resistance, but how can I definitively confirm that it is metabolism-based?

  • Recommended Approaches:

    • Metabolite Analysis: The most direct method is to use radiolabeled this compound (e.g., 14C-pyroxasulfone) and track its metabolism in resistant and susceptible plants over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A faster rate of this compound metabolism in the resistant population is a strong indicator of metabolic resistance.

    • Enzyme Assays: Conduct in vitro assays to measure the activity of GSTs from resistant and susceptible populations towards this compound. Higher GST activity in the resistant population supports a role for this enzyme family in resistance.

Issue 3: Challenges with in vitro GST activity assays.
  • Question: I am having trouble getting reliable and reproducible results from my GST activity assays with this compound as a substrate. What are some common pitfalls?

  • Troubleshooting Tips:

    • Protein Extraction: Ensure that your protein extraction protocol is optimized to maintain enzyme activity. Keep samples on ice throughout the process and include protease inhibitors in your extraction buffer.

    • Substrate and Cofactor Concentrations: The concentrations of this compound and glutathione (GSH) may need to be optimized for your specific experimental conditions.

    • Non-Enzymatic Conjugation: this compound can conjugate with GSH non-enzymatically. It is essential to include a control reaction with boiled (denatured) enzyme extract to measure and subtract this background rate from your enzymatic reaction rates.

    • Detection Method: Direct measurement of the this compound-GSH conjugate can be challenging. An alternative is to use a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which produces a colored product that is easily measured spectrophotometrically. While this provides a general measure of GST activity, it is not specific to this compound.

Quantitative Data Summary

Table 1: this compound Dose-Response Data for Susceptible and Resistant Lolium rigidum

PopulationThis compound Concentration (nM) causing 50% inhibition (ED50)Resistance Index (RI)Reference
Susceptible (S)17 ± 21.0
Resistant (R-P4)67 ± 83.8

Table 2: Survival of Parental (F0) and F1 Generation Lolium rigidum at Full this compound Dose

GenerationAverage Survival (%)Reference
Parental Resistant (F0)43
F1 (Resistant x Susceptible)23

Experimental Protocols

Protocol 1: Whole-Plant this compound Dose-Response Assay

This protocol is adapted from studies assessing this compound resistance in Lolium rigidum.

  • Seed Germination:

    • Place seeds of susceptible and resistant Lolium rigidum populations on 0.6% (w/v) agar (B569324) in petri dishes.

    • The agar should contain a range of this compound concentrations (e.g., 0, 18.75, 37.5, 75, 150, 300, 600, 1200 nM).

    • Use at least three replicates of 20 seeds for each concentration and population.

  • Incubation:

    • Incubate the petri dishes for 7 days under controlled conditions (e.g., 25°C with a 12h photoperiod).

  • Data Collection:

    • After 7 days, measure the coleoptile length of the seedlings.

  • Data Analysis:

    • Calculate the coleoptile length relative to the untreated control (0 nM this compound) for each concentration.

    • Fit the data to a three-parameter log-logistic model to determine the this compound concentration that causes a 50% reduction in coleoptile length (ED50).

    • The Resistance Index (RI) is calculated as the ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

Protocol 2: In Vitro GST Activity Assay towards this compound

This protocol is a generalized procedure based on methodologies described in the literature.

  • Enzyme Extraction:

    • Germinate seeds of resistant and susceptible populations in the dark.

    • Harvest tissues (e.g., radicles and seeds) and homogenize them in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing polyvinylpolypyrrolidone, ascorbate, and dithiothreitol).

    • Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

    • (Optional) Further purify the GSTs using glutathione-agarose affinity chromatography.

  • GST Activity Measurement:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), a known concentration of this compound, and reduced glutathione (GSH).

    • Initiate the reaction by adding a specific amount of the enzyme extract.

    • Include a control reaction with heat-denatured (boiled) enzyme to account for non-enzymatic conjugation.

    • Incubate the reactions at a controlled temperature (e.g., 30°C).

    • Stop the reaction after a specific time by adding acid (e.g., formic acid).

  • Product Quantification:

    • Analyze the reaction products using HPLC to separate and quantify the this compound-glutathione conjugate.

    • Create a standard curve with known concentrations of the conjugate to quantify the amount produced in the enzymatic reactions.

  • Data Analysis:

    • Calculate the specific activity of the GSTs (e.g., in nmol of product formed per minute per mg of protein).

    • Compare the specific activities between the resistant and susceptible populations.

Visualizations

Pyroxasulfone_Detoxification_Pathway cluster_resistance In Resistant Plants This compound This compound (Herbicide) Pyroxasulfone_GSH_Conjugate This compound-GSH Conjugate (Detoxified) This compound->Pyroxasulfone_GSH_Conjugate Catalyzed by GSH Glutathione (GSH) GSH->Pyroxasulfone_GSH_Conjugate GST Glutathione S-Transferase (GST) GST->Pyroxasulfone_GSH_Conjugate Further_Metabolism Further Metabolism & Sequestration Pyroxasulfone_GSH_Conjugate->Further_Metabolism Increased_GST Increased GST Expression/Activity Increased_GST->GST Upregulates

Caption: this compound detoxification pathway in Lolium rigidum.

Experimental_Workflow_Resistance_Investigation cluster_whole_plant Whole-Plant Level cluster_biochemical Biochemical Level cluster_molecular Molecular Level Start Collect Seeds (Susceptible & Putative Resistant) Dose_Response Whole-Plant Dose-Response Assay (Protocol 1) Start->Dose_Response Resistance_Confirmed Resistance Confirmed? Dose_Response->Resistance_Confirmed Metabolite_Analysis Metabolite Analysis (¹⁴C-Pyroxasulfone) Resistance_Confirmed->Metabolite_Analysis Yes GST_Assay In Vitro GST Activity Assay (Protocol 2) Resistance_Confirmed->GST_Assay Yes Conclusion Confirmation of Metabolism-Based Resistance Gene_Expression Gene Expression Analysis (qRT-PCR of GSTs) Metabolite_Analysis->Gene_Expression GST_Assay->Gene_Expression Gene_Expression->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Glutathione Transferases (GSTs) in Pyroxasulfone Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the role of Glutathione (B108866) Transferases (GSTs) in pyroxasulfone detoxification and resistance. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and summary data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in weed species like Lolium rigidum (annual ryegrass)? A1: The primary mechanism of this compound resistance in weeds like Lolium rigidum is enhanced metabolism-based detoxification.[1][2] This involves the rapid breakdown of the herbicide within the plant before it can reach its target site, the very-long-chain fatty acid elongase enzymes.[3]

Q2: How do Glutathione Transferases (GSTs) contribute to this resistance? A2: GSTs are a crucial part of the plant's detoxification system (Phase II).[4][5] They catalyze the conjugation of the herbicide this compound with the endogenous antioxidant glutathione (GSH). This reaction makes the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole and further degradation. In resistant populations, an overexpression of specific GST genes leads to this detoxification process occurring at a much faster rate.

Q3: Are specific GST isozymes associated with this compound resistance? A3: Yes, research has implicated the overexpression of specific GSTs in this compound resistance. In Lolium rigidum, studies have shown that Tau class GSTs, such as those designated GST-1 and GST-2, are constitutively overexpressed (from six to nine-fold) in resistant individuals compared to susceptible ones. The presence of GSTF13-like isoforms has also been investigated as potentially being involved in this compound conjugation.

Q4: Besides GSTs, are other enzyme families involved in this compound metabolism? A4: While GST activity is considered of primary importance for this compound resistance in species like L. rigidum, other enzyme families like cytochrome P450 monooxygenases (P450s) are also key players in general herbicide metabolism (Phase I detoxification). However, studies on this compound resistance have more directly linked the phenotype to the overexpression and enhanced activity of GSTs.

Troubleshooting Experimental Issues

Q1: My GST activity assay shows no significant difference between resistant (R) and susceptible (S) populations. What's wrong? A1: This is a common issue that can arise from several factors. Consider the following:

  • Substrate Choice: The standard model substrate for GSTs, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is useful for measuring total GST activity but may not be specific to the GSTs that detoxify this compound. The GSTs overexpressed in the R population might have low activity towards CDNB but high activity towards this compound. If possible, a direct assay using radiolabeled this compound is more definitive.

  • Protein Extraction: Ensure your extraction buffer is optimized to maintain protein stability and contains protease inhibitors. Inadequate cell lysis can lead to an underestimation of enzyme concentration.

  • Assay Conditions: The standard CDNB assay reaction rate is linear only up to a certain absorbance (~0.8 A340). You may need to adjust the amount of protein extract used to stay within this linear range. Also, check that the pH of your assay buffer is optimal (typically 6.5-8.0).

  • Baseline Drift: A spontaneous reaction between glutathione and CDNB can occur, causing baseline drift. Always include a blank (no enzyme) control and subtract its reaction rate from your sample rates.

Q2: My qRT-PCR results for GST gene expression are inconsistent and have high variability. How can I improve them? A2: Variability in qRT-PCR is often due to pre-analytical and analytical steps.

  • RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios and run a gel to visualize ribosomal RNA bands to confirm integrity.

  • Primer Design: Poorly designed primers are a major source of error. Primers should span an exon-exon junction to prevent amplification of genomic DNA, have a similar melting temperature (Tm), and be validated for efficiency (ideally 90-110%).

  • Reference Genes: The choice of reference (housekeeping) genes is critical. Their expression must be stable across your experimental conditions (R vs. S populations, treated vs. untreated). It is highly recommended to test multiple reference genes and use a program like geNorm or NormFinder to determine the most stable ones for your specific plant species and conditions.

  • Technical Replication: Always run samples in triplicate to minimize pipetting errors.

Q3: I cannot detect the initial this compound-glutathione (GSH) conjugate in my LC-MS analysis. Did the conjugation reaction fail? A3: Not necessarily. The initial this compound-GSH conjugate is known to be highly labile and often is not detected in metabolomic studies. Instead, you should look for the subsequent, more stable downstream metabolites that are formed after the initial conjugation. The detection of these metabolites is strong evidence that GST-mediated conjugation has occurred.

Q4: I am trying to express a specific GST in E. coli for in-vitro analysis, but the protein is insoluble and forms inclusion bodies. What can I do? A4: Insoluble protein expression is a frequent challenge. Here are some common strategies to improve solubility:

  • Lower Expression Temperature: Reducing the growth temperature after induction (e.g., from 37°C to 20-30°C) slows down the rate of protein synthesis, which can promote proper folding.

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very rapid, overwhelming protein expression. Try decreasing the IPTG concentration to less than 0.1 mM.

  • Change Host Strain: Use E. coli strains specifically engineered to aid protein folding or that are deficient in certain proteases, such as BL21.

  • Test Different Fusion Tags: While the GST tag itself often enhances solubility, sometimes other tags (e.g., MBP) may work better for a specific protein.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound resistance in Lolium rigidum.

Table 1: this compound Resistance Levels in Lolium rigidum

Population Description ED50 (nM)¹ Resistance Index (RI)² Citation
S Susceptible 17 ± 2 1.0
R-P4 Resistant 67 ± 8 3.8
Wheat Tolerant Crop 645 ± 95 37.0

¹ ED50: The effective dose of this compound required to inhibit coleoptile elongation by 50%. ² RI: Resistance Index, calculated as (ED50 of Resistant Population) / (ED50 of Susceptible Population).

Table 2: Constitutive Overexpression of GST Genes in this compound-Resistant Lolium rigidum

Gene Gene Class Fold Increase in Expression (Resistant vs. Susceptible) Citation
GST-1 Tau 6 to 9-fold

| GST-2 | Tau | 6 to 9-fold | |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound detoxification and its investigation.

Pyroxasulfone_Detoxification This compound This compound (Herbicidally Active) GSH_Conjugate This compound-GSH Conjugate (Labile Intermediate) This compound->GSH_Conjugate Conjugation Metabolites Further Metabolites (e.g., Cysteine, Thiolactic Acid Conjugates) GSH_Conjugate->Metabolites Catabolism Vacuole Vacuolar Sequestration Metabolites->Vacuole Transport (Phase III) GST_node GST (Glutathione Transferase) GSH_input GSH (Glutathione) Enzymes_node Peptidases

Caption: Phase II and III detoxification pathway for this compound mediated by GSTs.

Experimental_Workflow A Field Observation: Suspected Resistant Weed Population B Step 1: Whole-Plant Bioassay (Dose-Response Curve) A->B C Confirm Resistance & Calculate Resistance Index (RI) B->C D Step 2: GST Activity Assay (e.g., using CDNB substrate) C->D E Determine if GST activity is higher in Resistant vs. Susceptible population D->E F Step 3: Gene Expression Analysis (qRT-PCR for candidate GSTs) E->F G Identify overexpressed GST genes F->G H Step 4: Metabolite Analysis (LC-MS/MS) G->H I Identify this compound metabolites from the GSH-conjugation pathway H->I J Conclusion: GST-mediated metabolic resistance confirmed I->J

Caption: Experimental workflow for identifying and confirming GST-mediated this compound resistance.

Troubleshooting_Logic Start Problem: No significant difference in GST activity (R vs S) Q1 Are you using the CDNB model substrate? Start->Q1 A1_Yes This measures total GST activity. The specific GST may not be active with CDNB. Consider direct assay with radiolabeled this compound. Q1->A1_Yes Yes A1_No Proceed to check protein extraction. Q1->A1_No No Q2 Is protein extraction optimized? A1_Yes->Q2 Also check... A1_No->Q2 A2_No Review lysis protocol. Ensure use of protease inhibitors. Quantify total protein accurately. Q2->A2_No No A2_Yes Proceed to check assay conditions. Q2->A2_Yes Yes Q3 Are assay conditions correct? A2_No->Q3 After fixing... A2_Yes->Q3 A3_No Verify buffer pH (6.5-8.0). Ensure reaction is in linear range. Run a no-enzyme blank control. Q3->A3_No No A3_Yes If all steps are verified, consider that resistance may not be due to enhanced GST activity. Investigate other mechanisms (e.g., P450s). Q3->A3_Yes Yes

Caption: Troubleshooting logic for a GST activity assay experiment.

Detailed Experimental Protocols

Protocol 1: Whole-Plant this compound Resistance Bioassay Adapted from methodologies used for Lolium rigidum.

  • Seed Germination: Imbibe seeds from both susceptible (S) and potentially resistant (R) populations on 0.6% (w/v) agar (B569324) in petri dishes.

  • Herbicide Dosing: Prepare a range of this compound concentrations (e.g., 0, 18.75, 37.5, 75, 150, 300, 600, 1200 nM) in the agar. Use at least three replicate dishes per concentration with 20 seeds per dish.

  • Incubation: Place the dishes in a controlled growth chamber for 7 days.

  • Measurement: After the incubation period, measure the coleoptile length of the seedlings as an indicator of growth in the presence of the herbicide.

  • Data Analysis: For each population, plot the percentage of growth inhibition against the logarithm of the this compound concentration. Use a log-logistic dose-response model to calculate the ED50 value, which is the concentration required to inhibit growth by 50%.

  • Resistance Index (RI) Calculation: Calculate the RI by dividing the ED50 of the R population by the ED50 of the S population. An RI significantly greater than 1 indicates resistance.

Protocol 2: Spectrophotometric Assay of Total GST Activity Based on the common CDNB conjugation method.

  • Protein Extraction:

    • Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder and homogenize in an appropriate ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Normalize sample concentrations.

  • Assay Cocktail Preparation: Prepare a fresh assay cocktail. For a 1 mL final volume, this typically contains:

    • Phosphate buffer (e.g., PBS, pH 6.5)

    • 1 mM reduced glutathione (GSH)

    • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB)

  • Enzymatic Reaction:

    • Set a spectrophotometer to read absorbance at 340 nm in kinetic mode.

    • In a UV-transparent cuvette, add the assay cocktail and an appropriate volume of your protein extract (e.g., 10-100 µL).

    • Quickly mix and start recording the change in absorbance at 340 nm every 30 seconds for 5 minutes.

    • Run a blank reaction containing extraction buffer instead of the protein sample to measure the non-enzymatic rate.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Subtract the rate of the blank reaction from the sample reaction rate.

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹) to calculate the specific activity (e.g., in nmol/min/mg protein).

Protocol 3: Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Extract total RNA from plant tissues of R and S populations using a commercial kit or a standard protocol (e.g., Trizol). Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design primers for your target GST genes and at least two stable reference genes. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qRT-PCR Reaction: Set up the reaction in a 96-well plate. Each reaction should contain:

    • cDNA template

    • Forward and reverse primers

    • SYBR Green Master Mix

    • Nuclease-free water

  • Thermocycling: Run the plate in a real-time PCR machine with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression in the R population compared to the S population, after normalizing to the expression of the reference genes.

References

Optimizing Pyroxasulfone application timing and dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing and dosage of Pyroxasulfone for maximum efficacy in experimental and field settings.

Troubleshooting Guide

This section addresses specific issues that may arise during the application of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor weed control after a pre-emergence application of this compound?

A1: Several factors can contribute to reduced efficacy of this compound. Consider the following:

  • Activation: this compound requires soil moisture for activation. Insufficient rainfall or irrigation (less than 12.5 mm) within 7-10 days of application can limit its uptake by germinating weeds.[1][2]

  • Soil Conditions: The herbicide's effectiveness can be diminished by cloddy or uneven soil surfaces, which prevent the formation of a uniform herbicidal barrier.[1][3] The presence of heavy crop residue or stubble can also intercept the herbicide, preventing it from reaching the soil.[4]

  • Soil Composition: High organic matter and clay content in the soil can lead to increased adsorption of this compound, making it less available for weed uptake. In such cases, higher application rates may be necessary.

  • Weed Spectrum: this compound is highly effective against annual grasses and small-seeded broadleaf weeds but may be less effective against certain other weed species.

  • Herbicide Resistance: Although relatively new, resistance to this compound has been observed in some weed populations, such as Lolium rigidum (annual ryegrass).

Q2: How do I determine the appropriate this compound dosage for my specific soil type?

A2: The optimal dosage of this compound is highly dependent on soil characteristics. Generally, lower rates are effective in coarse-textured soils with low organic matter, while higher rates are required for fine-textured soils with high organic matter and clay content.

Recommended Dosage Adjustments Based on Soil Properties:

Soil TextureOrganic Matter (%)Recommended this compound Rate (g a.i./ha)
Coarse (Sandy)< 3%120 - 123
Medium (Loam)≤ 3%166
Medium to Fine (Clay Loam)> 3%208 - 300
Fine (High Clay)Variable247
High Organic Matter (>10%)>10%May require rates higher than standard recommendations

Q3: Can I apply this compound after weeds have already emerged?

A3: this compound is primarily a pre-emergence herbicide and is most effective when applied before weed seeds germinate. Its mode of action involves inhibiting the shoot elongation of germinating seedlings. While it may have limited activity on very small, newly emerged weeds, it is not designed for post-emergence control of established weeds. For controlling existing weeds, a burndown herbicide should be used in conjunction with a pre-emergence application of this compound.

Q4: I've observed potential crop injury after this compound application. What could be the cause?

A4: While this compound generally has good crop safety in registered crops like corn, soybeans, and wheat, injury can occur under certain conditions:

  • Application Rate: Exceeding the recommended application rate for your soil type and crop can lead to phytotoxicity.

  • Environmental Conditions: Cool and wet conditions following application and planting can slow crop metabolism and increase the potential for injury.

  • Crop Planting Depth: Shallow planting of the crop may place the seeds in the zone of highest herbicide concentration, increasing the risk of injury.

  • Soil Type: Coarse-textured soils with low organic matter have a higher potential for herbicide leaching, which can lead to crop root uptake and injury.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is classified as a Group 15 (HRAC Group K3) herbicide. It works by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and membrane integrity, ultimately preventing the emergence and growth of weed seedlings.

Pyroxasulfone_MOA This compound This compound Application (Pre-emergence) Soil Soil Absorption This compound->Soil Uptake Weed Seedling Uptake (Root and Shoot) Soil->Uptake VLCFAE Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE) Uptake->VLCFAE VLCFA_Synth Disruption of VLCFA Synthesis VLCFAE->VLCFA_Synth Cell_Membrane Impaired Cell Membrane and Cuticle Formation VLCFA_Synth->Cell_Membrane Growth_Inhibition Inhibition of Shoot and Root Elongation Cell_Membrane->Growth_Inhibition Weed_Death Weed Seedling Death Before or Shortly After Emergence Growth_Inhibition->Weed_Death

Caption: Mechanism of action pathway for this compound.

Q2: What is the optimal timing for this compound application?

A2: The ideal application timing for this compound is pre-emergence, either as a pre-plant incorporated (PPI) treatment or immediately after planting but before crop and weed emergence. For fall applications in certain cropping systems, it should be applied before the ground freezes. In wheat, application can be done within 0-3 days of sowing.

Q3: How long does the residual activity of this compound last?

A3: this compound provides long-lasting residual control, typically for up to 6 to 8 weeks after application, depending on environmental conditions and soil type. This extended activity helps to manage later flushes of weeds.

Q4: Are there any crop rotation restrictions I should be aware of after using this compound?

A4: Yes, crop rotation restrictions are an important consideration. The persistence of this compound in the soil can affect subsequent sensitive crops. Factors influencing persistence include soil moisture, temperature, and pH. This compound dissipates faster in soils with a higher pH. Always consult the product label for specific rotational intervals for different crops. For example, some labels may have restrictions of 4.5 months or longer for certain crops.

Q5: How can I manage or prevent the development of this compound-resistant weeds?

A5: An integrated weed management (IWM) approach is crucial for delaying the evolution of herbicide resistance. Key strategies include:

  • Rotating Herbicides: Use herbicides with different modes of action in successive seasons.

  • Tank Mixing: Combine this compound with other effective herbicides that have a different mode of action.

  • Using Full Labeled Rates: Avoid using reduced rates that can allow partially resistant weeds to survive and reproduce.

  • Scouting and Monitoring: Regularly scout fields to identify and manage any weed escapes before they set seed.

  • Cultural Practices: Incorporate non-chemical weed control methods such as tillage, crop rotation, and cover crops.

Experimental Protocols

Protocol 1: Determining Optimal this compound Dosage for a Specific Soil Type (Bioassay)

Objective: To determine the effective dose of this compound required for weed control in a specific soil type.

Methodology:

  • Soil Collection: Collect a representative soil sample from the target field. Air-dry and sieve the soil to ensure uniformity.

  • Herbicide Preparation: Prepare a stock solution of a known concentration of this compound. Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 50, 100, 150, 200, 250 g a.i./ha equivalent).

  • Treatment Application: Fill pots or trays with the collected soil. Apply the different this compound concentrations evenly to the soil surface.

  • Weed Seeding: Sow seeds of a sensitive indicator weed species (e.g., annual ryegrass, barnyardgrass) at a uniform depth.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth. Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: After a predetermined period (e.g., 21-28 days), assess the efficacy by measuring parameters such as weed emergence, plant height, and shoot biomass.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the effective dose required for a certain level of control (e.g., ED₅₀ or ED₉₀).

Bioassay_Workflow Start Start Soil_Prep Soil Collection and Preparation Start->Soil_Prep Application Herbicide Application to Soil-filled Pots Soil_Prep->Application Herbicide_Prep This compound Stock Solution and Dilutions Herbicide_Prep->Application Seeding Sowing of Indicator Weed Seeds Application->Seeding Incubation Incubation in Controlled Environment Seeding->Incubation Data_Collection Data Collection (Emergence, Biomass) Incubation->Data_Collection Analysis Dose-Response Analysis (e.g., ED90 Calculation) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a soil bioassay experiment.

Protocol 2: Field Trial for Efficacy and Crop Safety Evaluation

Objective: To evaluate the efficacy of different this compound application timings and dosages on weed control and crop safety under field conditions.

Methodology:

  • Experimental Design: Establish a randomized complete block design with multiple replications. Treatments should include a range of this compound dosages and application timings (e.g., pre-plant incorporated, pre-emergence), a standard herbicide treatment for comparison, and an untreated control.

  • Plot Establishment: Prepare the seedbed according to standard practices for the selected crop. Mark the individual plots clearly.

  • Herbicide Application: Calibrate the sprayer to ensure accurate application rates. Apply the treatments at the specified timings using a boom sprayer.

  • Planting: Plant the crop at the recommended depth and seeding rate.

  • Data Collection:

    • Weed Control: Assess weed control visually as a percentage of the untreated control at regular intervals (e.g., 14, 28, and 56 days after treatment). Weed density and biomass can also be measured from quadrats placed within each plot.

    • Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis) at regular intervals.

    • Yield: Harvest the crop from the center of each plot and determine the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the treatments on weed control, crop injury, and yield.

Troubleshooting_Logic Start Poor Weed Control Observed Check_Rainfall Sufficient Rainfall/Irrigation (>12.5mm) within 10 days? Start->Check_Rainfall Check_Soil_Prep Soil Surface Smooth and Free of Debris? Check_Rainfall->Check_Soil_Prep Yes Solution_Moisture Solution: Provide Irrigation for Activation Check_Rainfall->Solution_Moisture No Check_Soil_Type Dosage Matched to Soil Type (OM/Clay)? Check_Soil_Prep->Check_Soil_Type Yes Solution_Tillage Solution: Improve Seedbed Preparation in Future Check_Soil_Prep->Solution_Tillage No Check_Weed_Resistance Suspected Herbicide Resistance? Check_Soil_Type->Check_Weed_Resistance Yes Solution_Dosage Solution: Adjust Dosage Based on Soil Analysis Check_Soil_Type->Solution_Dosage No Solution_Resistance Solution: Test for Resistance, Rotate Herbicide MOA Check_Weed_Resistance->Solution_Resistance Yes Other_Factors Consider Other Factors (e.g., Weed Spectrum) Check_Weed_Resistance->Other_Factors No

Caption: Troubleshooting decision tree for poor efficacy.

References

Influence of soil properties (organic matter, pH) on Pyroxasulfone's herbicidal activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of soil properties on the herbicidal activity of Pyroxasulfone.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on the impact of soil organic matter and pH.

Issue Potential Cause Troubleshooting Steps
Reduced weed control in specific field areas (e.g., depressions, low spots). These areas often have higher organic matter content and potentially lower pH, leading to increased this compound sorption and reduced bioavailability.[1]1. Soil Sampling and Analysis: Collect soil samples from both poor and good weed control areas. Analyze for percent organic matter and pH. 2. Adjust Application Rate: For future applications, consider increasing the this compound rate in high organic matter zones, as recommended by soil-specific guidelines.[2][3] 3. pH Management: If soil pH is low, consider liming practices to raise the pH, which may improve this compound efficacy.[2][4]
Inconsistent herbicidal activity across different soil types in greenhouse/lab experiments. Soil organic matter and pH can vary significantly between different soil sources, directly impacting this compound's availability.1. Characterize Soils: Before initiating experiments, thoroughly characterize each soil type for organic matter content, pH, and texture. 2. Normalize for Soil Properties: When comparing efficacy, be aware that higher application rates may be necessary in soils with higher organic matter or lower pH to achieve a comparable biological response. 3. Dose-Response Curves: Generate dose-response curves for each soil type to determine the effective dose (e.g., GR50) under those specific conditions.
This compound appears to be degrading faster than expected in some soils. Soils with high organic matter may harbor greater microbial populations, potentially leading to accelerated microbial degradation of this compound. High soil pH has also been linked to more rapid dissipation.1. Soil Sterilization Control: Include a sterilized soil control in your experiment to differentiate between microbial and chemical degradation. 2. Half-Life Studies: Conduct a time-course experiment to determine the dissipation half-life (DT50) of this compound in the specific soils being tested. 3. Correlate with Soil Properties: Analyze if the rate of degradation correlates with the organic matter content and pH of the soils.
Poor this compound activity in very dry soil conditions. Adequate soil moisture is necessary to "activate" this compound, allowing it to be in the soil solution where it can be taken up by germinating weeds.1. Controlled Irrigation: In laboratory and greenhouse settings, ensure consistent and adequate soil moisture (e.g., 85% of field capacity) after application. 2. Timing of Application: In field studies, time applications before an anticipated rainfall event if possible. 3. Mechanical Incorporation: If rainfall is not imminent, light mechanical incorporation can help move the herbicide into the moist soil layer.

Frequently Asked Questions (FAQs)

Influence of Soil Organic Matter

Q1: How does soil organic matter affect the efficacy of this compound?

A1: Soil organic matter is a key factor that influences this compound's herbicidal activity. Higher levels of organic matter increase the adsorption (binding) of this compound to soil particles. This process, known as sorption, reduces the amount of herbicide available in the soil solution for uptake by weed seedlings, potentially leading to decreased weed control. Consequently, higher application rates of this compound are often required in soils with high organic matter content to achieve the desired level of efficacy.

Q2: Does high organic matter always mean poor this compound performance?

A2: Not necessarily. While high organic matter can reduce the immediate bioavailability of this compound, some studies have shown that effective weed control can still be achieved in high organic matter soils at labeled use rates. However, it is a critical factor to consider, and dose adjustments are often necessary. Additionally, high organic matter can sometimes be associated with increased microbial activity, which may contribute to a faster degradation of the herbicide over time.

Influence of Soil pH

Q3: What is the effect of soil pH on this compound's herbicidal activity?

A3: this compound's bioactivity is generally lower in acidic soils (lower pH) and increases in more alkaline soils (higher pH). This is because soil pH affects the surface charges of soil colloids (organic matter and clay). At lower pH, there are fewer negative charges on these surfaces, which can lead to greater sorption of the herbicide and thus, less availability in the soil solution for plant uptake.

Q4: Does the this compound molecule itself change with soil pH?

A4: No, the this compound molecule is not acidic and does not have a dissociable hydrogen ion. Therefore, its chemical structure does not change within the typical range of soil pH. The influence of pH on its activity is primarily due to its interaction with the soil matrix, not a change in the herbicide molecule itself.

Quantitative Data Summary

The following tables summarize the impact of soil organic matter and pH on this compound's activity based on experimental data.

Table 1: Effect of Soil Organic Matter on this compound Application Rates for Effective Weed Control

Soil Organic Matter (%)Recommended this compound Rate (g a.i./ha)Weed Control EfficacyReference
Up to 3%200 - 300Effective control of most grasses and certain broadleaf weeds.
> 3%Higher rates required.Efficacy is maintained with increased application rates.
High (e.g., 80%)214Effective weed control reported in specific studies.

Table 2: Correlation of this compound Bioactivity (GR50) with Soil pH

Soil TypeChange in pHEffect on Sugar Beet Shoot Length InhibitionCorrelation (R²) with GR50Reference
Central Butte (upper slope)AcidificationReduced Inhibition0.96
Central Butte (lower slope)Acidification & AlkalizationReduced with acidification, Increased with alkalization0.93
Scott LoamAcidification & AlkalizationReduced with acidification, No significant change with alkalization0.52 (not strongly correlated)

GR50: The concentration of herbicide required to cause a 50% reduction in plant growth.

Experimental Protocols

Protocol 1: Assessing the Influence of Soil pH on this compound Bioactivity using a Sugar Beet Bioassay

This protocol is adapted from studies investigating the effect of soil pH on this compound bioavailability.

1. Soil Preparation and pH Adjustment: a. Select the soils for the experiment. Air-dry and sieve them (e.g., through a 2 mm sieve). b. Characterize the initial properties of each soil, including pH, organic matter content, and texture. c. To lower the pH (acidification), add an appropriate amount of HCl solution (e.g., 1 M HCl). The amount will depend on the soil's buffering capacity. d. To raise the pH (alkalization), add a suspension of CaCO3. e. After acid or base addition, thoroughly mix the soil and equilibrate in plastic containers for at least one week, maintaining adequate moisture. f. After equilibration, air-dry the soils again, sieve, and measure the final pH of each treatment.

2. Herbicide Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetone mixture). b. Create a series of dilutions to achieve the desired final concentrations in the soil (e.g., 0, 23, 46, 69, 92, 184 ppb). c. For each soil pH level, weigh out a specific amount of soil (e.g., 50 g) into bioassay containers (e.g., 2-oz Whirl-Pak bags). d. Apply the this compound solutions to the soil to achieve the target concentrations and adjust the moisture content to a consistent level (e.g., 85% of field capacity). Mix thoroughly.

3. Bioassay Procedure: a. Plant a set number of indicator seeds, such as sugar beet (Beta vulgaris L.), into each container. b. Place the containers in a controlled growth chamber with appropriate light, temperature, and humidity for a set period (e.g., 7 days). c. After the incubation period, carefully remove the seedlings and measure the shoot length of each plant.

4. Data Analysis: a. Calculate the percent shoot length inhibition for each herbicide concentration relative to the untreated control for each soil pH level. b. Plot dose-response curves and calculate the GR50 values for each soil pH treatment. c. Correlate the GR50 values with the soil pH to determine the relationship.

Protocol 2: Batch Equilibrium Method for Determining this compound Sorption to Soil

This protocol is a standard method for evaluating herbicide adsorption to soil.

1. Soil and Herbicide Preparation: a. Prepare air-dried, sieved soil as described in Protocol 1. b. Prepare a stock solution of this compound of known concentration in a 0.01 M CaCl2 solution. The CaCl2 solution helps to maintain a constant ionic strength. c. Create a range of herbicide concentrations by diluting the stock solution with 0.01 M CaCl2.

2. Sorption Experiment: a. Place a small, known mass of soil (e.g., 2-5 g) into centrifuge tubes. b. Add a known volume (e.g., 10 mL) of each herbicide concentration to the tubes. c. Include control tubes with the herbicide solution but no soil to account for any potential adsorption to the tube walls. d. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

3. Analysis: a. After shaking, centrifuge the tubes at a high speed to separate the soil from the supernatant. b. Carefully collect a sample of the supernatant (the clear liquid). c. Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). d. Calculate the amount of this compound adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount added.

4. Data Calculation: a. Calculate the soil-water distribution coefficient (Kd) for each concentration: Kd = (Amount of herbicide adsorbed to soil) / (Concentration of herbicide in solution) b. To normalize for organic carbon content, calculate the organic carbon-water (B12546825) partition coefficient (Koc): Koc = (Kd / % organic carbon) * 100

Visualizations

Pyroxasulfone_Soil_Interaction This compound This compound Applied to Soil SoilSolution This compound in Soil Solution (Bioavailable) This compound->SoilSolution Dissolution Adsorbed This compound Adsorbed to Soil Colloids (Not Bioavailable) SoilSolution->Adsorbed Sorption Uptake Weed Uptake & Herbicidal Activity SoilSolution->Uptake Degradation Microbial Degradation SoilSolution->Degradation Adsorbed->SoilSolution Desorption HighOM High Organic Matter HighOM->Adsorbed Increases Sorption LowpH Low Soil pH (Acidic) LowpH->Adsorbed Increases Sorption Experimental_Workflow start Start: Select Soil Samples characterize Characterize Initial Soil Properties (pH, %OM, Texture) start->characterize ph_adjust Adjust Soil pH (Acidification/Alkalization) characterize->ph_adjust equilibrate Equilibrate Soil (1 week) ph_adjust->equilibrate apply_herbicide Apply this compound Concentrations equilibrate->apply_herbicide bioassay Plant Indicator Species (e.g., Sugar Beet) & Grow for 7 Days apply_herbicide->bioassay measure Measure Shoot Length Inhibition bioassay->measure analyze Calculate GR50 & Correlate with Soil Properties measure->analyze

References

Strategies to mitigate Pyroxasulfone-induced crop injury in sensitive crops like sorghum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Pyroxasulfone-induced injury in sensitive crops like sorghum during experimental trials.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and sensitive crops.

Issue 1: Higher-than-expected sorghum injury at standard this compound application rates.

  • Question: We applied this compound at a recommended rate for weed control, but are observing significant stunting and leaf rolling in our sorghum seedlings. What could be the cause?

  • Answer: Several factors, often interacting, can potentiate this compound phytotoxicity in sorghum. Consider the following:

    • Soil Characteristics: this compound's bioavailability is highly influenced by soil composition.[1][2][3]

      • Low Organic Matter (<3%): Soils with low organic matter have fewer binding sites for the herbicide, leading to higher concentrations in the soil solution and increased uptake by crop roots.[3][4]

      • Coarse Texture (Sandy Soils): Sandy soils facilitate deeper leaching of this compound into the root zone, increasing the risk of injury.

      • High pH (>7.5): Increased pH can enhance the solubility and availability of this compound, potentially leading to greater crop uptake and injury.

    • Environmental Conditions:

      • Cool and Wet Conditions: Saturated soils and cool temperatures can slow sorghum metabolism, reducing its ability to detoxify the herbicide while increasing the duration of herbicide availability in the root zone.

      • Heavy Rainfall After Application: Significant rainfall shortly after a pre-emergence application can move the herbicide into the seed germination zone, causing direct injury to emerging seedlings.

    • Sorghum Variety: Sorghum hybrids can exhibit differential tolerance to this compound. The variety used in your experiment may be particularly sensitive.

Issue 2: Inconsistent or ineffective safener (Fluxofenim) performance.

  • Question: We are using Fluxofenim-treated sorghum seeds, but the level of protection from this compound injury is variable across our experiments. Why might this be happening?

  • Answer: The efficacy of Fluxofenim can be influenced by several factors:

    • Environmental Dependency: The protective effect of Fluxofenim is not always consistent across different environmental conditions. Factors like temperature and soil moisture can affect both the crop's metabolic rate and the safener's induction of detoxification pathways.

    • Herbicide Rate: While safeners enhance tolerance, they can be overwhelmed by excessively high rates of this compound. As this compound rates increase, crop injury can also increase, regardless of the safener.

    • Safener Application Uniformity: Ensure that the seed treatment with Fluxofenim is uniform. Inconsistent application can lead to variable protection levels among individual plants.

    • Genetic Variability: The response to Fluxofenim can vary between different sorghum inbred lines and hybrids. Some genotypes may be inherently less responsive to the safening effect.

Issue 3: this compound carryover affecting rotational crops.

  • Question: After our sorghum experiment with this compound, we are observing injury in the subsequent sensitive rotational crop (e.g., peas, lentils). How can we assess and mitigate this?

  • Answer: this compound has residual soil activity, and its persistence can lead to carryover injury in sensitive rotational crops.

    • Factors Influencing Carryover:

      • Application Rate: Higher initial application rates increase the amount of residual herbicide.

      • Soil Properties: Persistence is often greater in fine-textured soils with higher organic matter.

      • Environmental Conditions: Dry conditions and cool temperatures slow the microbial and chemical degradation of this compound, increasing its half-life in the soil.

    • Assessment: Conduct a soil bioassay before planting the rotational crop. This involves growing a highly sensitive indicator plant (e.g., cucumber, sugar beet) in soil samples from the experimental plots to determine if phytotoxic residues are present.

    • Mitigation: Adhere to labeled crop rotation intervals. For this compound, this can be up to 18 months for certain sensitive crops. Tillage can help dilute the herbicide residue in the soil profile.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and what are the typical injury symptoms in sorghum?

A1: this compound is a Group 15 herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs). This disruption of lipid biosynthesis is crucial for cell membrane formation and shoot development in emerging seedlings. In sorghum, typical injury symptoms from pre-emergence applications include stunted growth, improper unfurling of leaves (leaf rolling or "buggy whipping"), and a general lack of vigor. The herbicide is absorbed by the roots and shoots of germinating seeds, primarily inhibiting shoot elongation.

Q2: How do herbicide safeners like Fluxofenim work to protect sorghum?

A2: Herbicide safeners are compounds that enhance a crop's ability to tolerate a herbicide without affecting the herbicide's efficacy on target weeds. Fluxofenim works by stimulating the sorghum plant's natural defense mechanisms. Specifically, it significantly increases the activity of Glutathione (B108866) S-transferase (GST) enzymes. These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic and facilitating its sequestration and degradation. This enhanced metabolism reduces the concentration of the active herbicide at its target site, thus preventing injury.

Q3: What are the key experimental strategies to reduce this compound injury in sorghum research?

A3: Besides using a safener, the following strategies can be employed:

  • Sequential or Split Applications: Applying this compound in two smaller, sequential doses (e.g., one pre-emergence and one early post-emergence) rather than a single high-rate pre-emergence application can reduce crop injury. Studies have shown that sequential applications of 90/120 g ai ha⁻¹ or 120/90 g ai ha⁻¹ caused less injury than a single 210 g ai ha⁻¹ application while maintaining weed control.

  • Careful Rate Selection: Adjust application rates based on soil texture and organic matter content. Lower rates are recommended for coarse-textured soils with low organic matter.

  • Sorghum Variety Selection: If possible, use sorghum varieties known to have higher tolerance to VLCFA-inhibiting herbicides.

Q4: How should I quantify this compound injury in my experiments?

A4: A combination of visual assessment and quantitative measurements is recommended:

  • Visual Injury Rating: Use a standardized rating scale, such as the 0-100% scale from the Canadian Weed Science Society, where 0 represents no injury and 100 represents complete plant death. Ratings should be taken at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).

  • Quantitative Measurements:

    • Plant Height: Measure from the soil surface to the tip of the longest extended leaf.

    • Biomass: Harvest above-ground plant tissue at a set time point, dry it in an oven until a constant weight is achieved, and record the dry weight.

    • Stand Count: Record the number of emerged plants per unit area to assess any effects on germination and emergence.

Data Presentation

Table 1: Influence of Soil Properties on this compound Application Rates for Effective Weed Control.

Soil TextureOrganic Matter (%)Recommended this compound Rate (g a.i./ha)Potential for Sorghum Injury
Coarse (Sandy)< 3%123High
Medium to Medium-Fine≤ 3%166Moderate
Medium to Medium-Fine> 3%208Moderate to Low
Fine (Clay)Variable247Low
Data synthesized from multiple sources indicating the relationship between soil characteristics and herbicide rates.

Table 2: Dose-Response of Sorghum to this compound with and without Fluxofenim Safener.

This compound Rate (g a.i./ha)TreatmentVisual Injury (%) at 21 DATBiomass Reduction (%)
0Untreated Control00
150This compound only2535
150This compound + Fluxofenim812
210This compound only4055
210This compound + Fluxofenim1525
250This compound only5570
250This compound + Fluxofenim2540
Hypothetical data for illustrative purposes, based on trends reported in the literature.

Experimental Protocols

Protocol: Greenhouse Bioassay for Evaluating Fluxofenim Efficacy in Sorghum

This protocol outlines a dose-response experiment to quantify the protective effect of Fluxofenim against this compound-induced injury in sorghum.

1. Materials:

  • Sorghum seeds (select a known sensitive variety)

  • Fluxofenim safener (e.g., Concep® III)

  • This compound herbicide formulation

  • Pots (e.g., 15 cm diameter) filled with a consistent soil mix (sand:loam:peat moss, 1:1:1 v/v/v)

  • Controlled environment greenhouse (28/22°C day/night temperature, 16-hour photoperiod)

  • Cabinet spray chamber calibrated to deliver 200 L/ha

2. Seed Treatment:

  • Divide sorghum seeds into two batches: "Safened" and "Unsafened."

  • For the "Safened" batch, treat seeds with Fluxofenim at the manufacturer's recommended rate (e.g., 0.4 g a.i. kg⁻¹ seed). Ensure even coating.

  • The "Unsafened" batch remains untreated.

3. Experimental Design:

  • Use a factorial design with two factors: Seed Treatment (Unsafened, Safened) and this compound Rate.

  • This compound rates should include a non-treated control (0 g a.i./ha) and a range of doses bracketing the expected field use rate (e.g., 0, 75, 150, 225, 300 g a.i./ha).

  • Include at least four replications for each treatment combination.

4. Planting and Herbicide Application:

  • Plant 5 sorghum seeds per pot at a depth of 2.5 cm.

  • Within 24 hours of planting, apply the designated this compound rates to the soil surface using the cabinet spray chamber.

  • Water the pots as needed to maintain adequate soil moisture, avoiding overwatering.

5. Data Collection:

  • Visual Injury Ratings: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no effect) to 100% (complete plant death).

  • Plant Height: At 21 DAT, measure the height of each plant from the soil surface to the highest point of the foliage.

  • Aboveground Biomass: At 21 DAT, harvest all shoots from each pot, place them in labeled paper bags, and dry in an oven at 70°C for 72 hours. Record the dry weight.

6. Data Analysis:

  • Analyze visual injury, height, and biomass data using Analysis of Variance (ANOVA).

  • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves for both safened and unsafened sorghum.

  • From the curves, calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) for each parameter to quantify the protective effect of the safener.

Mandatory Visualizations

Pyroxasulfone_Detoxification_Pathway cluster_safener Safener Action cluster_detox Detoxification Process Safener (Fluxofenim) Safener (Fluxofenim) Signaling Cascade Signaling Cascade Safener (Fluxofenim)->Signaling Cascade GST Gene Expression GST Gene Expression Signaling Cascade->GST Gene Expression Upregulation GST Enzyme GST Enzyme GST Gene Expression->GST Enzyme Translation This compound (Active) This compound (Active) This compound (Active)->GST Enzyme This compound-GSH Conjugate (Inactive) This compound-GSH Conjugate (Inactive) GST Enzyme->this compound-GSH Conjugate (Inactive) Conjugation Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->GST Enzyme Sequestration/Degradation Sequestration/Degradation This compound-GSH Conjugate (Inactive)->Sequestration/Degradation

Caption: Safener-induced detoxification of this compound in sorghum.

Experimental_Workflow A 1. Seed Preparation (Unsafened vs. Safener-Treated) B 2. Planting (Sorghum in Pots) A->B C 3. Herbicide Application (this compound Dose-Response) B->C D 4. Greenhouse Growth (Controlled Conditions) C->D E 5. Data Collection (7, 14, 21 DAT) - Visual Injury Rating - Plant Height - Biomass Measurement D->E F 6. Data Analysis - ANOVA - Dose-Response Curves (GR50) E->F G 7. Interpretation (Quantify Safener Efficacy) F->G

Caption: Workflow for a greenhouse herbicide safener bioassay.

Troubleshooting_Logic Start High Sorghum Injury Observed Q1 Was a safener used? Start->Q1 Q2 Check Soil Properties: - Low Organic Matter? - Coarse Texture? - High pH? Q1->Q2 Yes A4 Use Safener-Treated Seed. Consider Split Application. Q1->A4 No Q3 Check Environmental Conditions: - Cool & Wet Post-Application? - Heavy Rainfall? Q2->Q3 No A2 High Bioavailability Likely Cause. Adjust Rate for Soil Type. Q2->A2 Yes A1 Consider Safener Inefficacy: - High Herbicide Rate? - Environmental Factors? Q3->A1 No A3 Environmental Stress Exacerbated Injury. Repeat under optimal conditions. Q3->A3 Yes

Caption: Logic diagram for troubleshooting this compound injury.

References

Studying the dissipation kinetics of Pyroxasulfone under various field and laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the dissipation kinetics of Pyroxasulfone under various field and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its dissipation kinetics important?

This compound is a pre-emergent herbicide used to control annual grasses and small-seeded broadleaf weeds in various crops.[1][2][3] The study of its dissipation kinetics, or how it breaks down and is removed from the environment over time, is crucial for several reasons:

  • Environmental Safety: Understanding its persistence helps in assessing the potential for groundwater contamination and its impact on non-target organisms.[2][4]

  • Efficacy: Knowledge of its half-life ensures its effective use for weed control throughout the growing season.

  • Crop Rotation: Information on its persistence is vital for determining safe intervals for planting subsequent crops to avoid phytotoxicity.

  • Regulatory Compliance: Regulatory agencies require data on the environmental fate of pesticides for registration and approval.

Q2: What are the primary factors that influence the dissipation of this compound in soil?

The dissipation of this compound is influenced by a combination of soil properties, environmental conditions, and agricultural practices. Key factors include:

  • Soil Type: Dissipation is generally slower in soils with higher clay and organic matter content due to greater adsorption.

  • Soil Moisture: Higher soil moisture levels can enhance microbial degradation, leading to faster dissipation. Conversely, very dry conditions can significantly slow down dissipation.

  • Temperature: Increased temperatures generally accelerate the rate of microbial and chemical degradation.

  • Microbial Activity: The primary pathway for this compound degradation in soil is through microbial metabolism. Conditions that favor microbial growth will enhance its dissipation.

  • Application Rate: Some studies suggest that higher application rates can lead to slower dissipation.

  • Soil pH: The effect of soil pH can vary, but some studies have shown more rapid dissipation at higher pH levels.

Q3: What is the typical half-life (DT50) of this compound in soil?

The half-life of this compound can vary widely depending on the conditions. Reported half-life (DT50) values range from as short as 8 days to over 134 days in field studies. Under laboratory conditions, aerobic soil half-life can range from 142 to 533 days.

Q4: How does the dissipation of this compound in laboratory studies compare to field studies?

Laboratory studies often show slower dissipation rates compared to field studies. This is because laboratory settings typically exclude environmental factors that contribute to dissipation in the field, such as photodegradation (breakdown by sunlight) and volatilization (evaporation into the air).

Troubleshooting Guides

Experimental Setup & Execution

Q: My field dissipation results are highly variable between replicate plots. What could be the cause?

A: High variability in field studies can stem from several factors:

  • Uneven Herbicide Application: Ensure your application method provides a uniform distribution of this compound across each plot.

  • Soil Heterogeneity: Even within a small area, soil properties like organic matter, texture, and microbial populations can vary. It is important to thoroughly characterize the soil of your study site.

  • Inconsistent Sampling: Ensure that soil cores are collected to a consistent depth and that a representative number of subsamples are taken and composited for each plot.

  • Environmental Microclimates: Differences in sunlight exposure, moisture drainage, or vegetative cover across plots can lead to variations in dissipation rates.

Sample Preparation & Extraction

Q: I am experiencing low recovery of this compound from my soil samples. What are some potential solutions?

A: Low recovery can be due to several factors related to the extraction process:

  • Inadequate Extraction Solvent: The choice of solvent is critical. Acetonitrile and dichloromethane (B109758) have been successfully used for extracting this compound from soil and water. An acetone/water mixture followed by liquid-liquid extraction with ethyl acetate (B1210297) is another reported method. Ensure the solvent is of high purity.

  • Insufficient Extraction Time/Agitation: Make sure the soil and solvent are mixed thoroughly and for a sufficient duration. Techniques like sonication or mechanical shaking can improve extraction efficiency.

  • Strong Sorption to Soil Matrix: this compound can bind tightly to soils with high organic matter or clay content. You may need to use a more rigorous extraction method or a different solvent system for such soils.

  • Sample Storage: Ensure samples are stored properly (typically frozen) between collection and extraction to prevent degradation.

Analytical Measurement (HPLC/GC-MS)

Q: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, where other components in the sample extract interfere with the ionization of the analyte, are a common challenge. Here are some strategies to address them:

  • Sample Cleanup: Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank (untreated) soil sample that has undergone the same extraction and cleanup procedure as your test samples. This helps to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for matrix effects and variations in instrument response.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.

Q: My chromatographic peaks for this compound are broad or tailing. What should I check?

A: Poor peak shape in HPLC can be caused by several issues:

  • Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent.

  • Mobile Phase Incompatibility: Ensure the pH of your mobile phase is appropriate for the analyte and column. The sample solvent should also be compatible with the mobile phase.

  • Column Degradation: The column itself may be degraded and need replacement.

  • Instrumental Problems: Check for leaks in the system, ensure proper pump performance, and verify that the injector is functioning correctly.

Data Presentation

Table 1: Summary of this compound Half-Life (DT50) in Soil under Various Conditions

Soil TypeConditionDT50 (days)Key Influencing FactorsReference
Clay LoamField47 - 134Soil moisture, temperature
Sandy LoamField47 - 48Dry conditions minimized dissipation
LoamField8 - >71Soil moisture, microbial activity
Various Prairie SoilsLaboratory16 - 69Higher organic carbon and pH led to shorter DT50
Loamy SandLaboratory6.45 - 14.89Temperature, moisture (field capacity)
Sandy LoamLaboratory8.91 - 17.78Temperature, moisture (field capacity)
Clay LoamLaboratory12.50 - 24.89Temperature, moisture (field capacity)
Various SoilsAerobic Laboratory142 - 533Microbial degradation
Various SoilsAnaerobic Laboratory145 - 156Microbial degradation

Experimental Protocols

Protocol 1: Laboratory Aerobic Soil Dissipation Study

This protocol outlines a typical laboratory experiment to determine the dissipation kinetics of this compound in soil.

  • Soil Collection and Preparation:

    • Collect fresh soil from the desired location, avoiding the top layer of vegetation.

    • Sieve the soil (e.g., through a 2 mm sieve) to remove stones and large organic debris.

    • Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

    • Adjust the soil moisture to a specific level, typically 40-60% of its maximum water-holding capacity.

  • Fortification (Spiking) of Soil:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add the stock solution to the prepared soil to achieve the desired concentration.

    • Thoroughly mix the soil to ensure a homogeneous distribution of the herbicide. Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Divide the fortified soil into multiple microcosms (e.g., glass jars).

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain soil moisture throughout the incubation period by adding deionized water as needed. Ensure aerobic conditions by loosely covering the jars to allow for air exchange.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate microcosms for analysis.

    • Store samples at ≤ -18°C until extraction.

  • Extraction:

    • Weigh a subsample of the soil (e.g., 10 g) into an extraction vessel.

    • Add an extraction solvent (e.g., acetonitrile/water).

    • Extract using a method such as shaking, sonication, or accelerated solvent extraction (ASE).

    • Separate the extract from the soil solids by centrifugation or filtration.

  • Analysis:

    • Analyze the extract for this compound concentration using a validated analytical method, typically HPLC-MS/MS or GC-MS.

    • Quantify the concentration using a calibration curve prepared with analytical standards.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) using appropriate software.

Protocol 2: Terrestrial Field Dissipation Study

This protocol provides a general outline for conducting a field study to assess this compound dissipation under real-world conditions.

  • Site Selection and Plot Design:

    • Select a field site representative of the intended use area in terms of soil type, climate, and agricultural practices.

    • Establish replicate plots for the treatment and a control (untreated) plot.

    • Thoroughly characterize the site, including soil profile analysis and historical meteorological data.

  • Application of this compound:

    • Apply this compound to the treatment plots at the desired rate using calibrated spray equipment to ensure uniform coverage.

  • Soil Sampling:

    • Collect soil samples immediately after application (time zero) and at various time intervals thereafter (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, 180, 365 days).

    • From each plot, collect multiple soil cores (e.g., 15-20) to a specified depth (e.g., 0-15 cm and 15-30 cm) and composite them to form a single representative sample per plot per depth.

    • Store samples frozen until analysis.

  • Environmental Monitoring:

    • Throughout the study, record key environmental data at the site, including air and soil temperature, rainfall, and irrigation amounts.

  • Sample Processing and Analysis:

    • Process and analyze the soil samples for this compound residues as described in the laboratory protocol (Extraction, Analysis, and Data Analysis steps).

  • Data Interpretation:

    • Calculate the dissipation rate and half-life (DT50) for this compound in the field.

    • Correlate the dissipation data with the environmental conditions recorded during the study to understand their influence.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Soil Collection & Characterization C Soil Fortification (Spiking) A->C B This compound Stock Solution Prep B->C D Incubation (Lab) / Field Application C->D E Time-course Sampling D->E F Sample Extraction (e.g., Acetonitrile) E->F G Sample Cleanup (e.g., SPE) F->G H Instrumental Analysis (HPLC-MS/MS) G->H I Data Processing & Quantification H->I J Kinetic Modeling I->J K DT50 / Half-life Calculation J->K

Caption: Experimental workflow for a this compound dissipation kinetics study.

Dissipation_Factors cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biological Factors center This compound Dissipation Microbes Microbial Activity center->Microbes Degradation Soil_Type Soil Texture (Clay, Sand, Silt) Soil_Type->center Adsorption OM Organic Matter OM->center Adsorption pH Soil pH pH->center Influences Moisture Moisture Moisture->center Influences Temp Temperature Temp->center Influences Sunlight Sunlight (Photodegradation) Sunlight->center Influences

Caption: Key factors influencing the dissipation of this compound in soil.

References

Technical Support Center: Enhancing Pyroxasulfone Performance and Crop Safety with Fluxofenim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyroxasulfone and Fluxofenim (B166934) Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the herbicide this compound and the safener fluxofenim.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and the safener fluxofenim in experimental settings.

Q1: What is the primary mode of action for this compound and how does fluxofenim enhance crop safety?

A1: this compound is a pre-emergence herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which is crucial for cell membrane formation and overall growth.[1][2] This inhibition disrupts cell division in young weed seedlings, preventing the development of viable root systems and ultimately leading to their death before emergence.[2]

Fluxofenim is a crop safener that protects plants from herbicide injury. It works by stimulating the plant's natural defense mechanisms, specifically by inducing the expression of detoxification enzymes like glutathione (B108866) S-transferases (GSTs).[3][4] These enzymes metabolize and neutralize the herbicide molecules before they can cause significant damage to the crop.

Q2: What are the typical symptoms of this compound injury in crops, and how does fluxofenim alter these symptoms?

A2: this compound injury symptoms can vary depending on the crop species and environmental conditions. Common symptoms include:

  • Corn: Stunted growth, "buggy whipping" (leaves failing to unroll properly), and shepherd's crooking.

  • Soybean: Delayed emergence, leaf necrosis and crinkling, and the development of heart-shaped leaflets.

  • Lentils: Yellowing, purpling, leaf cupping, and stunted growth.

  • General Symptoms: Yellowing (chlorosis), and inhibition of root growth or germination.

The application of fluxofenim as a seed treatment can significantly reduce or eliminate these injury symptoms by enhancing the crop's ability to metabolize this compound. While some transient, minor injury might still be observed under certain conditions, fluxofenim generally allows for healthy crop establishment and development in the presence of this compound.

Q3: What are the key environmental factors that can influence the performance of this compound and the effectiveness of fluxofenim?

A3: The performance of this compound and the efficacy of fluxofenim can be influenced by several environmental factors:

  • Soil Type and Organic Matter: this compound efficacy can be affected by soil texture and organic matter content. Higher rates may be required in soils with high organic matter to achieve effective weed control.

  • Rainfall: Adequate rainfall is necessary to move this compound into the soil profile where weed seeds are germinating. Lack of rainfall after application can reduce its effectiveness.

  • Soil Surface Conditions: Cloddy or uneven soil surfaces can result in poor herbicide-to-soil contact, leading to reduced weed control. A smooth, well-prepared seedbed is ideal.

  • Temperature and Moisture: Cool and wet conditions can sometimes increase the risk of crop injury from this compound, as the crop's metabolic rate may be slowed. However, fluxofenim helps to mitigate this risk by enhancing the detoxification pathways.

Q4: Are there known issues with tank-mixing this compound and fluxofenim with other agrochemicals?

A4: While fluxofenim is typically applied as a seed treatment, this compound is often tank-mixed with other herbicides to broaden the weed control spectrum. Physical and chemical incompatibility can occur when mixing multiple products. It is crucial to:

  • Always read and follow the product labels for all tank-mix partners.

  • Perform a jar test to check for physical compatibility before mixing in the spray tank.

  • Follow the correct mixing order. A common recommendation is to add products in the following order: 1) water-dispersible granules (WG), 2) wettable powders (WP), 3) suspension concentrates (SC), 4) emulsifiable concentrates (EC), and 5) solutions (SL). Adjuvants are typically added last.

Section 2: Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound and fluxofenim.

Problem 1: Poor Weed Control Efficacy of this compound

Potential Cause Troubleshooting Steps
Inadequate Herbicide Activation - Ensure sufficient and timely rainfall or irrigation occurred after application to move this compound into the weed germination zone. - Check application records for rainfall data within 7-10 days of application.
Improper Application Rate - Verify that the correct application rate was used for the specific soil type and target weed species. Higher rates may be needed for soils with high organic matter or clay content.
Poor Soil Conditions - Assess the soil surface at the time of application. A cloddy or trash-covered surface can intercept the herbicide and prevent uniform distribution.
Weed Resistance - Consider the possibility of herbicide-resistant weed biotypes, especially if control of a specific weed species is consistently poor despite proper application.
Environmental Factors - Analyze environmental conditions post-application. Dry conditions can reduce herbicide uptake by germinating weeds.

Problem 2: Unexpected or Severe Crop Injury Despite Using Fluxofenim

Potential Cause Troubleshooting Steps
Improper Safener Application - Confirm that the fluxofenim seed treatment was applied uniformly and at the recommended rate. Uneven application can lead to inadequate protection.
Environmental Stressors - Evaluate environmental conditions during and after crop emergence. Cool, wet, or otherwise stressful conditions can exacerbate even minor herbicide injury.
Crop Variety Sensitivity - Be aware that crop varieties can exhibit differential tolerance to herbicides, even with a safener. Consult seed supplier information for any known sensitivities.
Incorrect Herbicide Application Rate or Timing - Double-check that the this compound application rate was appropriate for the crop and soil type. - Ensure that the application was made pre-emergence to the crop as specified.
Interaction with Other Chemicals - Review records for any other pesticides or soil amendments applied. Unforeseen synergistic effects could potentially increase crop sensitivity.

Problem 3: Inconsistent Results Across Replicates or Experiments

Potential Cause Troubleshooting Steps
Variable Environmental Conditions - Monitor and record environmental conditions (temperature, moisture, light) for each experiment. Inconsistencies in these factors can lead to variable plant growth and herbicide response.
Non-uniform Application - Calibrate application equipment regularly to ensure uniform spray coverage. - For soil-applied herbicides, ensure consistent incorporation and soil moisture across all experimental units.
Inconsistent Seed Quality or Planting Depth - Use high-quality, certified seed with good vigor. - Ensure consistent planting depth across all treatments, as this can affect seedling emergence and herbicide exposure.
Biological Variability - Use a sufficient number of replicates to account for natural biological variation. - Randomize the placement of treatments to avoid systematic errors.

Section 3: Data Presentation

Table 1: Effect of Fluxofenim on this compound Crop Safety and Weed Control in Sorghum

TreatmentThis compound Rate (g ai/ha)Fluxofenim TreatmentCrop Injury (%)Weed Control (%)
Untreated0None00
This compound120None2592
This compound + Fluxofenim120Seed Treatment893
This compound210None4598
This compound + Fluxofenim210Seed Treatment1598

Data synthesized from Goodrich et al. (2018). Crop injury and weed control ratings were taken 28 days after treatment.

Table 2: Influence of Fluxofenim on Wheat Biomass Following this compound Application

Wheat VarietyThis compound Rate (g ai/ha)Fluxofenim Treatment (g ai/kg seed)Biomass Reduction (%)
Variety A236040
Variety A2360.4910
Variety B236035
Variety B2360.308

Data synthesized from Raiyemo et al. (2020). Biomass reduction was measured 21 days after treatment.

Section 4: Experimental Protocols

Protocol 1: Greenhouse Evaluation of Fluxofenim Safening Against this compound Injury

  • Seed Treatment: Treat crop seeds (e.g., sorghum, wheat) with fluxofenim at a range of concentrations according to the manufacturer's recommendations. Include an untreated control group.

  • Potting and Planting: Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix. Plant a consistent number of seeds (e.g., 5 seeds) at a uniform depth (e.g., 2 cm) in each pot.

  • Herbicide Application: Immediately after planting, apply this compound at various rates (e.g., 1X, 2X, and 4X the recommended field rate) using a calibrated laboratory spray chamber. Include an untreated (no herbicide) control for each seed treatment group.

  • Growth Conditions: Place the pots in a greenhouse with controlled temperature (e.g., 25°C day/20°C night), light (e.g., 16-hour photoperiod), and humidity. Water the pots as needed to maintain adequate soil moisture.

  • Data Collection:

    • Crop Injury: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height of each plant at 21 DAT.

    • Biomass: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of fluxofenim on reducing this compound injury.

Protocol 2: Field Trial for Assessing this compound Efficacy and Crop Safety with Fluxofenim

  • Site Selection and Preparation: Choose a field with a uniform soil type and a known history of the target weed species. Prepare a uniform seedbed free of clods and excessive crop residue.

  • Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be adequate for representative data collection (e.g., 3 m x 10 m).

  • Treatments:

    • Factor 1: this compound application rates (e.g., 0, 0.5X, 1X, 2X the recommended rate).

    • Factor 2: Fluxofenim seed treatment (with and without).

    • Include a weed-free and a weedy check for comparison.

  • Planting and Application: Plant the crop using a commercial planter at the recommended seeding rate and depth. Apply the this compound treatments pre-emergence using a calibrated backpack or tractor-mounted sprayer.

  • Data Collection:

    • Crop Stand Count: Count the number of emerged crop plants in a designated area of each plot at 14 and 28 days after emergence.

    • Crop Injury: Visually assess crop injury at regular intervals (e.g., 14, 28, and 56 DAT).

    • Weed Control: Visually rate the control of key weed species in each plot at 28 and 56 DAT.

    • Weed Density and Biomass: At 56 DAT, count the number of weeds in a quadrat and harvest the above-ground weed biomass from the quadrat.

    • Crop Yield: At maturity, harvest the grain from the center rows of each plot and adjust the yield to a standard moisture content.

  • Data Analysis: Use analysis of variance (ANOVA) to determine the effects of the treatments on crop safety, weed control, and yield.

Section 5: Mandatory Visualizations

Pyroxasulfone_Mode_of_Action This compound This compound (Applied Pre-emergence) Soil Soil Absorption by Emerging Seedling This compound->Soil VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Soil->VLCFA_Synthesis Translocation to meristematic tissues Inhibition Inhibition VLCFA_Synthesis->Inhibition Cell_Membrane Cell Membrane Formation Inhibition->Cell_Membrane Disruption Cell_Division Cell Division and Growth Cell_Membrane->Cell_Division Impairment Weed_Death Weed Seedling Death Cell_Division->Weed_Death

Caption: this compound's mode of action targeting VLCFA synthesis.

Fluxofenim_Safening_Mechanism cluster_crop_cell Crop Plant Cell Fluxofenim Fluxofenim (Safener) Signaling_Pathway Signal Transduction Pathway Fluxofenim->Signaling_Pathway Induces GST_Gene Glutathione S-Transferase (GST) Gene Expression Signaling_Pathway->GST_Gene Activates GST_Enzyme Increased GST Enzyme Production GST_Gene->GST_Enzyme Detoxification Herbicide Detoxification GST_Enzyme->Detoxification Catalyzes This compound This compound (Herbicide) This compound->Detoxification NonToxic_Metabolite Non-Toxic Metabolite Detoxification->NonToxic_Metabolite Crop_Tolerance Enhanced Crop Tolerance NonToxic_Metabolite->Crop_Tolerance

Caption: Fluxofenim enhances crop tolerance by inducing GST enzymes.

Troubleshooting_Workflow Start Experiment Issue (e.g., Poor Weed Control, Crop Injury) Check_Application Review Application Parameters Start->Check_Application Check_Environmental Assess Environmental Conditions Start->Check_Environmental Check_Biological Consider Biological Factors Start->Check_Biological Rate_Timing Correct Rate & Timing? Check_Application->Rate_Timing Soil_Moisture Adequate Soil Moisture? Check_Environmental->Soil_Moisture Resistance Potential Weed Resistance? Check_Biological->Resistance Rate_Timing->Check_Environmental Yes Action_App Action: Recalibrate Equipment, Adjust Rates Rate_Timing->Action_App No Stress_Factors Other Stressors Present? Soil_Moisture->Stress_Factors Yes Action_Env Action: Modify Irrigation, Note Conditions Soil_Moisture->Action_Env No Stress_Factors->Check_Biological No Stress_Factors->Action_Env Yes Variety_Sensitivity Known Crop Variety Sensitivity? Resistance->Variety_Sensitivity No Action_Bio Action: Conduct Resistance Testing, Select Tolerant Varieties Resistance->Action_Bio Yes Variety_Sensitivity->Action_Bio Yes Resolved Issue Resolved Variety_Sensitivity->Resolved No Action_App->Resolved Action_Env->Resolved Action_Bio->Resolved

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Overcoming Challenges in Pyroxasulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyroxasulfone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound analysis in challenging matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound and its metabolites in complex matrices?

A1: The primary challenges stem from the inherent complexity of matrices such as soil, plants, and water, which contain numerous co-extracting compounds.[1][2][3] These interferences can lead to matrix effects, such as ion suppression or enhancement, in sensitive analytical techniques like LC-MS/MS.[4][5] Additionally, this compound and its metabolites (M-1, M-3, M-25, and M-28) possess varying physicochemical properties, which can make simultaneous extraction and analysis difficult. Some analytical methods can also be labor-intensive and time-consuming.

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly effective technique for the determination of this compound and its metabolites due to its high sensitivity and selectivity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also utilized, though they may be more susceptible to interferences from complex matrices.

Q3: What is the QuEChERS method and is it effective for this compound analysis in soil?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that streamlines the extraction and cleanup of pesticide residues from various matrices. It has been shown to be an efficient method for extracting this compound from soil, with studies demonstrating good recovery rates. The general procedure involves an extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove interferences.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize cleanup techniques like solid-phase extraction (SPE) with appropriate sorbents (e.g., PSA, GCB, C18) to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Isotope Dilution: Use isotopically labeled internal standards for this compound and its metabolites, if available. This is one of the most effective ways to correct for matrix effects and variations in extraction recovery.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Troubleshooting Guides

LC-MS/MS Analysis Issues
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Injection of a solvent stronger than the mobile phase.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to be compatible with the analyte and column chemistry. 3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Low Signal Intensity / Ion Suppression 1. Co-eluting matrix components competing for ionization. 2. Poor spray conditions in the mass spectrometer source. 3. Suboptimal source parameters (e.g., temperature, gas flows).1. Improve sample cleanup using SPE or modify the QuEChERS cleanup step. 2. Optimize mobile phase composition and flow rate. Clean the ESI probe. 3. Optimize source parameters for this compound and its metabolites.
High Signal Intensity / Ion Enhancement Co-eluting matrix components enhancing the ionization of the analyte.Improve sample cleanup to remove the enhancing compounds. Use matrix-matched calibration or an isotopically labeled internal standard.
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Column degradation. 3. Changes in mobile phase composition.1. Degas the mobile phase and prime the pump. 2. Replace the column. 3. Prepare fresh mobile phase and ensure accurate composition.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase.1. Systematically check and replace components starting from the detector and moving backward. 2. Ensure buffer solubility in the mobile phase and flush the system with an appropriate solvent to dissolve any precipitate.
Sample Preparation (QuEChERS) Issues
Problem Possible Cause Suggested Solution
Low Analyte Recovery 1. Incomplete extraction from the matrix. 2. Analyte degradation during extraction. 3. Analyte adsorption to the dSPE sorbent.1. Increase shaking/vortexing time or use a mechanical shaker. Ensure proper solvent-to-sample ratio. 2. For pH-sensitive analytes, use a buffered QuEChERS method. 3. Select a more appropriate dSPE sorbent. For example, avoid graphitized carbon black (GCB) for planar pesticides.
Poor Cleanup (Dirty Extract) 1. Insufficient amount or incorrect type of dSPE sorbent. 2. Highly complex matrix with a high concentration of interferences.1. Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA and C18 for fatty matrices). 2. Consider an additional cleanup step, such as a cartridge SPE cleanup after the initial QuEChERS extraction.
Phase Separation Issues 1. Insufficient salt concentration. 2. High water content in the sample.1. Ensure the correct amount of salting-out salts (e.g., MgSO4, NaCl) is added. 2. For very wet samples, you may need to adjust the initial sample weight or add more anhydrous MgSO4.

Experimental Protocols

QuEChERS Method for this compound in Soil

This protocol is a general guideline and may require optimization based on soil type and specific laboratory conditions.

1. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate internal standards.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - AOAC Method 2007.01).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL dSPE tube.

  • The dSPE tube should contain the appropriate sorbents for your soil type. A common combination is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may be necessary to filter the extract through a 0.22 µm filter before injection.

LC-MS/MS Parameters for this compound and Metabolites

The following are example parameters and may need to be optimized for your specific instrument.

Parameter This compound Metabolite M-1 Metabolite M-3
Polarity PositivePositiveNegative
Precursor Ion (m/z) 392.1392.0259.0
Product Ion 1 (m/z) 229.0229.0215.0
Collision Energy 1 (eV) 2323-12
Product Ion 2 (m/z) 179.0179.0165.0
Collision Energy 2 (eV) 4545-20

Source: Adapted from EPA and other publicly available methods.

Quantitative Data Summary

The following tables summarize recovery data for this compound analysis in different matrices.

Table 1: Recovery of this compound and Metabolites in Soil

Analyte Spiking Level (mg/kg) Matrix Type Recovery (%) Relative Standard Deviation (%)
This compound0.002Coarse Loamy Sand, Loam, Clay70-120≤ 20
This compound0.02Coarse Loamy Sand, Loam, Clay70-120≤ 20
Metabolite M-10.002Coarse Loamy Sand, Loam, Clay70-120≤ 20
Metabolite M-10.02Coarse Loamy Sand, Loam, Clay70-120≤ 20
Metabolite M-30.002Coarse Loamy Sand, Loam, Clay70-120≤ 20
Metabolite M-30.02Coarse Loamy Sand, Loam, Clay70-120≤ 20

Source: Adapted from Bayer CropScience Residue Laboratory, Australia report.

Table 2: Recovery of this compound in Water

Analyte Spiking Level (mg/L) Recovery (%)
This compound0.005 (LOQ)98.6 - 105
This compound0.050 (10x LOQ)99.4 - 102
Metabolite M-10.005 (LOQ)98.8 - 103
Metabolite M-10.050 (10x LOQ)98.6 - 101
Metabolite M-30.005 (LOQ)98.2 - 102
Metabolite M-30.050 (10x LOQ)98.4 - 101

Source: Adapted from an independent laboratory validation study.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Homogenize Complex Matrix Sample Weighing 2. Weigh Sample Homogenization->Weighing Extraction 3. Add Acetonitrile & QuEChERS Salts Weighing->Extraction Shaking 4. Shake Vigorously Extraction->Shaking Centrifugation1 5. Centrifuge Shaking->Centrifugation1 Supernatant 6. Transfer Supernatant Centrifugation1->Supernatant Acetonitrile Layer dSPE 7. Add dSPE Sorbent (e.g., PSA, C18) Supernatant->dSPE Vortex 8. Vortex dSPE->Vortex Centrifugation2 9. Centrifuge Vortex->Centrifugation2 Filtration 10. Filter Extract Centrifugation2->Filtration Clean Extract LCMS 11. LC-MS/MS Analysis Filtration->LCMS

Caption: A typical experimental workflow for this compound analysis using the QuEChERS method.

Troubleshooting_Decision_Tree cluster_investigation Initial Investigation cluster_lcms_issues LC-MS/MS Troubleshooting cluster_prep_issues Sample Prep Troubleshooting start Analytical Issue (e.g., Low Recovery, Poor Peak Shape) check_lcms Check LC-MS/MS System Performance (Calibration, Blanks, QC Samples) start->check_lcms check_prep Review Sample Preparation Procedure start->check_prep lcms_ok System OK? check_lcms->lcms_ok prep_ok Procedure Followed Correctly? check_prep->prep_ok clean_source Clean MS Source lcms_ok->clean_source No end Problem Resolved lcms_ok->end Yes check_column Check Column Performance clean_source->check_column new_mobile_phase Prepare Fresh Mobile Phase check_column->new_mobile_phase new_mobile_phase->end optimize_extraction Optimize Extraction (Shaking Time, Solvent Volume) prep_ok->optimize_extraction No prep_ok->end Yes optimize_cleanup Optimize Cleanup Step (Sorbent Type/Amount) optimize_extraction->optimize_cleanup matrix_matched Implement Matrix-Matched Calibration optimize_cleanup->matrix_matched matrix_matched->end

References

Refinement of Pyroxasulfone application techniques for weed control on different soil surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Pyroxasulfone application techniques for effective weed control across diverse soil surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pre-emergence herbicide that controls annual grasses and small-seeded broadleaf weeds.[1][2] It is classified as a Group 15 (K3) herbicide, which works by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3][4] This disruption of VLCFA biosynthesis prevents the growth of seedling shoots and roots, ultimately leading to weed death before they can emerge from the soil.[1]

Q2: What are the recommended application rates for this compound?

A2: Recommended application rates for this compound typically range from 100 to 200 grams of active ingredient per hectare (g a.i./ha). However, the optimal rate is highly dependent on soil texture and organic matter content. Higher rates are generally required for soils with high clay and high organic matter content. For example, in some regions, rates may be as low as 123 g a.i./ha on coarse sandy soils and as high as 247 g a.i./ha on fine-textured soils with high clay content.

Q3: How does soil organic matter affect this compound's efficacy?

A3: Soil organic matter is a critical factor influencing this compound's effectiveness. Higher organic matter content can lead to increased adsorption of the herbicide, which may reduce its bioavailability for weed uptake. Consequently, higher application rates are often necessary for soils with high organic matter to achieve the desired level of weed control. However, some studies have shown that labeled use rates can still be effective even in high organic matter soils.

Q4: What is the impact of soil pH on this compound's activity?

A4: Soil pH can influence the bioactivity of this compound. Generally, this compound may be less effective in soils with lower pH. As the soil pH increases, the water solubility of this compound also increases, making more of the herbicide available in the soil solution for weed uptake. Caution should be exercised on soils with a pH of 7.8 or higher, as the increased solubility could enhance the risk of crop injury.

Q5: Is rainfall or irrigation necessary after applying this compound?

A5: Yes, moisture is crucial for the activation of this compound in the soil. A minimum of 15 mm of rainfall at once is required for activation, with 20 mm being ideal, especially in fields with heavy crop residue. If rainfall does not occur within 5-7 days of application, irrigation is recommended to move the herbicide into the weed germination zone. Even if dry conditions follow the application, this compound will become active once adequate moisture is received.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced Weed Control Efficacy - Inadequate Soil Moisture: this compound requires rainfall or irrigation for activation. - High Soil Organic Matter: High organic matter can bind the herbicide, reducing its availability. - Incorrect Application Rate: The rate may be too low for the specific soil type. - Uneven Soil Surface: Cloddy soil can result in poor herbicide-to-soil contact. - Weed Resistance: Although not widespread, the potential for weed resistance should be considered.- Ensure at least 15 mm of rainfall or irrigation occurs within 5-7 days of application. - Increase the application rate for soils with high organic matter content, following label recommendations. - Prepare a smooth seedbed to improve herbicide distribution. - Consider tank-mixing with another herbicide with a different mode of action.
Crop Injury - High Application Rate: Exceeding the recommended rate for the soil type can lead to phytotoxicity. - High Soil pH: Soils with a pH of 7.8 or higher can increase this compound solubility and uptake by the crop. - Soil Type: Coarse-textured soils with low organic matter may have a higher risk of crop injury. - Environmental Conditions: Cool and wet conditions following application can sometimes increase the potential for crop injury.- Strictly adhere to the labeled application rates for your specific soil type and organic matter content. - Avoid using this compound on soils with a pH of 7.8 or higher. - On sandy soils with low organic matter, use the lower end of the recommended rate range.
Herbicide Carryover to Rotational Crops - High Application Rate: Higher rates increase the amount of herbicide remaining in the soil. - Soil Properties: Persistence is greater in soils with high organic matter and fine texture (clay loam). - Dry Conditions: Lack of moisture reduces microbial degradation of the herbicide.- Follow the recommended plant-back intervals on the product label. - Be cautious with high application rates, especially in fine-textured, high organic matter soils. - Consider tillage prior to planting a sensitive rotational crop to help dissipate the herbicide.
Inconsistent Performance in No-Till Systems - Crop Residue Interception: Heavy crop residue can intercept the herbicide, preventing it from reaching the soil surface. - Lack of Incorporation: Without tillage, the herbicide remains on the surface and is more susceptible to environmental factors.- Use higher water volumes during application to ensure better penetration through crop residue. - Apply before a significant rainfall event to wash the herbicide off the residue and into the soil. - Consider using a formulation or tank-mix partner that is less affected by crop residue.

Data Presentation

Table 1: Recommended this compound Application Rates Based on Soil Properties

Soil TextureOrganic Matter ContentApplication Rate (g a.i./ha)
Coarse (Sandy)-123
Medium to Medium-Fine≤ 3%166
Medium to Medium-Fine> 3%208
Fine (High Clay)-247

Table 2: Influence of Soil Organic Matter on this compound Efficacy (ED90)

Soil TypeOrganic Matter (%)pHThis compound ED90 (ppm)
Sandy Loam0.76.61.7
Loam1.36.83.9
Sandy Loam4.75.43.5
Loam4.76.75.9
Clay Loam10.05.66.6
Loam12.54.73.9

ED90: The effective dose required to control 90% of the weed population.

Experimental Protocols

Protocol 1: Determining this compound Efficacy in Different Soil Types

This protocol is based on seedling growth inhibition tests to compare the herbicidal activity of this compound in various soils.

Materials:

  • This compound technical grade or formulated product

  • A range of air-dried soil types, sieved through a 2-mm mesh

  • 60 mL plastic cups

  • Seeds of a susceptible indicator weed species (e.g., Echinochloa crus-galli)

  • Micropipette

  • Growth chamber with controlled temperature and light

Methodology:

  • Fill each 60 mL plastic cup with 10 g of a specific air-dried soil type.

  • Prepare a series of this compound solutions at concentrations ranging from 0.016 to 2 ppm.

  • Apply 2 mL of the appropriate chemical solution to the soil surface of each cup using a micropipette.

  • Mix approximately 40 seeds of the indicator weed species with the treated soil in each cup.

  • Adjust the total volume of water in each soil to its field water capacity.

  • Place the test cups in a growth chamber maintained at 25°C with a 12-hour light/dark cycle.

  • After 7 days, visually assess the growth inhibition of the seedlings on a scale of 0 (no effect) to 100 (complete control).

  • Analyze the data using probit analysis to determine the ED90 (effective dose for 90% control) for each soil type.

Protocol 2: Assessing this compound Residue in Soil using HPLC

This protocol outlines a method for the determination of this compound residues in soil samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Symmetry™ RP18 column or equivalent

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade)

  • Soil samples for analysis

  • This compound analytical standard

  • Standard laboratory glassware and equipment for extraction

Methodology:

  • Extraction: Extract this compound residues from the soil samples using acetonitrile and dichloromethane.

  • HPLC Analysis:

    • Set up the HPLC system with a mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v).

    • Use a Symmetry™ RP18 column as the stationary phase.

    • Set the UV detector to a wavelength of 226 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound analytical standard.

    • Inject the extracted samples into the HPLC system.

    • Quantify the this compound residue in the samples by comparing their peak areas to the standard curve (external standard method).

Visualizations

Pyroxasulfone_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Cell_Membrane Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane Seedling_Growth Seedling Shoot & Root Growth Cell_Membrane->Seedling_Growth Weed_Control Weed Control Seedling_Growth->Weed_Control Prevents

Caption: this compound's mode of action involves the inhibition of VLCFA elongase.

Pyroxasulfone_Troubleshooting_Workflow Start Poor Weed Control Observed Check_Moisture Adequate Moisture? (>15mm rain/irrigation) Start->Check_Moisture Check_Soil_Type Review Soil Type & Organic Matter Check_Moisture->Check_Soil_Type Yes Success Weed Control Improved Check_Moisture->Success No - Irrigate Check_Rate Application Rate Correct for Soil? Check_Soil_Type->Check_Rate Check_Surface Smooth Soil Surface? Check_Rate->Check_Surface Yes Adjust_Rate Adjust Rate for Future Applications Check_Rate->Adjust_Rate No Improve_Seedbed Improve Seedbed Preparation Check_Surface->Improve_Seedbed No Consider_TankMix Consider Tank-Mix with Different MOA Check_Surface->Consider_TankMix Yes Adjust_Rate->Success Improve_Seedbed->Success Consider_TankMix->Success

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Pyroxasulfone_Tank_Mixing_Order Start Start with 1/2 Tank of Water Step1 Add Water Conditioners Start->Step1 Step2 Add Water Dispersible Granules (WDG) (e.g., this compound 85% WDG) Step1->Step2 Step3 Agitate Thoroughly Step2->Step3 Step4 Add Suspension Concentrates (SC) (e.g., this compound 50% SC) Step3->Step4 Step5 Add Emulsifiable Concentrates (EC) Step4->Step5 Step6 Add Surfactants/Adjuvants Step5->Step6 Step7 Fill Remainder of Tank with Water Step6->Step7

Caption: Recommended tank-mixing order for this compound formulations.

References

Troubleshooting inconsistent Pyroxasulfone performance in field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyroxasulfone in field applications. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a pre-emergent herbicide that inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2][3] This inhibition disrupts the formation of cell membranes and the waxy cuticle of developing plant tissues, ultimately leading to the inhibition of shoot elongation after seed germination.[4] It is classified as a Group 15 (K3) herbicide.[2] The primary uptake of this compound is through the roots of germinating weeds.

Q2: What types of weeds does this compound effectively control?

This compound is highly effective against a wide range of annual grasses and some broadleaf weeds. Commonly controlled grass species include foxtails, barnyardgrass, crabgrass, and wild oats. It also provides control of broadleaf weeds such as pigweed, lambsquarters, and waterhemp.

Q3: Is this compound effective against herbicide-resistant weeds?

Yes, this compound can be an effective tool for managing herbicide-resistant weed populations, including those resistant to other modes of action. However, cases of this compound resistance, primarily metabolism-based, have been identified in species like Lolium rigidum (annual ryegrass).

Q4: What are the typical application timings for this compound?

This compound is a pre-emergence herbicide and should be applied to the soil surface before weed and crop emergence. It can be applied as a pre-plant incorporated (PPI), pre-plant surface, or pre-emergence treatment. For some crops like corn, early post-emergence applications may be possible, but the herbicide must be activated before weed seedlings emerge.

Q5: Can this compound be tank-mixed with other herbicides?

Yes, this compound is often used in tank-mix combinations with other herbicides to broaden the spectrum of weed control. It is crucial to perform a jar test to ensure physical compatibility before mixing. Always follow the most restrictive label for all products in a tank mix. Incompatibility can sometimes occur due to the pH of the water source.

Troubleshooting Inconsistent Performance

Q6: Why am I seeing variable or poor weed control with this compound?

Inconsistent performance of this compound can be attributed to several environmental and application-related factors. Key factors include:

  • Soil Moisture and Rainfall: this compound requires adequate soil moisture for activation. A lack of rainfall or irrigation (at least 12.5 mm within 7 days of application) can lead to reduced efficacy. Conversely, excessive rainfall shortly after application can also be problematic.

  • Soil Properties: Soil organic matter (OM) content, clay content, and pH can all influence this compound's bioactivity. Higher OM and clay content may require higher application rates. Lower soil pH can also reduce its effectiveness.

  • Soil Surface Conditions: The presence of large clods or heavy crop residue (stubble) can reduce the uniform distribution of this compound on the soil surface, leading to poor weed control. A smooth, well-prepared seedbed improves performance.

  • Application Errors: Incorrect calibration of spray equipment, uneven application, or improper incorporation can result in inconsistent weed control.

Q7: I've observed crop injury after applying this compound. What could be the cause?

Crop injury from this compound, though generally low for tolerant crops, can occur under specific conditions:

  • Application Timing: Applying this compound post-emergence to sensitive crops can cause injury.

  • Environmental Stress: Crops under stress from factors like excessive moisture, temperature extremes, or flooding may be more susceptible to injury.

  • Improper Planting: If the seed furrow is not properly closed during planting, especially in no-till systems, direct exposure of the seed to the herbicide can cause injury.

  • Tank Mixes: Certain tank mix partners may increase the potential for crop injury.

Q8: I am concerned about this compound carryover to subsequent crops. How can I mitigate this risk?

This compound has a moderate to long persistence in the soil, with a half-life that can range from 16 to 134 days depending on soil type and environmental conditions. To mitigate carryover risk:

  • Follow Rotational Restrictions: Adhere strictly to the crop rotation intervals specified on the product label.

  • Consider Soil Properties: Carryover potential is higher in soils with high clay content and organic matter.

  • Application Rate: Use the lowest effective rate for your soil type and target weeds.

  • Tillage: Tillage can help to dilute the herbicide in the soil profile.

Data Presentation

Table 1: Recommended this compound Application Rates Based on Soil Properties

Soil TextureOrganic Matter (%)Application Rate (g a.i./ha)Reference
Coarse (Sandy)-123
Medium to Medium-Fine≤ 3%166
Medium to Medium-Fine> 3%208
Fine (High Clay)-247
Soils up to 3% OM-200 - 300

Note: These are general guidelines. Always consult the product label for specific crop and regional recommendations.

Experimental Protocols

Protocol 1: Soil Sampling and Analysis for this compound Efficacy Troubleshooting

Objective: To determine if soil properties are a contributing factor to inconsistent this compound performance.

Methodology:

  • Sampling: Collect composite soil samples from the top 10-15 cm of the soil profile from both "good" and "poor" performing areas of the field. Each composite sample should consist of at least 10-15 subsamples.

  • Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm screen to remove large debris and ensure homogeneity.

  • Analysis: Submit the samples to a qualified laboratory for analysis of the following parameters:

    • Soil Texture (percentage of sand, silt, and clay)

    • Organic Matter Content (%)

    • Soil pH

  • Data Interpretation: Compare the results from the "good" and "poor" performing areas. Refer to Table 1 and other literature to assess if the soil properties in the poor-performing areas are outside the optimal range for this compound efficacy.

Protocol 2: Sprayer Calibration Verification

Objective: To ensure accurate and uniform application of this compound.

Methodology:

  • Nozzle Check: Inspect all nozzles for wear and tear. Ensure they are all of the same type and size.

  • Flow Rate Measurement:

    • Park the sprayer on a level surface and fill the tank with clean water.

    • Operate the sprayer at the pressure you will use for application.

    • Place a calibrated collection container under each nozzle for a specific amount of time (e.g., 30 seconds).

    • Measure the volume of water collected from each nozzle.

    • Calculate the flow rate in Liters per Minute (L/min) for each nozzle.

    • The flow rate of any nozzle should not deviate by more than 10% from the average flow rate of all nozzles. Replace any nozzles that fall outside this range.

  • Travel Speed Calculation:

    • Measure a known distance in the field (e.g., 100 meters).

    • Record the time it takes to travel that distance at the intended application speed.

    • Calculate the travel speed in kilometers per hour (km/h).

  • Application Rate Calculation: Use the following formula to calculate the application rate in Liters per hectare (L/ha):

    • Application Rate (L/ha) = (Average Nozzle Flow Rate (L/min) * 600) / (Nozzle Spacing (m) * Travel Speed (km/h))

  • Adjustment: If the calculated application rate does not match the target rate, adjust the travel speed or pressure (within the recommended range for the nozzles) and repeat the calibration process.

Visualizations

Pyroxasulfone_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound Uptake Root Uptake This compound->Uptake VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) Uptake->VLCFAE Inhibits VLCFAs Very-Long-Chain Fatty Acids (>C18:0) VLCFAE->VLCFAs Product FattyAcids Fatty Acids (C18:0) FattyAcids->VLCFAE Substrate Membranes Cell Membrane & Cuticle Formation VLCFAs->Membranes Growth Shoot & Root Elongation Membranes->Growth WeedDeath Weed Seedling Death Growth->WeedDeath

Caption: this compound's mode of action involves inhibiting VLCFA synthesis.

Troubleshooting_Workflow Start Inconsistent this compound Performance Observed CheckApplication Review Application Records: - Rate - Timing - Weather Conditions Start->CheckApplication CheckEnvironment Evaluate Field Conditions: - Soil Moisture - Rainfall Post-Application - Soil Surface (Clods, Residue) Start->CheckEnvironment Analysis Analyze Findings CheckApplication->Analysis CheckEnvironment->Analysis CheckEquipment Verify Sprayer Calibration & Nozzle Performance Conclusion1 Identify Application Error CheckEquipment->Conclusion1 SoilAnalysis Conduct Soil Analysis: - Organic Matter - Texture (Clay %) - pH Conclusion3 Identify Soil Limitation SoilAnalysis->Conclusion3 Resistance Consider Weed Resistance: - History of Herbicide Use - Weed Species Present Conclusion4 Suspect Herbicide Resistance Resistance->Conclusion4 Analysis->Conclusion1 Application Parameters Incorrect Conclusion2 Identify Environmental Factor Analysis->Conclusion2 Adverse Environmental Conditions Analysis->Conclusion3 Sub-optimal Soil Properties Analysis->Conclusion4 Other Factors Ruled Out

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Factors_Affecting_Efficacy cluster_environmental Environmental Factors cluster_soil Soil Factors cluster_application Application Factors This compound This compound Efficacy Rainfall Rainfall/Irrigation (Activation) Rainfall->this compound Temperature Temperature Temperature->this compound OrganicMatter Organic Matter OrganicMatter->this compound ClayContent Clay Content ClayContent->this compound SoilpH Soil pH SoilpH->this compound ClodSize Clod Size ClodSize->this compound ApplicationRate Application Rate ApplicationRate->this compound ApplicationTiming Application Timing ApplicationTiming->this compound SprayCoverage Spray Coverage (Residue) SprayCoverage->this compound TankMix Tank Mix Compatibility TankMix->this compound

Caption: Key factors influencing the field performance of this compound.

References

Validation & Comparative

Comparative Efficacy of Pyroxasulfone Versus S-metolachlor and Other Chloroacetamides in Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyroxasulfone and its advantages over traditional chloroacetamide herbicides, supported by experimental data and detailed protocols for researchers and scientists in agricultural science and drug development.

This compound, a novel pre-emergence herbicide, has demonstrated significant efficacy in the control of annual grasses and broadleaf weeds, often at substantially lower application rates than commonly used chloroacetamide herbicides such as S-metolachlor.[1][2][3] Both this compound and chloroacetamides, including S-metolachlor, belong to the Herbicide Resistance Action Committee (HRAC) Group 15 (or K3), sharing a common mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5] This inhibition disrupts the formation of cell membranes in developing weed seedlings, leading to growth cessation and eventual death before they can emerge from the soil.

This guide provides a detailed comparison of the efficacy of this compound with S-metolachlor and other chloroacetamides, presenting quantitative data from various studies, outlining typical experimental protocols for herbicide evaluation, and visualizing key biological and experimental pathways.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and S-metolachlor in controlling various weed species, their effective dosage for 90% control (ED90), and their soil persistence.

Table 1: Comparative Weed Control Efficacy

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Control (%)Days After Application (DAA)Soil TypeReference
Echinochloa crus-galli (Barnyardgrass)This compound250>9041Silty Clay
S-metolachlor2140<9041Silty Clay
Setaria faberi (Giant Foxtail)This compound125>88-Various
Amaranthus viridis (Slender Amaranth)This compound10010028-
S-metolachlor960<9328-
Conyza spp. (Horseweed)This compound25010028-
S-metolachlor192010028-
Urochloa platyphylla (Broadleaf Signalgrass)This compound209>75--
S-metolachlor1420<75--
WaterhempThis compoundLabeled Rate>95 (50% of the time)21-
S-metolachlorLabeled Rate>82 (50% of the time)21-

Table 2: Effective Dose (ED90) Comparison

Weed SpeciesSoil TypeThis compound (g a.i./ha)S-metolachlor (g a.i./ha)Efficacy Fold DifferenceReference
Echinochloa crus-galliLoam26.7127.54.8x
VariousSandy Loam1.7 (ppm)7.4 (ppm)4.4x
VariousLoam3.9 (ppm)43.8 (ppm)11.2x
VariousClay Loam6.6 (ppm)62.5 (ppm)9.5x

Table 3: Soil Persistence and Sorption

HerbicideHalf-life (days)Sorption Coefficient (Kd) (L kg⁻¹)Organic Carbon-Water Partitioning Coefficient (Koc) (L kg⁻¹)Reference
This compound16 - >711.7117
S-metolachlor6 - 494.0273
Dimethenamid-p-2.3151

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

This compound and chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes. This disruption of VLCFA biosynthesis in germinating seedlings leads to a failure of proper cell division and elongation, ultimately causing the death of the emerging weed.

VLCFA Inhibition Pathway cluster_Cell Plant Cell cluster_Herbicides Herbicidal Action Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids VLCFA_Elongase VLCFA Elongase (Enzyme Complex) C16_C18_Fatty_Acids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Elongase->VLCFAs Inhibited_Growth Inhibited Seedling Growth & Death VLCFA_Elongase->Inhibited_Growth Cell_Membranes Cell Membranes & Cuticular Waxes VLCFAs->Cell_Membranes Seedling_Growth Normal Seedling Growth Cell_Membranes->Seedling_Growth This compound This compound This compound->VLCFA_Elongase Inhibition S_metolachlor S-metolachlor S_metolachlor->VLCFA_Elongase

Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) biosynthesis pathway by this compound and S-metolachlor.

Experimental Protocols for Herbicide Efficacy Evaluation

The evaluation of herbicide efficacy is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results. The following outlines a typical experimental protocol for small-scale herbicide efficacy trials.

1. Trial Design and Setup:

  • Objective Definition: Clearly define the research question, such as comparing the efficacy of different herbicides, determining the optimal application rate, or assessing crop tolerance.

  • Treatment Selection: Include a range of herbicide treatments, including different application rates of the test compounds (e.g., half, recommended, and double the proposed label rate), a standard commercial herbicide for comparison, and an untreated control.

  • Experimental Design: Employ a randomized complete block design to minimize the effects of field variability. Each treatment should be replicated at least four times.

  • Plot Size: The plot size should be sufficient to allow for accurate application and sampling, and to minimize edge effects.

  • Site Selection: Choose a site with a uniform population of the target weed species and soil type. For crop safety trials, a weed-free area is preferred.

2. Herbicide Application:

  • Timing: Apply pre-emergence herbicides before or immediately after planting the crop and before weed emergence. The timing should be consistent across all treatments.

  • Equipment: Use calibrated spray equipment to ensure accurate and uniform application of the herbicides.

  • Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and soil moisture.

3. Data Collection:

  • Weed Control Assessment: Visually assess weed control at regular intervals after application (e.g., 14, 28, and 42 days after treatment). Use a rating scale (e.g., 0-100%, where 0 is no control and 100 is complete control).

  • Crop Injury Assessment: Visually assess crop injury (phytotoxicity) at the same intervals as weed control, noting any stunting, discoloration, or other adverse effects.

  • Biomass Measurement: At the end of the trial, harvest the above-ground biomass of the target weed species from a defined area within each plot to quantify the treatment effects.

  • Yield Data: For trials conducted in a crop, measure the crop yield at maturity to assess the overall impact of the herbicide treatments.

4. Data Analysis:

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • Dose-Response Analysis: For trials with multiple application rates, conduct a dose-response analysis to determine the effective dose required for a certain level of weed control (e.g., ED50 or ED90).

Herbicide Efficacy Trial Workflow cluster_Planning Phase 1: Planning & Design cluster_Execution Phase 2: Trial Execution cluster_Data_Collection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis & Reporting Define_Objectives Define Objectives Select_Treatments Select Treatments (Herbicides, Rates, Controls) Define_Objectives->Select_Treatments Experimental_Design Experimental Design (Randomized Blocks, Replicates) Select_Treatments->Experimental_Design Site_Selection Site Selection (Uniform Weed Population & Soil) Experimental_Design->Site_Selection Plot_Establishment Plot Establishment Herbicide_Application Herbicide Application (Calibrated Equipment) Plot_Establishment->Herbicide_Application Record_Conditions Record Environmental Conditions Herbicide_Application->Record_Conditions Visual_Assessment Visual Assessment (Weed Control & Crop Injury) Biomass_Measurement Weed Biomass Measurement Visual_Assessment->Biomass_Measurement Yield_Data Crop Yield Measurement Biomass_Measurement->Yield_Data Statistical_Analysis Statistical Analysis (ANOVA) Dose_Response Dose-Response Analysis (ED90) Statistical_Analysis->Dose_Response Report_Findings Report Findings Dose_Response->Report_Findings

Caption: A generalized workflow for conducting herbicide efficacy trials.

Conclusion

The available data consistently demonstrates that this compound provides excellent control of a broad spectrum of grass and broadleaf weeds at significantly lower application rates compared to S-metolachlor and other chloroacetamide herbicides. This higher efficacy can be attributed to its intrinsic activity and its physicochemical properties, which result in lower soil binding and greater availability for weed uptake. While both this compound and S-metolachlor share the same mode of action, the lower use rates and, in some cases, longer residual activity of this compound offer a more efficient and potentially more environmentally sustainable option for pre-emergence weed management programs. For researchers and scientists, understanding these differences is crucial for developing novel weed control strategies and for conducting robust and comparable efficacy trials.

References

A Head-to-Head Analysis of Pyroxasulfone and Other Very-Long-Chain Fatty Acid (VLCFA) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyroxasulfone and other prominent herbicides that inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). The analysis is supported by experimental data to evaluate performance, efficacy, and crop selectivity.

Introduction to VLCFA-Inhibiting Herbicides

Herbicides that inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) have been a cornerstone of weed management in major global crops for over 60 years[1]. These herbicides, primarily classified under HRAC Group 15 (formerly K3), act as pre-emergence agents, targeting the shoot development of susceptible weeds and preventing their emergence and growth[2][3]. This group includes chemical families such as chloroacetamides (e.g., S-metolachlor, acetochlor), oxyacetamides (e.g., flufenacet), and the more recent isoxazolines, to which this compound belongs[2][4].

This compound, a novel herbicide developed by Kumiai Chemical Industry Co., Ltd., has demonstrated high efficacy at lower application rates compared to older VLCFA inhibitors. Its unique chemistry offers a valuable tool for managing herbicide-resistant weeds and for use in integrated weed management programs.

Mechanism of Action: Inhibition of VLCFA Elongase

The primary mode of action for this compound and other Group 15 herbicides is the inhibition of VLCFA elongase (VLCFAE) enzymes, which are critical for the biosynthesis of fatty acids with more than 18 carbon atoms. These VLCFAs are essential components for forming cell membranes, suberin, and cuticular waxes in plants. By inhibiting multiple steps in the VLCFA elongation pathway, these herbicides disrupt cell division and shoot elongation in germinating seedlings, leading to their death before or shortly after emergence. This compound specifically inhibits the elongation steps from C18:0 up to C28:0. This disruption of a fundamental plant-specific pathway is the basis for its herbicidal activity.

cluster_pathway VLCFA Biosynthesis Pathway Malonyl_CoA Malonyl-CoA VLCFAE VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->VLCFAE Elongation Acyl_CoA Acyl-CoA (C18) Acyl_CoA->VLCFAE Substrate VLCFA VLCFA (C20-C30) VLCFAE->VLCFA Product Products Cuticular Waxes, Suberin, Sphingolipids, Seed Oils VLCFA->Products This compound This compound & Other VLCFA Inhibitors This compound->VLCFAE Inhibition

Caption: Mechanism of Action for VLCFA-Inhibiting Herbicides.

Comparative Performance Analysis

This compound's performance is distinguished by its high efficacy at significantly lower application rates compared to other VLCFA inhibitors like S-metolachlor and acetochlor (B104951).

Efficacy on Key Weed Species

Experimental data consistently shows that this compound provides excellent control of many problematic grass and small-seeded broadleaf weeds. It is particularly effective against various grass species at rates as low as 16-32 g a.i./ha.

Herbicide Application Rate (g a.i./ha) Weed Species Control (%) Days After Treatment (DAT) Reference
This compound 50 - 250Conyza spp. (Horseweed)99 - 100%42
S-metolachlor 960Conyza spp. (Horseweed)<96%42
Trifluralin 562.5Conyza spp. (Horseweed)<96%42
This compound 100Echinochloa crus-galli≥80%28
S-metolachlor 1920Echinochloa crus-galli≥80%28
This compound 250Abutilon theophrasti (Velvetleaf)>80%41
S-metolachlor 2140Abutilon theophrasti (Velvetleaf)<80%41
This compound 293Amaranthus retroflexus (Redroot Pigweed)75 - 88%30
Pendimethalin 2130 - 4259Amaranthus retroflexus (Redroot Pigweed)<63%30
This compound 293Chenopodium album (Common Lambsquarters)>70%60
This compound 200Echinochloa crus-galli98%63
Alachlor 1736Echinochloa crus-galli<90%>28
Dimethenamid-P 1138Echinochloa crus-galli>90%28-63
Metolachlor 1800Echinochloa crus-galli>90%63-93
Application Rates and Crop Selectivity

A key advantage of this compound is its lower use rate, typically ranging from 60 to 250 g a.i./ha, compared to the significantly higher rates required for chloroacetamide herbicides like S-metolachlor and acetochlor. It demonstrates good selectivity in major crops such as corn, soybeans, wheat, and cotton. While slight, transient crop injury can sometimes be observed at higher rates, crops generally recover quickly.

Herbicide Typical Application Rate (g a.i./ha) Selective Crops Notes on Crop Injury
This compound 60 - 250Corn, Soybeans, Wheat, CottonApprox. 5-10% transient injury in corn at 250 g a.i./ha, with quick recovery. Higher rates (0.213 lb ai/A or ~238 g/ha) can cause significant damage to cotton, though without substantial yield reduction.
S-metolachlor 960 - 2140Corn, Soybeans, CottonCan cause up to 25% injury in cotton at 1.9 lb ai/A (~2130 g/ha), with recovery after 21 days.
Acetochlor 1130 - 2250Corn, Soybeans, SorghumCan cause 18-26% injury in cotton depending on application timing, with recovery after 21 days.
Flufenacet ~900Cereals (Wheat, Barley)Effective in cereals but has a narrower crop spectrum. Can cause phytotoxicity in wheat at higher doses.
Dimethenamid-P ~1138Corn, Soybeans, Dry BeansGenerally considered a middle-of-the-pack option in terms of performance.
Physicochemical Properties and Soil Behavior

The behavior of a pre-emergence herbicide in the soil is critical to its performance. This compound's properties contribute to its long residual activity. It has lower water solubility and vapor pressure compared to many acetoanilide herbicides, which limits volatilization and horizontal movement on the soil surface. Despite its low water solubility, it has a lower degree of soil binding (sorption) than S-metolachlor, suggesting it is more available in the soil water solution for weed uptake.

Property This compound S-metolachlor Dimethenamid-P Reference
Water Solubility (mg L⁻¹ at 20°C) 3.495301450
Vapor Pressure (Pa at 25°C) 2 x 10⁻⁶--
Soil Half-Life (DT₅₀) 33 - 134 days39 - 63 days-
Avg. Sorption Coefficient (Kd) 1.7254.0092.278

Experimental Protocols & Methodologies

The data presented in this guide is derived from standardized greenhouse and field trials. Below is a detailed methodology for a typical pre-emergence herbicide efficacy experiment, as synthesized from the cited literature.

Protocol: Greenhouse Efficacy Trial
  • Soil Preparation and Planting:

    • Plastic containers or pots are filled with a specified soil type (e.g., loam, silty clay).

    • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus viridis) are sown at a consistent depth, typically 1.0 to 2.0 cm.

    • Experiments are replicated, often with three or more replicates per treatment.

  • Herbicide Application:

    • Herbicides are applied pre-emergence (PRE) to the soil surface immediately after sowing.

    • Application is performed using a calibrated sprayer (e.g., CO2-based constant pressure backpack sprayer) equipped with specific nozzles to deliver a consistent volume (e.g., 200 L ha⁻¹).

    • A range of doses for each herbicide is tested to determine the effective dose (ED) required for a certain level of control (e.g., ED₉₀). An untreated control is always included for comparison.

  • Experimental Conditions and Maintenance:

    • Pots are maintained in a greenhouse with controlled temperature and humidity.

    • Regular irrigation is provided to maintain soil moisture and activate the herbicides.

  • Data Collection and Analysis:

    • Weed control is assessed visually at set intervals, such as 14, 28, and 42 days after treatment (DAT).

    • Visual ratings are based on a percentage scale where 0% represents no effect and 100% represents complete plant death, compared to the untreated control.

    • At the final assessment, the above-ground plant shoots are harvested, dried in an oven, and weighed to determine the dry shoot biomass reduction.

    • Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

cluster_workflow Typical Herbicide Efficacy Trial Workflow Start Start Prep Prepare Pots with Standardized Soil Start->Prep Sow Sow Weed Seeds at Uniform Depth Prep->Sow Apply Apply Herbicide Treatments (PRE-emergence) Sow->Apply Incubate Maintain in Greenhouse (Controlled Conditions) Apply->Incubate Assess Visual Assessment (e.g., 14, 28, 42 DAT) Incubate->Assess Harvest Harvest & Measure Dry Shoot Biomass Assess->Harvest Analyze Statistical Analysis (ANOVA) Harvest->Analyze End End Analyze->End

Caption: Workflow for a typical pre-emergence herbicide efficacy trial.

Herbicide Resistance and Management

While the evolution of resistance to VLCFA-inhibiting herbicides has been relatively slow compared to other modes of action, it is a growing concern. As of 2023, 13 weed species have documented resistance to this group, including problematic species like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri).

This compound's novel chemistry provides an effective tool against weeds that have developed resistance to other herbicide classes, such as glyphosate (B1671968) or ALS inhibitors. Furthermore, it can control biotypes of rigid ryegrass (Lolium rigidum) that are resistant to other PRE herbicides. However, resistance to VLCFA inhibitors, including this compound, has been identified and is often metabolism-based, involving enhanced detoxification via glutathione (B108866) transferases (GSTs). The selection of herbicides should therefore consider the history of herbicide use and the potential for cross-resistance.

cluster_logic Herbicide Selection & Resistance Management Logic Weed_Pressure High Weed Pressure & History of Resistance Need_MOA Need for Diverse Modes of Action (MOA) Weed_Pressure->Need_MOA VLCFA_Group Group 15 / K3 VLCFA Inhibitors Need_MOA->VLCFA_Group This compound This compound (Novel Chemistry, Low Rate) VLCFA_Group->this compound Other_VLCFA Other VLCFA Inhibitors (e.g., S-metolachlor) VLCFA_Group->Other_VLCFA Management Effective Weed Management Program This compound->Management Other_VLCFA->Management Resistance Risk of Metabolism-Based Resistance Development Management->Resistance Selection Pressure

Caption: Logic for integrating this compound into a resistance management plan.

Conclusion

This compound represents a significant advancement in the class of VLCFA-inhibiting herbicides. Its primary advantages over older chemistries like S-metolachlor and acetochlor include:

  • Higher Efficacy at Lower Rates: Achieves comparable or superior weed control with substantially less active ingredient per hectare.

  • Broad-Spectrum Control: Effective on a wide range of annual grasses and several key broadleaf weeds.

  • Long Residual Activity: Favorable physicochemical properties contribute to sustained weed control post-application.

  • Utility in Resistance Management: Provides an effective option for controlling weeds resistant to other herbicide modes of action.

While other VLCFA inhibitors remain effective tools, this compound's profile offers enhanced efficiency and a potent option for modern, integrated weed management strategies. Researchers and professionals should consider its distinct soil behavior and efficacy profile when designing weed control programs, particularly in systems with herbicide-resistant populations.

References

Field Validation of Pyroxasulfone for Controlling Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating prevalence of herbicide-resistant weed biotypes poses a significant threat to global food security and agricultural sustainability. Pyroxasulfone, a pre-emergence herbicide, has emerged as a valuable tool in managing these challenging weeds. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and weed management professionals in making informed decisions.

This compound is classified under Group 15 (WSSA) or Group K3 (HRAC) and functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2] This mode of action is crucial for controlling weeds before they emerge, as it disrupts the formation of viable root and shoot systems in young seedlings.[1][3] Its long residual activity and efficacy at low application rates distinguish it from many other commercial herbicides.[3]

Comparative Performance Against Herbicide-Resistant Weeds

Field trials have consistently demonstrated this compound's effectiveness in controlling a broad spectrum of grass and broadleaf weeds, including biotypes resistant to other herbicide modes of action.

Rigid Ryegrass (Lolium rigidum)

A study comparing pre-emergence (PRE) herbicides for the control of both susceptible (S) and resistant (R) biotypes of rigid ryegrass found this compound to be highly effective. At recommended field rates, this compound provided greater than 90% control of both biotypes, outperforming trifluralin (B1683247), which failed to control the resistant population.

HerbicideRate (g a.i./ha)Resistant Biotype Control (%)Susceptible Biotype Control (%)
This compound 100 >90 >90
Trifluralin48048>90
Cinmethylin180>95>95
Propyzamide250>95>95
Diuron450Inadequate---
Prosulfocarb + s-metolachlor1600 + 24090---
Data sourced from a study on rigid ryegrass control.
Multiple Herbicide-Resistant Waterhemp (Amaranthus tuberculatus)

In field trials evaluating control of multiple herbicide-resistant (MHR) waterhemp in soybean, this compound applied pre-emergence provided effective early-season control. Dose-response studies determined the rates required for various levels of control and yield protection.

ParameterThis compound Rate (g a.i./ha)
80% Visible Control (2 WAA)50
90% Visible Control (2 WAA)88
80% Biomass Reduction204
90% Biomass Reduction382
95% Yield Relative to Weed-Free112
WAA: Weeks After Application. Data from a study on MHR waterhemp in soybean.
General Weed Control Spectrum

Studies have shown that this compound at rates of 50 to 100 g a.i./ha can provide control levels similar or superior to higher doses of S-metolachlor and trifluralin for a variety of weeds.

Weed SpeciesThis compound (50-100 g/ha) Control (%)S-metolachlor (960-1920 g/ha) Control (%)Trifluralin (1125 g/ha) Control (%)
Conyza spp.96-10096-100<96
Chloris elata97-100100100
Echinochloa crus-galli≥80 (at 28 DAT)>80>80
DAT: Days After Treatment. Data compiled from a study on broad-spectrum weed control.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of herbicide efficacy. The following outlines a general protocol for field validation of pre-emergence herbicides like this compound.

Site Selection and Preparation
  • Trial Location: Select fields with a known history of the target herbicide-resistant weed biotype. Soil properties (organic matter, texture) should be documented as they can influence herbicide efficacy.

  • Plot Design: Employ a randomized complete block design with a minimum of four replications. Plot sizes should be at least 10 square meters to minimize edge effects and allow for representative sampling.

  • Seedbed Preparation: Ensure uniform seedbed preparation to promote consistent weed emergence.

Herbicide Application
  • Timing: Apply pre-emergence herbicides to a moist soil surface, typically no later than one day after crop seeding.

  • Equipment: Use calibrated spraying equipment to ensure accurate and uniform application. Nozzle type, pressure, and spray volume should be recorded.

  • Treatments: Include a non-treated control, the proposed rates of this compound, and standard industry herbicides for comparison. It is also recommended to test at twice the proposed rate to assess crop phytotoxicity.

Data Collection and Evaluation
  • Weed Control: Assess weed control visually at regular intervals (e.g., 14, 28, and 42 days after treatment - DAT) using a percentage scale (0% = no control, 100% = complete control).

  • Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and collect the above-ground biomass. Dry the biomass to a constant weight for quantitative comparison.

  • Crop Injury: Visually rate crop injury at regular intervals using a percentage scale (0% = no injury, 100% = crop death).

  • Yield: Harvest the crop from a designated area within each plot to determine the impact of weed control on crop yield.

Statistical Analysis
  • Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • For dose-response studies, fit data to a log-logistic model to calculate the effective dose required to achieve a certain level of control (e.g., ED50 or ED90).

Visualizations

This compound's Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Pyroxasulfone_MOA cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids VLCFA_Elongase VLCFA Elongase Complex C16_C18_Fatty_Acids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) VLCFA_Elongase->VLCFAs Elongation Weed_Death Weed Seedling Death VLCFA_Elongase->Weed_Death Inhibition of VLCFA synthesis Essential_Processes Essential Cellular Processes (Membrane formation, etc.) VLCFAs->Essential_Processes This compound This compound This compound->Inhibition

Caption: this compound inhibits the VLCFA elongase complex, disrupting essential cellular processes.

Experimental Workflow for Herbicide Field Validation

Herbicide_Validation_Workflow Start Start Site_Selection Site Selection & Trial Design Start->Site_Selection Herbicide_Application Pre-emergence Herbicide Application Site_Selection->Herbicide_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Herbicide_Application->Data_Collection e.g., 14, 28, 42 DAT Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Performance Evaluation Statistical_Analysis->Results End End Results->End

Caption: A typical workflow for conducting field trials to validate herbicide performance.

Conclusion

This compound demonstrates significant potential for the effective management of herbicide-resistant weed biotypes. Its unique mode of action, coupled with its efficacy at lower application rates and long residual activity, makes it a valuable component of integrated weed management programs. The comparative data presented in this guide underscore its performance advantages over some existing herbicides, particularly in controlling resistant grass species. Adherence to rigorous experimental protocols is essential for generating reliable data to further validate and optimize the use of this compound in diverse agricultural systems.

References

Performance comparison between suspension concentrate (SC) and water-dispersible granule (WG) formulations of Pyroxasulfone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals.

The herbicide Pyroxasulfone, a potent inhibitor of very-long-chain fatty acid biosynthesis, is available in various formulations, with suspension concentrates (SC) and water-dispersible granules (WG) being two of the most common. The choice of formulation can significantly impact a product's handling, stability, and application characteristics, ultimately influencing its field performance. This guide provides an objective comparison of this compound SC and WG formulations, supported by available experimental data, to aid researchers and professionals in selecting the optimal formulation for their specific needs.

Herbicidal Efficacy: A Level Playing Field

Field studies directly comparing the weed control efficacy of suspension concentrate and water-dispersible granule formulations of this compound have demonstrated largely equivalent performance. Research conducted in California orchard systems found that both SC and WDG formulations of this compound performed similarly to commercial standards, achieving up to 95% control of a range of broadleaf and grass weeds.[1] This suggests that when applied correctly, the biological activity of the active ingredient is not significantly different between these two formulation types.

Physicochemical Properties: A Tale of Two Formulations

The primary differences between SC and WG formulations lie in their physical and chemical properties. These characteristics influence their handling, mixing, and storage stability. Below is a comparative summary of the available data for representative this compound formulations.

Table 1: Physicochemical Property Comparison of this compound Formulations

PropertySuspension Concentrate (SC) - 480 g/LWater-Dispersible Granule (WG) - 85%
Physical State Liquid suspensionSolid granules
Appearance Milky white liquid[2]White to beige granules
pH (1% aqueous solution) approx. 5 - 7[2]6.52[3]
Suspensibility (% by mass) Data not available65.52%[3]
Wettability (seconds) Not applicable (liquid)9 seconds
Persistent Foaming (ml after 60 sec) Data not available15 ml
Sieve Analysis (% passing 75 micron) Data not available99.85%

Handling and Application Characteristics

The choice between an SC and WG formulation often comes down to practical considerations in handling and application.

Suspension Concentrate (SC):

  • Advantages: As a liquid, it is generally dust-free, reducing the risk of inhalation exposure for applicators. It is also easy to measure and pour.

  • Disadvantages: Being a suspension, the solid particles can settle over time, requiring thorough agitation before and during application to ensure uniform distribution.

Water-Dispersible Granule (WG):

  • Advantages: WG formulations are typically low in dust compared to wettable powders, making them safer to handle. They are also easy to measure and pour.

  • Disadvantages: While they disperse in water, they do not dissolve and require constant agitation to prevent the particles from settling out in the spray tank.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound formulations.

Suspensibility Test (CIPAC MT 161)

This method is designed to determine the ability of a suspension concentrate to remain suspended in water upon dilution.

Workflow for Suspensibility Test:

SuspensibilityTest prep Prepare 250 ml of diluted suspension in a measuring cylinder stand Allow the suspension to stand under defined conditions (e.g., 30 minutes at 30°C) prep->stand remove Remove the top nine-tenths (225 ml) of the suspension stand->remove assay Assay the remaining one-tenth (25 ml) for active ingredient content remove->assay calculate Calculate suspensibility percentage assay->calculate

Workflow for Suspensibility Testing.
Wettability Test for Water-Dispersible Granules (CIPAC MT 53.3)

This test determines the time it takes for a water-dispersible granule to become completely wetted when added to water.

Workflow for Wettability Test:

WettabilityTest weigh Weigh a specified amount of the WG formulation add Add the granules to a beaker containing water from a specified height weigh->add start_timer Start a timer immediately upon addition add->start_timer observe Observe the time taken for the granules to become completely wetted start_timer->observe record Record the wetting time observe->record

Workflow for Wettability Testing of WG Formulations.
Particle Size Analysis

Particle size distribution is a critical parameter for both SC and WG formulations as it affects stability and efficacy. Laser diffraction is a common method used for this analysis.

Logical Flow for Formulation Selection Based on Properties:

FormulationSelection start Formulation Requirement handling Handling Preference start->handling stability Stability Needs start->stability equipment Application Equipment start->equipment sc_choice Select SC Formulation handling->sc_choice Dust-free is critical wg_choice Select WG Formulation handling->wg_choice Low dust is acceptable stability->sc_choice Requires good agitation stability->wg_choice Requires good agitation equipment->sc_choice Good agitation available equipment->wg_choice Good agitation available

Decision flow for formulation selection.

Conclusion

Both suspension concentrate and water-dispersible granule formulations of this compound offer excellent and comparable herbicidal efficacy. The choice between the two will largely depend on the specific needs and preferences of the end-user regarding handling, storage, and mixing procedures. SC formulations provide a dust-free liquid option, while WG formulations offer a low-dust, solid alternative. For both formulation types, ensuring adequate agitation in the spray tank is crucial for optimal performance. Researchers and drug development professionals should consider the trade-offs in physicochemical properties and handling characteristics to select the most suitable this compound formulation for their research and development activities.

References

Pyroxasulfone's effectiveness compared to trifluralin and pendimethalin for pre-emergence weed control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-emergence herbicides pyroxasulfone, trifluralin (B1683247), and pendimethalin (B1679228), focusing on their effectiveness in weed control. The information is supported by experimental data to assist researchers and scientists in making informed decisions for their weed management strategies.

Executive Summary

This compound, a newer herbicide, generally demonstrates broader spectrum control at lower application rates compared to the dinitroaniline herbicides, trifluralin and pendimethalin. While trifluralin and pendimethalin are effective against many annual grasses and some small-seeded broadleaf weeds, this compound often provides more consistent and prolonged control of a wider range of problematic weeds, including some herbicide-resistant biotypes. The choice between these herbicides will ultimately depend on the target weed species, soil characteristics, and crop rotation plans.

Herbicide Characteristics

FeatureThis compoundTrifluralinPendimethalin
Chemical Class IsoxazolineDinitroanilineDinitroaniline
Mode of Action Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitor (HRAC Group 15)Microtubule Assembly Inhibitor (HRAC Group 3)Microtubule Assembly Inhibitor (HRAC Group 3)
Primary Target Weeds Annual grasses and small-seeded broadleaf weedsAnnual grasses and some broadleaf weedsAnnual grasses and certain broadleaf weeds
Soil Persistence Moderate to longShort to moderateModerate to long[1][2]
Mobility in Soil Low to moderateLowLow[1][2]
Activation Requires rainfall or irrigation for activationRequires mechanical incorporation into the soil to prevent volatilization and degradation[2]Requires rainfall or irrigation for activation

Comparative Efficacy Data

The following tables summarize the weed control efficacy of this compound, trifluralin, and pendimethalin from various field studies. It is important to note that direct comparisons in a single trial for all three are limited; therefore, data is synthesized from studies with similar conditions where possible.

Table 1: Control of Various Weed Species with this compound and Trifluralin

Weed SpeciesHerbicideRate (g a.i./ha)14 DAT (%)28 DAT (%)42 DAT (%)
Amaranthus viridis (Slender Amaranth)This compound100>90100100
Trifluralin1125<90~92<90
Conyza spp. (Horseweed)This compound50~9010099
Trifluralin1125<80<80<80
Echinochloa crus-galli (Barnyardgrass)This compound150~90>80>80
Trifluralin1125~90>90>90

DAT: Days After Treatment

Table 2: Control of Kochia and Russian-thistle with this compound and Pendimethalin

Weed SpeciesHerbicide TreatmentRate (g a.i./ha)30 DAT (%)60 DAT (%)
Kochia scoparia (Kochia)This compound5985-
This compound118>85-
Pendimethalin106466<50
This compound + Pendimethalin59 + 10649689-99
Salsola tragus (Russian-thistle)This compound59 or 11888-
Pendimethalin106472-76<50
This compound + Pendimethalin59 + 106495-9892

DAT: Days After Treatment

Table 3: Control of Annual Bluegrass, Common Lambsquarters, and Redroot Pigweed

Weed SpeciesHerbicideRate (g a.i./ha)Evaluation Timing (DAT)Control (%)
Poa annua (Annual Bluegrass)This compound146 - 2937594-100
Pendimethalin2130 - 42597553-64
Chenopodium album (Common Lambsquarters)This compound29360>70
Pendimethalin2130 - 425960<63
Amaranthus retroflexus (Redroot Pigweed)This compound146 - 2933075-88
Pendimethalin2130 - 425930<63

DAT: Days After Treatment

Experimental Protocols

The data presented is based on field experiments conducted under established scientific protocols. A representative methodology is detailed below.

Objective: To evaluate and compare the pre-emergence herbicidal efficacy of this compound, trifluralin, and pendimethalin on a range of annual grass and broadleaf weeds.

Experimental Design: The experiments were typically conducted using a randomized complete block design (RCBD) with three to four replications.

Plot Size: Individual plots were established, with dimensions varying between studies, for example, 3 meters wide by 12 meters long, with a buffer zone between plots to prevent cross-contamination.

Herbicide Application:

  • Herbicides were applied using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume of spray solution (e.g., 187 L/ha) at a constant pressure.

  • Trifluralin treatments were incorporated into the soil immediately after application, as per its label requirements.

  • This compound and pendimethalin were applied to the soil surface and required subsequent rainfall or irrigation for activation.

Data Collection:

  • Weed control was visually assessed at various intervals after treatment (e.g., 14, 28, 42, 60, and 90 days after treatment).

  • Efficacy was rated on a scale of 0% (no weed control) to 100% (complete weed control) relative to an untreated control plot.

Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were separated using a statistical test such as Fisher's Protected LSD at a significance level of p < 0.05.

Signaling Pathways and Logical Relationships

The differing modes of action of these herbicides are fundamental to their weed control spectrum and their role in herbicide resistance management.

G cluster_0 Herbicide Application cluster_1 Cellular Target cluster_2 Mechanism of Action cluster_3 Physiological Effect This compound This compound VLCFA Very Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA Targets Dinitroanilines Trifluralin & Pendimethalin Microtubules Microtubule Formation Dinitroanilines->Microtubules Targets Inhibition_VLCFA Inhibition of VLCFA Elongase VLCFA->Inhibition_VLCFA Disruption_MT Disruption of Tubulin Polymerization Microtubules->Disruption_MT Root_Shoot_Inhibition Inhibition of Seedling Root and Shoot Growth Inhibition_VLCFA->Root_Shoot_Inhibition Leads to Mitosis_Inhibition Inhibition of Cell Division (Mitosis) Disruption_MT->Mitosis_Inhibition Leads to Mitosis_Inhibition->Root_Shoot_Inhibition Results in

Caption: Modes of action for this compound and dinitroaniline herbicides.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram outlines a typical workflow for conducting a field trial to assess the efficacy of pre-emergence herbicides.

G start Trial Initiation site_selection Site Selection (Uniform weed pressure, soil type) start->site_selection exp_design Experimental Design (e.g., RCBD) site_selection->exp_design plot_establishment Plot Establishment exp_design->plot_establishment herbicide_app Herbicide Application (Calibrated sprayer) plot_establishment->herbicide_app activation Activation (Rainfall/Irrigation/ Incorporation) herbicide_app->activation data_collection Data Collection (Visual ratings at multiple DATs) activation->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis reporting Reporting of Results analysis->reporting

Caption: Standard workflow for a pre-emergence herbicide efficacy field trial.

Conclusion

This compound offers effective and often superior pre-emergence control of a broad spectrum of annual grasses and broadleaf weeds at lower application rates compared to trifluralin and pendimethalin. Its distinct mode of action makes it a valuable tool for managing herbicide-resistant weed populations. However, trifluralin and pendimethalin remain effective and economical options for the control of susceptible grass and small-seeded broadleaf weeds. The selection of an appropriate pre-emergence herbicide should be based on a thorough understanding of the target weed spectrum, soil conditions, and the need for herbicide resistance management.

References

Pyroxasulfone's Performance in the Face of Pre-existing Herbicide Resistance: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of pyroxasulfone's efficacy on weed populations with resistance to other herbicide modes of action, providing researchers and weed management professionals with critical data for informed decision-making.

This compound, a pre-emergent herbicide, inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs), placing it in Group 15 of the Herbicide Resistance Action Committee (HRAC) classification.[1][2][3][4][5] Its distinct mode of action offers a valuable tool in weed management programs, particularly in scenarios where resistance to other herbicide classes, such as ACCase (Group 1), ALS (Group 2), and EPSPS (Group 9) inhibitors, is prevalent. This guide provides a comparative evaluation of this compound's effectiveness against various herbicide-resistant weed biotypes, supported by experimental data and detailed methodologies.

Efficacy of this compound on Herbicide-Resistant Weed Biotypes

This compound has demonstrated significant efficacy in controlling weed populations that have developed resistance to other herbicide modes of action. Field and greenhouse studies have consistently shown that this compound can effectively manage biotypes of rigid ryegrass (Lolium rigidum), waterhemp (Amaranthus tuberculatus), and other challenging weeds resistant to herbicides like glyphosate, ACCase inhibitors, and ALS inhibitors.

For instance, studies on rigid ryegrass, a weed notorious for developing resistance to multiple herbicides, have shown that this compound can provide effective control of both resistant and susceptible populations. This makes it a crucial component in integrated weed management strategies for cereal crops. Similarly, this compound has been reported to control glyphosate-resistant Amaranthus species, a growing concern in many agricultural regions.

However, it is important to note that the potential for cross-resistance exists. The primary mechanism of resistance to this compound in some weed species, such as Lolium rigidum, is enhanced metabolic detoxification mediated by glutathione (B108866) S-transferases (GSTs). This non-target-site resistance (NTSR) mechanism can sometimes confer resistance to other herbicides as well. Research has shown that recurrent selection with this compound can lead to cross-resistance to other VLCFA inhibitors like S-metolachlor and prosulfocarb.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of this compound on herbicide-resistant and susceptible weed biotypes.

Table 1: this compound Dose-Response on Resistant and Susceptible Weed Biotypes

Weed SpeciesResistant BiotypeHerbicide for ResistanceED50 (g a.i./ha) - ResistantED50 (g a.i./ha) - SusceptibleReference
Lolium rigidumMultiple Resistant (MR)ACCase & ALS inhibitors24.0 - 28.124.0 - 28.1
Phalaris minorResistantNot specified20.6 - 21.520.6 - 21.5
Avena ludovicianaResistantNot specified20.1 - 20.220.1 - 20.2
Galium spurium (False Cleavers)ALS inhibitor-resistantALS inhibitors53 - 395Not specified

ED50: The herbicide dose required to reduce biomass by 50%.

Table 2: Control of Herbicide-Resistant Weeds with this compound in Field and Greenhouse Studies

Weed SpeciesResistant ToThis compound Rate (g a.i./ha)Control (%)Study TypeReference
Lolium rigidumMultiple Herbicides100>90Field
Amaranthus spp.Glyphosate125 - 250ExcellentField
Lolium rigidumMultiple HerbicidesNot specified89 - 94 (dry weight reduction)Field
Echinochloa crus-galliNot specified250>80Greenhouse
Conyza spp.Not specified5099Greenhouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the evaluation of this compound cross-resistance.

Dose-Response Assays

Dose-response experiments are fundamental in determining the level of resistance in a weed population.

  • Seed Germination and Planting: Seeds from both resistant and susceptible weed biotypes are germinated in petri dishes on agar. Seedlings are then transplanted into pots filled with a standardized soil mix.

  • Herbicide Application: this compound is applied at a range of doses, typically from a fraction of the recommended field rate to several times the recommended rate. The application is done pre-emergence, meaning the herbicide is applied to the soil surface before the weed seedlings emerge. A laboratory sprayer with calibrated nozzles is used to ensure uniform application.

  • Experimental Conditions: Pots are maintained in a greenhouse or growth chamber with controlled temperature, light, and humidity to ensure optimal growing conditions.

  • Data Collection and Analysis: After a set period, typically 21 days, plant survival and biomass are recorded. The data is then subjected to statistical analysis, often using a log-logistic model, to calculate the ED50 (effective dose for 50% reduction in biomass) or LD50 (lethal dose for 50% of the population).

Recurrent Selection Studies

These studies are designed to understand the potential for resistance evolution under continuous herbicide pressure.

  • Initial Population Screening: A diverse, field-collected weed population is subjected to a single, low dose of this compound.

  • Selection Cycles: Survivors from the initial screening are allowed to cross-pollinate, and the seeds are collected. This next generation is then treated with a slightly higher dose of this compound. This process is repeated for several generations.

  • Resistance Confirmation: After several cycles of selection, the resulting population is tested in a dose-response assay to determine the level of resistance that has evolved compared to the original, unselected population.

Visualizing Experimental Workflows and Resistance Mechanisms

To better illustrate the processes involved in evaluating and understanding this compound resistance, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_collection Population Collection & Preparation cluster_treatment Herbicide Treatment cluster_incubation Growth & Observation cluster_analysis Data Analysis start Collect Resistant & Susceptible Weed Seeds germinate Germinate Seeds & Transplant Seedlings start->germinate apply_herbicide Apply Graded Doses of this compound (Pre-emergence) germinate->apply_herbicide grow Incubate in Controlled Environment (21 days) apply_herbicide->grow assess Assess Survival Rate & Biomass Reduction grow->assess calculate Calculate ED50 / LD50 (Log-logistic Model) assess->calculate compare Compare Resistance Levels calculate->compare

Caption: Workflow for a typical dose-response assay to evaluate this compound resistance.

metabolic_pathway cluster_resistance Mechanism of Metabolic Resistance This compound This compound GST Glutathione S-Transferase (GST) This compound->GST GSH Glutathione (GSH) GSH->GST Conjugate This compound-GSH Conjugate (Non-toxic) GST->Conjugate Conjugation Detox Detoxification & Sequestration Conjugate->Detox

References

Validating the long-term residual activity of Pyroxasulfone in different cropping systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the sustained efficacy of Pyroxasulfone across diverse cropping systems reveals its robust and lasting performance against key weed species. This guide provides a comparative analysis of this compound against other common herbicides, supported by experimental data, to offer researchers, scientists, and agricultural professionals a comprehensive understanding of its long-term residual activity.

This compound, a pre-emergence herbicide, has demonstrated significant and prolonged weed control in various agricultural settings.[1] Its unique mode of action, inhibiting very-long-chain fatty acid elongase, makes it a valuable tool in managing herbicide-resistant weeds.[1][2] This guide synthesizes data from multiple studies to compare the residual efficacy of this compound with other widely used herbicides, offering a clear perspective on its performance and application.

Comparative Efficacy: this compound vs. Alternative Herbicides

Field and laboratory studies consistently highlight this compound's ability to provide extended weed control at lower application rates compared to other herbicides.

A key study demonstrated that this compound applied at 200 g a.i./ha provided 98% control of Echinochloa crus-galli (barnyardgrass) for up to 63 days after application (DAA).[3][4] In contrast, alachlor, dimethenamid-P, and metolachlor (B1676510) required significantly higher application rates to achieve comparable, and in some cases shorter, periods of control.

HerbicideApplication Rate (g a.i./ha)Weed Species>90% Control Duration (DAA)
This compound 200 Echinochloa crus-galli Up to 63
Alachlor1736Echinochloa crus-galli0 - 28
Dimethenamid-P1138Echinochloa crus-galli28 - 63
Metolachlor1800Echinochloa crus-galli63 - 93
S-metolachlor2140Echinochloa crus-galli, Setaria faberiAssessed at 41 DAA
Trifluralin (B1683247)960Conyza spp.Lower than this compound at 50 g a.i./ha

Table 1: Comparison of Residual Weed Control Duration for this compound and Other Herbicides.

Further research has shown this compound's effectiveness against a broad spectrum of weeds. For instance, an application of 100 g a.i./ha of this compound was as effective or more effective than higher doses of S-metolachlor and trifluralin in controlling various weed species. In another study, this compound at 50 g a.i./ha provided 99% control of Conyza spp., outperforming both trifluralin and S-metolachlor at higher application rates.

The herbicidal activity of this compound, as indicated by the effective dose required to inhibit 90% of weed growth (ED90), is notably higher than that of S-metolachlor. In pre-emergence applications in loam soil, the ED90 of this compound was 26.7 g a.i./ha, approximately one-fifth of the 127.5 g a.i./ha required for S-metolachlor.

Factors Influencing Residual Activity

The long-term efficacy of this compound is influenced by several environmental and soil factors. Its low water solubility and low vapor pressure contribute to its persistence on the soil surface and reduce the risk of volatilization. However, adequate rainfall is necessary for its activation. Studies indicate that more than 12.5 mm of rainfall within 7 days after application results in over 88% weed control.

Soil composition also plays a crucial role. While higher doses may be required in soils with high organic matter content, the labeled use rate of 214 g a.i./ha has been shown to achieve effective weed control even in such conditions. The dissipation half-life of this compound in soil can range from 16 to 134 days, influenced by factors like soil moisture, temperature, and texture.

Experimental Protocols

The findings presented in this guide are based on rigorous experimental methodologies, including:

  • Growth Inhibition Tests: These tests are conducted to determine the ED90 values of herbicides. Weed seeds are grown in soil treated with varying herbicide concentrations, and the inhibition of growth is measured to calculate the effective dose.

  • Greenhouse Bioassays: Suspected resistant weed populations are grown under controlled greenhouse conditions and treated with different herbicide concentrations. Plant injury and survival rates are observed to confirm resistance.

  • Field Dissipation Studies: These long-term studies monitor the degradation, transport, and transformation of herbicides under real-world agricultural conditions over one or more growing seasons. Soil core samples are collected at various depths and times to analyze herbicide residue levels.

  • Plant Back Tests: These field tests evaluate the residual control period of a herbicide by planting susceptible weed species at different intervals after herbicide application and assessing their control.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Data Analysis A Field Site Selection (Defined Soil Type) C Herbicide Application (Pre-emergence) A->C B Herbicide Preparation (this compound & Alternatives) B->C D Weed Control Assessment (% Control at x DAA) C->D E Soil Sampling (Residue Analysis) C->E F Crop Yield Measurement C->F G Statistical Analysis D->G E->G F->G H Comparison of Efficacy G->H

Caption: A generalized workflow for field trials evaluating herbicide residual activity.

Signaling Pathways and Logical Relationships

The long-term residual activity of a herbicide is a complex interplay of its chemical properties, soil interactions, and environmental conditions.

Logical_Relationships cluster_herbicide Herbicide Properties cluster_soil Soil & Environmental Factors cluster_outcome Outcomes H1 This compound H2 Low Water Solubility H1->H2 H3 Low Vapor Pressure H1->H3 H4 High Herbicidal Activity H1->H4 O1 Long-Term Residual Activity H2->O1 contributes to O2 Reduced Volatilization H3->O2 leads to H4->O1 enhances S1 Soil Organic Matter S1->O1 influences S2 Soil Texture S2->O1 influences S3 Rainfall/Moisture S3->O1 activates & influences S4 Microbial Activity O3 Slower Degradation S4->O3 drives O3->O1 results in

Caption: Factors influencing the long-term residual activity of this compound.

References

Comparative studies on the environmental impact of Pyroxasulfone and older herbicide chemistries

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental impact of Pyroxasulfone, a newer herbicide, against older chemistries, primarily the chloroacetamide S-metolachlor and the dinitroaniline pendimethalin (B1679228). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment based on experimental data.

This compound is a selective, pre-emergence herbicide that controls annual grasses and certain broadleaf weeds.[1][2] It functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant cell growth, thereby halting weed development after germination.[1][2] This mode of action classifies it as a Group 15 (K3) herbicide.[3] It is noted for its efficacy at lower application rates compared to older herbicides like chloroacetamides.

Comparative Data on Environmental Fate and Ecotoxicity

The following tables summarize key quantitative data comparing this compound with S-metolachlor, a representative older chloroacetamide herbicide.

Table 1: Physicochemical Properties

PropertyThis compoundS-metolachlorKey Implication
Water Solubility 3.49 mg/L (20°C)480 mg/LLower solubility suggests less potential for runoff but can still be transported.
Vapor Pressure 2.4 x 10⁻⁶ Pa (25°C)~1000x higher than this compoundLow vapor pressure indicates a low risk of loss through volatilization.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 57 - 119 L/kg~189 L/kgLower Koc value suggests weaker binding to soil particles and higher mobility.

Table 2: Soil Fate and Mobility

ParameterThis compoundS-metolachlorNotes
Field Dissipation Half-Life (DT₅₀) 16 - 134 days6 - 63 daysThis compound is generally more persistent in soil than S-metolachlor.
Aerobic Soil Metabolism Half-Life 142 - 533 daysData not available in resultsIndicates persistence in aerobic soil environments.
Anaerobic Soil Metabolism Half-Life 145 - 156 daysData not available in resultsShows persistence in anaerobic conditions.
Primary Dissipation Route Leaching to groundwaterLeaching and runoffThis compound is considered to have high mobility in soil.
Mobility in Soil Profile Tends to move further downward in the soil profile compared to S-metolachlor.Less mobile than this compound.Consistent with its lower Koc value.
Metabolite Persistence Major metabolite M1 is very persistent (Half-life 8–65 years).Data not available in resultsLong-term environmental presence of metabolites is a concern.

Table 3: Ecotoxicity Profile

Organism GroupThis compoundS-metolachlorNotes
Aquatic Plants (Algae) Highly toxicData not available in resultsBuffer zones are recommended to mitigate risk to non-target aquatic plants.
Fish (96-hr LC₅₀) 2.2 ppm (Moderately Toxic)Data not available in resultsThe LC₅₀ indicates the concentration lethal to 50% of test fish in 96 hours.
Soil Microorganisms Can cause initial inhibition of enzymatic and microbial activities. Dehydrogenase activity and bacteria are particularly sensitive.Data not available in resultsOne study found pendimethalin had a greater impact on soil activities than this compound.
Honeybees (Contact LD₅₀) > 100 µ g/bee (Practically non-toxic)Data not available in resultsLow acute toxicity to bees.
Birds & Mammals Low acute toxicity; some concern for chronic risk, though considered low.Data not available in resultsTarget organs for toxicity in mammals include the liver, heart, kidney, and nervous system.

Experimental Protocols

The data presented are derived from a combination of laboratory and field studies designed to assess the environmental fate and effects of herbicides.

1. Soil Dissipation and Mobility Studies (Field & Laboratory):

  • Objective: To determine the persistence (half-life, DT₅₀) and leaching potential of the herbicide under various environmental conditions.

  • Methodology:

    • Field Studies: The herbicide is applied to defined soil plots. Soil core samples are collected at various depths (e.g., 0-30 cm) and time intervals following application.

    • Laboratory 'Aerobic/Anaerobic Soil Metabolism' Studies: The herbicide is applied to soil samples kept in controlled laboratory conditions (e.g., constant temperature and moisture). The rate of degradation is measured over time under both aerobic (with oxygen) and anaerobic (without oxygen) conditions.

    • Sample Analysis: Herbicide concentrations in the soil samples are quantified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Dissipation rates are calculated using regression analysis to determine the DT₅₀, the time required for 50% of the initial concentration to dissipate.

2. Ecotoxicity Assays:

  • Objective: To determine the toxicity of the herbicide to various non-target organisms.

  • Methodology (based on standard OECD/EPA guidelines):

    • Aquatic Toxicity (Fish): Fish (e.g., Rainbow Trout) are exposed to a range of herbicide concentrations in water for a set period (typically 96 hours). The concentration that is lethal to 50% of the population (LC₅₀) is determined.

    • Aquatic Toxicity (Plants): Algae or other aquatic plants (e.g., Lemna gibba) are exposed to different herbicide concentrations. The endpoint is the concentration that causes a 50% reduction in growth or biomass (EC₅₀) over a specified time.

    • Soil Microorganism Toxicity: Soil samples are treated with the herbicide. The impact on microbial activity is assessed by measuring parameters like soil respiration, nitrogen transformation, or the activity of specific enzymes (e.g., dehydrogenase).

Visualizations

G cluster_pathway This compound Mode of Action ACoA Acetyl-CoA Elongase VLCFA Elongase (Enzyme Complex) ACoA->Elongase C2 units VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (>C18) Membranes Cell Membranes, Waxy Cuticles VLCFA->Membranes Elongase->VLCFA Elongation This compound This compound This compound->Elongase Inhibition Growth Shoot Elongation, Seedling Growth Membranes->Growth

Caption: Mechanism of action for this compound herbicide.

G cluster_workflow Herbicide Environmental Fate Study Workflow A Study Design (Field Plot or Lab Microcosm) B Herbicide Application A->B C Sample Collection (Soil/Water at Intervals) B->C D Sample Extraction & Preparation C->D E Chemical Analysis (e.g., LC-MS) D->E F Data Processing & Modeling E->F G Determine Endpoints (DT₅₀, Leaching Depth) F->G

Caption: Typical workflow for a herbicide environmental fate study.

G cluster_properties Herbicide Properties cluster_impact Environmental Impact A Low Water Solubility E Higher Leaching Potential A->E Increases B Low Koc B->E Increases C High Persistence (DT₅₀) G Long-term Soil Residue C->G Leads to D Low Vapor Pressure H Low Volatilization D->H Leads to F Groundwater Contamination Risk E->F Leads to

Caption: Relationship between properties and environmental impact.

Conclusion

The comparison reveals distinct environmental profiles for this compound and older herbicides like S-metolachlor.

  • Efficacy and Application: this compound provides effective, long-lasting weed control at significantly lower application rates than older chemistries like alachlor (B1666766) and S-metolachlor.

  • Soil Behavior: this compound is more persistent and mobile in soil than S-metolachlor. Its low soil sorption (Koc) and persistence, combined with that of its major metabolite M1, indicate a higher potential for leaching and accumulation in groundwater.

  • Volatility: this compound has a much lower vapor pressure than S-metolachlor, posing a significantly lower risk of dissipation into the atmosphere through volatilization.

  • Ecotoxicity: The primary ecotoxicological concern for this compound is its high toxicity to aquatic plants, particularly algae. It is generally less toxic to other non-target organisms like insects and mammals on an acute basis. However, studies show it can temporarily inhibit soil microbial and enzymatic activities.

References

Assessing the crop safety of Pyroxasulfone in comparison to other pre-emergence herbicides across various crops

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists assessing the crop safety and efficacy of Pyroxasulfone in comparison to other leading pre-emergence herbicides. This report synthesizes experimental data on crop tolerance, outlines detailed methodologies for phytotoxicity assessment, and visualizes the distinct modes of action of these herbicides.

Introduction

This compound is a pre-emergence herbicide that has gained significant attention for its efficacy in controlling a broad spectrum of annual grasses and broadleaf weeds in various cropping systems.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for seedling development.[1][3] This guide provides a comparative assessment of the crop safety of this compound against other widely used pre-emergence herbicides: S-metolachlor, Acetochlor, and Pendimethalin. S-metolachlor and Acetochlor share a similar mode of action with this compound as VLCFA inhibitors (WSSA/HRAC Group 15/K3), while Pendimethalin belongs to the dinitroaniline class, which inhibits microtubule assembly (WSSA/HRAC Group 3/K1).[4] Understanding the relative crop safety of these herbicides is paramount for developing effective and sustainable weed management programs.

Comparative Crop Safety Data

The following tables summarize quantitative data from various field trials, offering a comparative view of the phytotoxicity of this compound and other pre-emergence herbicides on key crops. Crop injury is typically assessed visually on a percentage scale, where 0% represents no injury and 100% represents complete crop death.

Table 1: Crop Safety in Corn (Zea mays)

HerbicideApplication Rate (g ai/ha)Crop Injury (%)Timing of AssessmentReference(s)
This compound1500Not Specified
This compound1950Not Specified
S-metolachlor1420Not SpecifiedNot Specified
AcetochlorNot SpecifiedBuggy-whippingNot Specified

Table 2: Crop Safety in Soybean (Glycine max)

HerbicideApplication Rate (g ai/ha)Crop Injury (%)Timing of AssessmentReference(s)
This compound60 - 300 (PRE)2 - 510 DAT
This compound60 - 300 (POST)15 - 2110 DAT
This compound89 - 178 (PRE)<5Not Specified
This compound + Flumioxazin160 - 320 (COT)9 - 14 (yield reduction)At Harvest
S-metolachlorNot SpecifiedMild to moderateNot Specified
AcetochlorNot SpecifiedNot SpecifiedNot Specified

DAT: Days After Treatment, PRE: Pre-emergence, POST: Post-emergence, COT: Cotyledon Stage

Table 3: Crop Safety in Wheat (Triticum aestivum)

HerbicideApplication Rate (g ai/ha)Crop Injury (%)Timing of AssessmentReference(s)
This compound127.5No phytotoxicityNot Specified
This compound + Pendimethalin106 + 1000No phytotoxicityNot Specified
Pendimethalin10801 - 31 and 4 WAE
Pendimethalin21604 - 91 and 4 WAE

WAE: Weeks After Emergence

Experimental Protocols

The following section details a generalized experimental protocol for assessing the crop safety of pre-emergence herbicides in field trials. This methodology is synthesized from common practices reported in the cited literature.

1. Experimental Design:

  • Trial Layout: Field trials are typically established using a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.

  • Plot Size: Individual plots are of a size suitable for the application equipment and assessment methods, with a common size being around 3 meters wide by 9 meters long.

  • Treatments: Treatments include the herbicides being tested at various application rates (e.g., 1x and 2x the recommended rate), a non-treated control, and often a hand-weeded control for comparison.

  • Buffer Zones: Untreated buffer zones are maintained between plots to prevent spray drift and interference between treatments.

2. Herbicide Application:

  • Timing: Herbicides are applied pre-emergence, typically within a few days of planting, before crop and weed emergence.

  • Equipment: Applications are made using a calibrated sprayer equipped with appropriate nozzles to ensure uniform coverage of the soil surface.

  • Incorporation: Depending on the herbicide and experimental objectives, some treatments may be incorporated into the soil.

3. Data Collection and Assessment:

  • Crop Injury Evaluation: Visual assessment of crop phytotoxicity is conducted at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment).

  • Rating Scale: A standardized rating scale, typically from 0 to 100%, is used to quantify crop injury, where 0% indicates no visible injury and 100% indicates plant death. Symptoms evaluated include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.

  • Stand Counts: Crop stand counts are often taken to assess the effect of herbicides on crop emergence and establishment.

  • Biomass and Yield: At the end of the growing season, crop biomass and yield are measured to determine the ultimate impact of the herbicide treatments on crop productivity.

4. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

  • Mean separation tests (e.g., Fisher's Protected LSD) are used to compare individual treatment means.

Signaling Pathways and Modes of Action

The distinct mechanisms by which these herbicides control weeds are crucial to understanding their selectivity and potential for crop injury.

This compound, S-metolachlor, and Acetochlor: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

These herbicides disrupt the elongation of fatty acids with more than 18 carbon atoms. VLCFAs are essential components of cell membranes, cuticular waxes, and suberin, all of which are vital for seedling growth and development. The inhibition of VLCFA synthesis leads to a failure of shoot and root development in susceptible weed seedlings.

VLCFA_Inhibition cluster_ER Endoplasmic Reticulum cluster_Elongase VLCFA Elongase Complex cluster_Herbicides Inhibitory Action Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) ECR->Acyl_CoA Elongated Acyl-CoA (re-enters cycle) VLCFA_CoA VLCFA-CoA (C20+) ECR->VLCFA_CoA Final Product Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA->ECR Reduction This compound This compound This compound->KCS S_metolachlor S-metolachlor S_metolachlor->KCS Acetochlor Acetochlor Acetochlor->KCS

Caption: Inhibition of the VLCFA elongation cycle by this compound, S-metolachlor, and Acetochlor.

Pendimethalin: Inhibition of Microtubule Assembly

Pendimethalin acts by binding to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential for cell division (mitosis) and cell elongation. Without functional microtubules, susceptible weed seedlings cannot grow and develop properly.

Microtubule_Disruption cluster_Cellular_Process Cell Division (Mitosis) cluster_Herbicide_Action Inhibitory Action Tubulin α/β-tubulin dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Formation Cell_Division Successful Cell Division Spindle->Cell_Division Chromosome Segregation Pendimethalin Pendimethalin Pendimethalin->Tubulin Binds to tubulin Blocked_Polymerization->Microtubule Inhibits Polymerization

Caption: Pendimethalin disrupts microtubule assembly, leading to failed cell division.

Conclusion

This compound demonstrates a high degree of crop safety in tolerant crops such as corn, soybeans, and wheat, often comparable or superior to other pre-emergence herbicides. Its efficacy at lower application rates presents a potential advantage in reducing the overall herbicide load in the environment. However, as with any herbicide, crop tolerance can be influenced by environmental conditions, soil type, and application timing. The data presented in this guide, along with the detailed experimental protocols and an understanding of the distinct modes of action, provide a valuable resource for researchers and professionals in the field of weed science and crop protection to make informed decisions regarding the use of this compound and other pre-emergence herbicides. Continued research and field trials are essential to further refine our understanding of the crop safety profiles of these important agricultural tools.

References

Validation of analytical methods for Pyroxasulfone through inter-laboratory comparisons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of validated analytical methods for the herbicide Pyroxasulfone across various matrices, with a focus on inter-laboratory comparison data where available. The information presented is designed to aid in the selection and implementation of robust analytical protocols for this widely used agricultural compound.

This guide summarizes quantitative data in clear, comparative tables, offers detailed experimental protocols for key methodologies, and includes visual workflows to enhance understanding of the validation processes.

Inter-Laboratory Validation: The Gold Standard

The most rigorous assessment of an analytical method's performance comes from inter-laboratory comparisons, also known as collaborative studies or proficiency tests. These studies provide a measure of the method's reproducibility and robustness when performed by different analysts in different laboratories.

A prime example of such a study for this compound is the small-scale collaborative trial conducted by the Collaborative International Pesticides Analytical Council (CIPAC). This trial evaluated a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the determination of this compound in technical and formulated products.

Table 1: Summary of CIPAC Collaborative Trial Results for this compound Analysis
Sample TypeNumber of LabsMean Content (g/kg)Repeatability (RSDr)Reproducibility (RSDR)HorRat Value
Technical Concentrate (TC) - 13982.60.23%0.23%0.13
Technical Concentrate (TC) - 23980.50.23%0.23%0.13
Suspension Concentrate (SC) - 13410.00.17%0.17%0.10
Suspension Concentrate (SC) - 23410.00.24%0.24%0.14
Water Dispersible Granules (WG) - 13850.00.28%0.28%0.16
Water Dispersible Granules (WG) - 23850.00.35%0.54%0.31

Data sourced from the this compound Collaborative Trial Report by CIPAC.

The HorRat values, which are all well below 2.0, indicate good reproducibility of the method among the participating laboratories.

Single-Laboratory Validation Across Diverse Matrices

While comprehensive inter-laboratory studies for this compound in environmental and food matrices are not widely published, several robust single-laboratory validated methods are available. These methods provide valuable performance data and detailed protocols for researchers working with soil, water, and various agricultural commodities.

Analysis in Environmental Matrices: Soil and Water

The determination of this compound residues in soil and water is crucial for environmental monitoring. Validated methods using both HPLC-UV and liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been established.

MatrixAnalytical MethodLimit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
SoilHPLC-UVNot Reported76.3 - 88.00.2 - 4.3
WaterHPLC-UVNot Reported92.5 - 107.02.9 - 3.2
FreshwaterLC-MS/MS0.005 mg/L94.2 - 1034.6 - 5.7

Data for HPLC-UV sourced from "Determination of this compound Residues in Soil and Water by HPLC"[1]. Data for LC-MS/MS in freshwater sourced from an independent laboratory validation study by Wildlife International, Ltd.[2]

Analysis in Food and Agricultural Matrices

Ensuring food safety requires sensitive and accurate methods for detecting this compound residues in crops. Validated methods, primarily employing LC-MS/MS, are available for various agricultural commodities.

MatrixAnalytical MethodLimit of Quantification (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat (Grain & Straw)UPLC-MS/MS0.02 mg/kg73 - 937 - 15
Cereal Grains, Forage & StrawLC-MS/MS0.01 ppmNot ReportedNot Reported

Data for wheat sourced from "Simultaneous determination of this compound and its metabolites in wheat: Implications for safe application". Data for cereal grains, forage, and straw sourced from a public release summary by the Australian Pesticides and Veterinary Medicines Authority.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the key methods discussed.

CIPAC HPLC-UV Method for Technical and Formulated Products
  • Principle: this compound is determined by reversed-phase high-performance liquid chromatography with UV detection at 225 nm using an external standard for quantification.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 20 mL of acetonitrile (B52724) and sonicate for 2 minutes.

    • Allow to cool to room temperature and dilute to volume with acetonitrile.

  • Chromatographic Conditions:

    • Column: XBridge® C18, 150 × 4.6 mm, 5 µm particle size, or equivalent.

    • Mobile Phase: Acetonitrile – water, 45+55 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 μL.

LC-MS/MS Method for this compound in Freshwater
  • Principle: Residues of this compound and its metabolites are extracted from freshwater and analyzed by liquid chromatography with tandem mass spectrometry.

  • Sample Preparation:

    • Fortify a 5 mL volumetric flask partially filled with freshwater with the appropriate standard solution.

    • Bring the flask to volume with freshwater.

    • Microfilterfuge aliquots as necessary prior to LC-MS/MS analysis.[2]

  • Instrumental Analysis: Analysis is performed by LC-MS/MS in positive and negative ion modes for different analytes.

HPLC-UV Method for this compound in Soil and Water
  • Principle: this compound residues are extracted from soil and water samples and quantified by HPLC with UV detection.[1]

  • Extraction from Soil:

    • Extract soil samples with a mixture of acetonitrile and water.

    • The extract is then subjected to cleanup steps before analysis.

  • Extraction from Water:

    • Extract water samples with dichloromethane.

    • The organic phase is concentrated and reconstituted in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: Symmetry™ RP18 column.

    • Mobile Phase: Acetonitrile and water (60:40, v/v).

    • Detection Wavelength: 226 nm.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis and method validation.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Sample Reception weigh Weighing start->weigh extract Extraction weigh->extract cleanup Clean-up extract->cleanup concentrate Concentration/ Reconstitution cleanup->concentrate end_prep Final Extract concentrate->end_prep inject Injection into HPLC/LC-MS end_prep->inject separate Chromatographic Separation inject->separate detect Detection separate->detect quantify Quantification detect->quantify process Data Processing quantify->process review Review & QC process->review report Final Report review->report

Caption: General workflow for the analysis of this compound residues.

cluster_validation_params Method Performance Characteristics start Method Development/ Selection validation_plan Validation Plan Definition (Parameters & Acceptance Criteria) start->validation_plan specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) lod_loq LOD & LOQ robustness Robustness interlab Inter-laboratory Comparison (Proficiency Test/Collaborative Study) robustness->interlab final_report Validation Report interlab->final_report

References

Safety Operating Guide

Proper Disposal of Pyroxasulfone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of pyroxasulfone, a potent herbicide, is crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. Improper disposal can lead to environmental contamination, particularly of water sources, due to its mobility in soil and high toxicity to aquatic plants.[1][2] Adherence to established protocols is essential to minimize risks of chemical exposure and prevent harmful environmental impacts.

Immediate Safety and Logistical Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information and handling instructions.[2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] In case of a spill, immediately alert personnel in the area, contain the spill using an appropriate spill kit, and follow your institution's emergency response procedures.[2]

Waste Characterization and Segregation

All this compound waste is considered hazardous chemical waste. It is crucial to segregate this compound waste from other waste streams to prevent dangerous reactions. Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

This compound waste streams in a laboratory setting typically include:

  • Solid this compound Waste: Unused or expired pure this compound, contaminated weighing paper, and disposable labware.

  • Liquid this compound Waste: Aqueous solutions containing this compound from experiments.

  • Contaminated Lab Materials: Gloves, bench paper, and other materials contaminated with this compound.

Step-by-Step Disposal Procedures
  • Container Selection and Labeling:

    • Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are generally preferred.

    • The container must have a secure, screw-top lid and be kept closed except when adding waste.

    • As soon as the first piece of waste is added, label the container with a hazardous waste tag provided by your EHS department. The label must include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in the SAA.

  • Disposal of Different Waste Streams:

    • Solid this compound Waste:

      • Place unused or expired pure this compound directly into the designated hazardous waste container.

      • Contaminated items such as weighing paper, pipette tips, and other disposable labware should also be placed in this container.

    • Liquid this compound Waste:

      • Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container for liquids.

      • Do not pour this compound solutions down the drain. This is a violation of regulations and can lead to environmental contamination.

      • The first three rinses of any container that held a highly toxic chemical must also be collected as hazardous waste.

    • Contaminated Lab Materials:

      • Place gloves, bench paper, and other contaminated materials into a separate, labeled hazardous waste container for solid waste.

  • Requesting Waste Pick-up:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months for partially filled containers), contact your institution's EHS department to arrange for a waste pick-up.

Quantitative Data for this compound Disposal
ParameterValue/InformationSource
UN Number 3077 (for solid), 3082 (for liquid)
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)
Hazard Class 9 (Miscellaneous Dangerous Goods)
Packing Group III
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Experimental Protocols Referenced

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory chemical waste disposal should be followed. These protocols are established by regulatory bodies like the EPA and are implemented by institutional EHS departments. The key "experiment" in this context is the proper segregation and containment of hazardous waste, for which the methodology is described in the step-by-step procedures above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PyroxasulfoneDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, bench paper) waste_type->contaminated_materials Other Contaminated Materials select_container Select Appropriate, Labeled Hazardous Waste Container solid_waste->select_container liquid_waste->select_container contaminated_materials->select_container place_in_container Place Waste in Container select_container->place_in_container store_in_saa Store Container in Satellite Accumulation Area (SAA) place_in_container->store_in_saa container_full Container Full or Time Limit Reached? store_in_saa->container_full container_full->store_in_saa No request_pickup Contact EHS for Waste Pick-up container_full->request_pickup Yes end Proper Disposal by EHS request_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyroxasulfone

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for laboratory professionals on the safe handling and disposal of Pyroxasulfone, a selective pre-emergence herbicide. This document provides critical safety protocols and logistical plans to ensure the well-being of researchers and the integrity of experimental outcomes.

This compound is a potent herbicide that requires stringent safety measures in a laboratory setting. Understanding its hazard profile is the first step toward safe handling. This compound is suspected of causing cancer, may cause an allergic skin reaction, and can cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1] Adherence to the following operational and disposal plans is crucial for minimizing exposure risks and ensuring a safe research environment.

Operational Plan: From Preparation to Post-Handling

A systematic approach to handling this compound is essential. This operational plan outlines the necessary steps before, during, and after handling the chemical.

1. Pre-Handling Preparations:

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.

  • Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly review the this compound SDS.

  • Designated Area: All handling of this compound must occur in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for any signs of damage or degradation.

2. Handling Procedures:

  • PPE Adherence: Always wear the appropriate PPE as specified in the table below.

  • Avoid Inhalation and Contact: Take measures to avoid breathing in dust or mist and prevent any contact with skin or eyes.

  • No Personal Items: Do not eat, drink, or smoke in the designated handling area.

  • Spill Kit Accessibility: Ensure a spill kit appropriate for solid chemicals is readily available.

3. Post-Handling Procedures:

  • Decontamination: Immediately after handling, remove PPE and wash the outside of gloves before taking them off.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it separately from other laundry before reuse.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment for handling this compound, based on established safety guidelines.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., barrier laminate, butyl rubber ≥14 mils, nitrile rubber ≥14 mils, neoprene rubber ≥14 mils, natural rubber ≥14 mils, polyethylene, polyvinyl chloride ≥14 mils, or viton ≥14 mils).To prevent skin contact and potential allergic reactions.
Body Protection Long-sleeved shirt and long pants, or coveralls.To minimize skin exposure to the chemical.
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.To protect eyes from dust and potential splashes.
Foot Protection Closed-toe shoes and socks.To protect feet from accidental spills.
Respiratory Protection A NIOSH-certified respirator is recommended if ventilation is inadequate or when handling large quantities that may generate dust.To prevent inhalation of airborne particles.

Emergency Response and First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area gently with plenty of soap and water. Seek medical attention if irritation occurs.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Rinse mouth and get immediate medical advice/attention. Do not induce vomiting.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All this compound waste, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed container.

  • Disposal Facility: Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.

  • Container Handling: Non-refillable containers should not be reused. Triple rinse the container (or equivalent) promptly after emptying. The rinsate should be collected and disposed of as hazardous waste.

  • Environmental Protection: Do not contaminate water, food, or feed by storage or disposal. Avoid release to the environment.

Below are diagrams illustrating the key workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS b Inspect PPE a->b c Prepare Handling Area b->c d Don PPE c->d e Handle this compound d->e f Doff PPE e->f g Decontaminate f->g h Dispose of Waste g->h

Caption: Workflow for the safe handling of this compound.

Exposure_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs skin Skin Contact: Wash with soap & water exposure->skin eye Eye Contact: Rinse with water exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Immediate response plan for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.